Nourseothricin (sulfate)
Description
BenchChem offers high-quality Nourseothricin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nourseothricin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N12O10.C19H34N8O8.H2O4S/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31;20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43);7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+;7-,8+,9+,11+,12-,13+,14-,15-,17+;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYPTBGGNPPAP-SPCBHCMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H94N20O22S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nourseothricin Sulfate's Mechanism of Action on Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nourseothricin (NTC), a member of the streptothricin (B1209867) class of aminoglycoside antibiotics, is a potent inhibitor of protein synthesis across a broad spectrum of prokaryotic and eukaryotic organisms.[1][2][3] Its efficacy against multidrug-resistant pathogens has renewed interest in its therapeutic potential. This guide provides a detailed examination of the molecular mechanisms by which nourseothricin sulfate (B86663) disrupts protein synthesis. It binds to a unique site on the 30S ribosomal subunit, inducing mRNA miscoding and inhibiting the translocation of peptidyl-tRNA.[4] This dual-action mechanism leads to the accumulation of non-functional, truncated proteins, ultimately resulting in cell death.[4] This document outlines the core mechanism, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows.
Core Mechanism of Action
Nourseothricin's primary antibacterial effect stems from its direct interference with ribosomal function. Unlike many conventional aminoglycosides that target helix 44 (h44) of the 16S rRNA, nourseothricin interacts with a distinct site on the 30S ribosomal subunit.[5] This interaction is the initiating event for a cascade of inhibitory actions that fatally disrupt the translation process.
The mechanism can be broken down into two main consequences:
-
Induction of mRNA Miscoding: Nourseothricin binding distorts the ribosomal decoding center (A-site). This distortion reduces the fidelity of the codon-anticodon pairing, causing the ribosome to erroneously incorporate incorrect amino acids into the growing polypeptide chain.[2] This leads to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: Nourseothricin strongly impedes the translocation step of elongation.[4] Specifically, it hinders the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) after peptide bond formation.[4] This stalling of the ribosome prevents the polypeptide chain from elongating, leading to premature termination and the release of truncated proteins.
The combination of producing aberrant proteins and halting synthesis makes nourseothricin a potent bactericidal agent.
Figure 1: Core mechanism of Nourseothricin action on the ribosome.
Quantitative Data Summary
The potency of nourseothricin and its components varies across different organisms and experimental systems. The following tables summarize key inhibitory concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Wild-Type | 50 | [6] |
| Klebsiella pneumoniae | NDM-producing | 2-4 (as µM for S-F) | Morgan et al., 2023 |
| Acinetobacter baumannii | Carbapenem-resistant | 2-4 (as µM for S-F) | Morgan et al., 2023 |
| Neisseria gonorrhoeae | Multidrug-resistant | 16 - 32 | Morgan et al., 2023 |
| Saccharomyces cerevisiae | Wild-Type | 100 | [6] |
Note: Streptothricin-F (S-F) is the major component of Nourseothricin.
Table 2: In Vitro Translation Inhibition (IC50) Data
| System | Component | IC50 | Selectivity (Euk/Prok) | Reference |
| Prokaryotic (E. coli) | Nourseothricin (NTC) | ~1 µM | ~40-fold | Morgan et al., 2023[5] |
| Prokaryotic (E. coli) | Streptothricin-F (S-F) | ~0.5 µM | ~40-fold | Morgan et al., 2023[5] |
| Prokaryotic (E. coli) | Streptothricin-D (S-D) | ~0.2 µM | ~40-fold | Morgan et al., 2023[5] |
| Eukaryotic (Rabbit) | Nourseothricin (NTC) | ~40 µM | - | Morgan et al., 2023[5] |
| Eukaryotic (Rabbit) | Streptothricin-F (S-F) | ~20 µM | - | Morgan et al., 2023[5] |
| Eukaryotic (Rabbit) | Streptothricin-D (S-D) | ~8 µM | - | Morgan et al., 2023[5] |
Experimental Protocols
The elucidation of nourseothricin's mechanism of action relies on several key biochemical and structural biology techniques.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.
Objective: To determine the concentration-dependent inhibition of protein synthesis and calculate the IC50 value.
Methodology:
-
System Preparation: Utilize a commercially available prokaryotic (e.g., E. coli S30 extract) or eukaryotic (e.g., rabbit reticulocyte lysate) coupled transcription-translation system.[7][8]
-
Reagent Mix: Prepare a master mix containing the cell-free extract, reaction buffer, amino acid mixture, and an energy source (ATP/GTP).[9]
-
Template DNA: Add a plasmid DNA template encoding a reporter protein (e.g., Firefly Luciferase or a fluorescent protein) to the master mix.[7]
-
Inhibitor Addition: Serially dilute nourseothricin sulfate in nuclease-free water. Add aliquots of the dilutions to the reaction tubes to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (no antibiotic) and a positive control inhibitor (e.g., chloramphenicol).[7][9]
-
Incubation: Incubate the reactions at the optimal temperature for the system (e.g., 37°C for E. coli S30) for 1-2 hours to allow for protein expression.[7]
-
Signal Detection:
-
Luminescence (Luciferase): Equilibrate the reactions to room temperature. Add a luciferase assay substrate and measure the light output using a luminometer.[9]
-
Fluorescence: Measure the fluorescence signal at the appropriate excitation/emission wavelengths using a fluorometer.
-
-
Data Analysis: Subtract background signal (from a no-template control). Normalize the data to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the nourseothricin concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-NTC Complex
Cryo-EM is used to determine the high-resolution three-dimensional structure of the ribosome in complex with nourseothricin, revealing the precise binding site and induced conformational changes.
Objective: To visualize the molecular interactions between nourseothricin and the 70S ribosome.
Methodology:
-
Complex Formation: Purified, active 70S ribosomes (e.g., from Acinetobacter baumannii or E. coli) are incubated with a molar excess of nourseothricin (e.g., 100 µM) to ensure saturation of the binding site.
-
Sample Preparation: A small volume (~3-4 µL) of the ribosome-NTC complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane. This vitrification process preserves the complex in a near-native state.[11][12]
-
Data Collection: The frozen grid is loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of thousands of movies of the particle field is collected automatically.[12][13]
-
Image Processing:
-
Movie Correction: The collected movies are corrected for beam-induced motion.
-
Particle Picking: Individual ribosome particles are identified and selected from the micrographs.
-
2D/3D Classification: The particles are classified into distinct structural classes to sort for homogeneity.
-
3D Reconstruction: A high-resolution 3D map of the ribosome-NTC complex is generated by averaging the selected particles.[11]
-
-
Model Building and Refinement: An atomic model of the ribosome and the bound nourseothricin molecule is built into the cryo-EM density map and refined using structural biology software. This reveals specific hydrogen bonds and electrostatic interactions between the drug and the 16S rRNA.[14]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of active translation, revealing which mRNAs are being translated and where ribosomes pause or stall.
Objective: To map the positions of ribosomes on mRNAs in cells treated with nourseothricin, identifying sites of drug-induced stalling.
Methodology:
-
Cell Treatment: Treat a bacterial culture with a sub-lethal concentration of nourseothricin to induce ribosome stalling without immediate cell death. An untreated culture serves as a control. Flash-freeze cells to halt translation.[15]
-
Lysate Preparation: Lyse the cells under conditions that preserve ribosome-mRNA complexes. The lysis buffer typically contains translation inhibitors (e.g., chloramphenicol) to prevent ribosome runoff.[15]
-
Nuclease Footprinting: Treat the lysate with a nuclease (e.g., RNase I or Micrococcal Nuclease). The nuclease digests all mRNA that is not protected by ribosomes.[16]
-
Ribosome Isolation: Isolate the monosomes (single ribosomes) containing the protected mRNA fragments (termed ribosome-protected fragments or RPFs) via sucrose (B13894) density gradient ultracentrifugation or size-exclusion chromatography.
-
RPF Extraction: Dissociate the ribosomes and extract the RPFs (typically ~25-35 nucleotides in length).[1]
-
Library Preparation:
-
Ligate sequencing adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into cDNA.
-
Amplify the cDNA library via PCR.
-
-
Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.[16]
-
Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the RPF sequences to a reference genome or transcriptome.
-
Analyze the distribution and density of reads to determine ribosome occupancy on each gene and identify specific codons where stalling occurs in the nourseothricin-treated sample compared to the control.[1]
-
Figure 2: Experimental workflow for Ribosome Profiling (Ribo-Seq).
Toeprinting Assay
A toeprinting (or primer extension inhibition) assay is used to map the precise location of a stalled ribosome on an mRNA template.
Objective: To identify the specific mRNA codon where nourseothricin-induced ribosome stalling occurs.
Methodology:
-
Reaction Setup: Assemble an in vitro translation reaction containing a specific mRNA template, purified 30S and 50S ribosomal subunits, initiator tRNA (tRNAfMet), and the antibiotic (nourseothricin).[17][18]
-
Complex Formation: Incubate the mixture to allow the formation of a stalled initiation or elongation complex at the drug's site of action.
-
Primer Annealing: Add a DNA primer, often radiolabeled or fluorescently labeled, that is complementary to a sequence downstream of the suspected stalling site on the mRNA.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme synthesizes a cDNA strand starting from the primer.
-
Inhibition of Extension: The reverse transcriptase proceeds along the mRNA template until it encounters the leading edge of the stalled ribosome, at which point it is blocked and dissociates. This generates a truncated cDNA product, the "toeprint."[18][19]
-
Analysis: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis. The size of the truncated cDNA fragment, when compared to a sequencing ladder of the same mRNA, allows for the precise identification of the nucleotide position where the reverse transcriptase was blocked, pinpointing the location of the stalled ribosome to single-nucleotide resolution.[17][18]
Mechanism of Resistance
The primary mechanism of resistance to nourseothricin is enzymatic inactivation.
-
N-Acetyltransferase (NAT): Resistance is conferred by the nat1 or sat genes, which encode the enzyme Nourseothricin N-acetyltransferase (NAT).[2][4]
-
Inactivation: This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of the nourseothricin molecule.[4]
-
Loss of Activity: This acetylation prevents nourseothricin from binding to its target site on the ribosome, thereby neutralizing its inhibitory effect.
Figure 3: Enzymatic inactivation of Nourseothricin by N-acetyltransferase.
Conclusion
Nourseothricin sulfate exerts its potent antimicrobial activity through a multifaceted attack on bacterial protein synthesis. Its unique binding site on the 30S ribosomal subunit distinguishes it from many other aminoglycosides and is key to its dual mechanism of inducing translational miscoding and inhibiting translocation. The detailed understanding of this mechanism, supported by quantitative data and advanced experimental protocols like cryo-EM and ribosome profiling, provides a solid foundation for its use as a selection agent and for the potential development of streptothricin-based scaffolds as next-generation therapeutics to combat antibiotic-resistant infections.
References
- 1. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 2. cephamls.com [cephamls.com]
- 3. Nourseothricin sulfate (CAS 96736-11-7) | Abcam [abcam.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 12. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 13. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]
- 15. portlandpress.com [portlandpress.com]
- 16. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]
- 17. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Toeprinting assay - Wikipedia [en.wikipedia.org]
Nourseothricin: A Technical Guide to its Mechanism of Action and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nourseothricin (NTC) is a broad-spectrum antibiotic belonging to the streptothricin (B1209867) class of aminoglycosides. It is a mixture of related compounds, primarily streptothricins D and F, produced by Streptomyces noursei. Nourseothricin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. This technical guide provides an in-depth overview of Nourseothricin, detailing its mechanism of action, antibacterial spectrum, and the molecular basis of resistance. Furthermore, it offers detailed protocols for key experiments to assess its efficacy and mechanism, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.
Core Concepts: The Nature of Nourseothricin
Nourseothricin is a natural product that functions as a potent inhibitor of bacterial protein synthesis.[1][2] Unlike typical aminoglycosides, its structure is characterized by a carbamoylated D-glucosamine sugar, a streptolidine (B1256088) lactam, and a β-lysine homopolymer chain.[1][2] The length of this β-lysine chain determines the specific streptothricin variant (e.g., streptothricin F has one β-lysine, while streptothricin D has three). Commercial Nourseothricin is predominantly a mixture of streptothricins D and F (>85%), with smaller amounts of streptothricins C and E (<15%).[1][3]
Mechanism of Action: How Nourseothricin Inhibits Bacterial Growth
Nourseothricin exerts its bactericidal and bacteriostatic effects through a multi-step process that ultimately leads to the inhibition of protein synthesis and cell death.
Cell Entry: A "Self-Promoted" Uptake
The entry of Nourseothricin into Gram-negative bacteria is facilitated by a "self-promoting" pathway. The polycationic nature of the Nourseothricin molecule is thought to displace divalent cations like Mg²⁺ and Ca²⁺ from the outer membrane. This displacement disrupts the integrity of the lipopolysaccharide (LPS) layer, increasing the permeability of the outer membrane and allowing the antibiotic to enter the periplasmic space.[1]
Ribosomal Targeting and Inhibition of Protein Synthesis
Once inside the cytoplasm, Nourseothricin targets the bacterial 70S ribosome, specifically interacting with the 30S subunit.[4] Its binding to the 16S rRNA within the 30S subunit interferes with protein synthesis in two primary ways:
-
Induction of mRNA Miscoding: Nourseothricin binding to the ribosome causes a conformational change that leads to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]
-
Inhibition of Translocation: Nourseothricin also physically blocks the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This steric hindrance prevents the movement of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein synthesis.[2]
The accumulation of aberrant proteins and the cessation of essential protein production ultimately lead to bacterial cell death.
References
A Technical Guide to the Chemical Distinctions Between Streptothricin and Nourseothricin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structures of streptothricin (B1209867) and nourseothricin, offering a clear distinction between these related antibiotic compounds. The information presented herein is intended to support research and development efforts in the fields of microbiology, medicinal chemistry, and drug discovery.
Core Chemical Architecture of Streptothricins
Streptothricins are a class of aminoglycoside antibiotics characterized by a unique and conserved chemical scaffold.[1] This core structure is composed of three distinct moieties:
-
A Streptolidine (B1256088) Lactam Ring: An unusual guanidine-containing amino acid that is a hallmark of this natural product class.[2][3]
-
A Carbamoylated Gulosamine Sugar: A sugar molecule that serves as a central linking unit.[2][4][5]
-
A β-Lysine Homopolymer Chain: A chain of one to seven β-lysine residues.[3][5][6]
The fundamental structure of all streptothricins is identical in its streptolidine and gulosamine components. The variation among different streptothricins arises from the length of the attached β-lysine homopolymer chain.[3][5]
Differentiating Streptothricin and Nourseothricin
The primary point of distinction between "streptothricin" and "nourseothricin" lies in their definitions. "Streptothricin" refers to a family of individual compounds (e.g., Streptothricin F, D, E, C, A, B, X), each defined by a specific number of β-lysine residues.[3][5]
In contrast, Nourseothricin is not a single chemical entity but rather a mixture of several streptothricin congeners.[2][7] Commercially available nourseothricin is predominantly composed of Streptothricin D and F, with smaller, variable amounts of Streptothricin C and E.[3][4][8][9]
The composition of nourseothricin is typically:
Quantitative Structural Data
The key structural difference, the number of β-lysine residues, directly impacts the molecular weight and formula of each streptothricin component. The table below summarizes these quantitative differences for the primary constituents of nourseothricin.
| Streptothricin Component | Number of β-Lysine Residues | Molecular Formula | Molecular Weight ( g/mol ) |
| Streptothricin F | 1 | C19H34N8O8 | 502.529[7] |
| Streptothricin E | 2 | C25H47N11O9 | 630.7 |
| Streptothricin D | 3 | C31H60N14O10 | 758.88 |
| Streptothricin C | 4 | C37H73N17O11 | 887.07 |
| Streptothricin A | 7 | C49H94N18O13 | 1143.4[10] |
Note: Molecular weights for Streptothricins E, D, and C are calculated based on the addition of β-lysine units (C6H13N2O) to the Streptothricin F base.
Experimental Protocols
Structural Elucidation of Streptothricin Congeners
The determination of the precise chemical structures of natural products like streptothricins relies on a combination of spectroscopic and spectrometric techniques.
General Workflow:
-
Isolation and Purification: Individual streptothricin congeners are isolated from the nourseothricin mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS, MALDI-TOF) is employed to determine the accurate molecular weight and elemental composition of each purified congener, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms, respectively, helping to identify the core moieties (streptolidine, gulosamine, β-lysine).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing for the assembly of the complete molecular structure.
-
-
Chemical Degradation: Historically, chemical degradation was used to break down the molecule into its constituent parts (streptolidine, gulosamine, and β-lysine) for individual analysis, confirming the core components.[3]
-
Total Synthesis: The definitive confirmation of a proposed structure is achieved through its total chemical synthesis and the comparison of the synthetic compound's spectroscopic data with that of the natural product.[3][11]
References
- 1. Streptothricin - Wikipedia [en.wikipedia.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Nourseothricin - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Streptothricin A | C49H94N18O13 | CID 198906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
Nourseothricin: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC) is a streptothricin-class aminoglycoside antibiotic produced by Streptomyces noursei. It is a mixture of related compounds, primarily streptothricins D and F (>85%), with smaller amounts of streptothricins C and E (<15%).[1] Nourseothricin exhibits a broad spectrum of activity against a wide range of microorganisms, including bacteria, yeast, filamentous fungi, and protozoa.[2][3] Its unique mechanism of action and the low prevalence of natural resistance make it a valuable tool for molecular biology applications as a selection agent and a potential candidate for further antimicrobial drug development.[3][4] This guide provides an in-depth overview of the antimicrobial spectrum of Nourseothricin, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Spectrum of Activity
Nourseothricin is effective against a diverse array of microorganisms. Its activity is attributed to its ability to inhibit protein synthesis.[2][5] The following tables summarize the known spectrum of activity of Nourseothricin, with a focus on quantitative data such as Minimum Inhibitory Concentration (MIC) and recommended selection concentrations.
Table 1: Antibacterial Activity of Nourseothricin
| Bacterial Species | Gram Stain | MIC (µg/mL) | Notes |
| Escherichia coli | Negative | 4 - 8[6][7] | Effective against drug-resistant strains, including ESBL-producing isolates.[6] |
| Klebsiella pneumoniae | Negative | 16[6] | Active against carbapenem-resistant strains.[6] |
| Bacillus subtilis | Positive | - | Known to be susceptible.[5] |
| Staphylococcus aureus | Positive | 4[6] | Effective against methicillin-resistant Staphylococcus aureus (MRSA).[6] |
| Enterococci | Positive | 8[6] | Active against vancomycin-resistant Enterococci (VRE).[6] |
Table 2: Antifungal Activity of Nourseothricin
| Fungal Species | Type | Recommended Selection Concentration (µg/mL) |
| Saccharomyces cerevisiae | Yeast | 25 - 200[8] |
| Pichia pastoris | Yeast | 50 - 200[8] |
| Candida albicans | Yeast | 200 - 450[8] |
| Candida glabrata | Yeast | 100 - 200[8] |
| Candida tropicalis | Yeast | 150 - 200[8] |
| Kluyveromyces lactis | Yeast | 50 - 100[8] |
| Ashbya gossypii | Filamentous Fungus | 50 - 200[8] |
Table 3: Activity Against Other Microorganisms and Cell Lines
| Organism/Cell Line | Type | Recommended Selection Concentration (µg/mL) |
| Leishmania sp. | Protozoa | > 100 |
| Arabidopsis thaliana | Plant | 100 |
| Human Embryonic Kidney (HEK293T) | Mammalian Cell Line | 25[8] |
| Human Mammary Epithelial Cells (HMEC) | Mammalian Cell Line | 50[8] |
| Human Osteosarcoma (U2OS) | Mammalian Cell Line | 25[8] |
| Human Breast Cancer (BT549) | Mammalian Cell Line | 25[8] |
| Human Ovarian Cancer (A2780) | Mammalian Cell Line | 75[8] |
Mechanism of Action and Resistance
Nourseothricin exerts its antimicrobial effect by inhibiting protein synthesis.[2][5] It binds to the bacterial 70S ribosome, inducing miscoding and inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][5][7] This leads to the production of nonfunctional proteins and ultimately cell death.[5]
The primary mechanism of resistance to Nourseothricin is enzymatic inactivation by Nourseothricin N-acetyltransferase (NAT).[2][9] The sat or nat (B4201923) genes encode for this enzyme, which catalyzes the acetylation of the β-amino group of the β-lysine residue of Nourseothricin, rendering it unable to bind to the ribosome.[1][3]
Experimental Protocols
Standardized methods are crucial for determining the antimicrobial activity of Nourseothricin. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[6][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.[10][11]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of Nourseothricin in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.[11][12]
Methodology:
-
Preparation of Nourseothricin Stock Solution: Prepare a concentrated stock solution of Nourseothricin in a suitable solvent (e.g., sterile water).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Nourseothricin stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[6][13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of Nourseothricin showing no visible growth is the MIC.[11]
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][15]
Principle: A standardized inoculum of the microorganism is exposed to different concentrations of Nourseothricin (typically multiples of the MIC). The number of viable cells is determined at various time points.[6][15]
Methodology:
-
Preparation: Prepare flasks or tubes with broth medium containing Nourseothricin at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the antibiotic.[6]
-
Inoculation: Inoculate each flask with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each Nourseothricin concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[6]
Conclusion
Nourseothricin is a potent antibiotic with a broad spectrum of activity against a wide range of microorganisms. Its effectiveness against drug-resistant bacteria and its utility as a selection agent in diverse biological systems underscore its importance in both research and clinical settings. The standardized protocols outlined in this guide provide a framework for the accurate assessment of Nourseothricin's antimicrobial properties, facilitating its application in drug discovery and development.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. actascientific.com [actascientific.com]
- 14. Assessment of antimicrobial activity [protocols.io]
- 15. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
discovery and historical development of Nourseothricin antibiotic
A Technical Guide on the Discovery, Historical Development, and Renewed Promise of a Potent Antimicrobial Agent
Introduction
Nourseothricin, a member of the streptothricin (B1209867) class of antibiotics, has traversed a remarkable journey from its discovery in the 1940s to its recent re-emergence as a promising candidate in the fight against multidrug-resistant pathogens.[1][2][3] Produced by soil actinomycetes, primarily Streptomyces noursei, this antibiotic exhibits broad-spectrum activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and fungi.[4][5] Initially sidelined due to concerns of nephrotoxicity, modern purification techniques and a deeper understanding of its constituent components have reignited interest in its therapeutic potential.[1][2][6] This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to Nourseothricin, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of Nourseothricin begins in the early 1940s with the discovery of the streptothricin class of antibiotics.[1] Initial excitement surrounded its potent activity, particularly against Gram-negative bacteria, which were notoriously difficult to treat with existing antibiotics.[1][3] However, early preparations of Nourseothricin were impure mixtures of different streptothricin congeners, leading to inconsistent clinical results and significant kidney toxicity.[1][2] This ultimately led to the abandonment of its development for human therapeutic use.[1]
For decades, Nourseothricin found its niche as a valuable selection agent in molecular biology and genetic engineering due to its effectiveness against a broad range of organisms and the availability of a dominant resistance gene (nat1).[5] The rise of antimicrobial resistance in recent years has prompted a re-evaluation of abandoned antibiotics.[2] Researchers, armed with advanced analytical and purification technologies, have revisited Nourseothricin, leading to a pivotal discovery: Nourseothricin is a mixture of several related compounds, primarily streptothricins D and F, with streptothricin E and C as minor components.[4][7] Crucially, studies have revealed that the different streptothricin forms possess varying degrees of toxicity, with streptothricin F being significantly less toxic while retaining potent antibacterial activity.[1][2] This renewed understanding has propelled Nourseothricin back into the spotlight as a scaffold for the development of new antibiotics to combat critical drug-resistant infections.
Chemical Structure and Composition
Nourseothricin is not a single molecular entity but a complex of streptothricin antibiotics. The core structure of a streptothricin molecule consists of three main components: a carbamoylated D-gulosamine sugar, a streptolidine (B1256088) lactam ring, and a β-lysine homopolymer chain.[5][7] The different streptothricins (C, D, E, and F) are distinguished by the number of β-lysine residues in this chain.[7] Commercially available Nourseothricin is predominantly a mixture of Streptothricin D and F.[7]
Quantitative Data: In Vitro Efficacy
The renewed interest in Nourseothricin is largely driven by its potent in vitro activity against a wide array of clinically significant and multidrug-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Nourseothricin and its purified components against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Nourseothricin and its Components against Carbapenem-Resistant Enterobacterales (CRE) [7][8]
| Organism/Strain | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| CRE (n=39) | Nourseothricin | - | - | 0.25 - 2 |
| CRE (n=39) | Streptothricin D | 0.25 | 0.5 | 0.25 - 2 |
| CRE (n=39) | Streptothricin F | 2 | 4 | 1 - 4 |
| Carbapenem-resistant K. pneumoniae (n=15) | Nourseothricin | - | 16 | - |
| ESBL-producing E. coli (n=15) | Nourseothricin | - | 8 | - |
Table 2: Minimum Inhibitory Concentrations (MICs) of Nourseothricin against Other Clinically Relevant Bacteria [8][9]
| Organism/Strain | Number of Isolates | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | 20 | Nourseothricin | - | 4 | - |
| Vancomycin-resistant Enterococci (VRE) | 10 | Nourseothricin | - | 8 | - |
| Neisseria gonorrhoeae | - | Nourseothricin | 32 | 32 | 16 - 32 |
| Acinetobacter baumannii | 104 | Nourseothricin | 2 | 32 | <0.125 - 64 |
Mechanism of Action
Nourseothricin exerts its antimicrobial effect by inhibiting protein synthesis in bacterial cells.[4][5] This mechanism involves a multi-step process that ultimately leads to the production of non-functional proteins and cell death.[10]
The key steps in the mechanism of action are:
-
Cellular Uptake: Nourseothricin, being a polycationic molecule, is thought to facilitate its own uptake across the bacterial cell membrane by displacing divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the outer membrane. This disruption increases membrane permeability, allowing the antibiotic to enter the cytoplasm.[5]
-
Ribosomal Binding: Once inside the cell, Nourseothricin targets the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[7]
-
Induction of Miscoding: By binding to the 30S subunit, Nourseothricin interferes with the decoding of the messenger RNA (mRNA) template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as miscoding.[4][5]
-
Inhibition of Translocation: Nourseothricin also inhibits the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon.[10]
-
Accumulation of Aberrant Proteins: The combination of miscoding and translocation inhibition results in the accumulation of truncated and non-functional proteins within the cell. This proteotoxic stress disrupts essential cellular processes and ultimately leads to bacterial cell death.[10]
Mechanism of Resistance
The primary mechanism of resistance to Nourseothricin is enzymatic inactivation by Nourseothricin N-acetyltransferase (NAT).[11] This enzyme is encoded by the nat (B4201923) or sat genes.[5]
The resistance process is as follows:
-
Expression of NAT: Bacteria carrying the nat or sat gene express the Nourseothricin N-acetyltransferase enzyme.
-
Acetylation of Nourseothricin: The NAT enzyme utilizes acetyl-CoA as a cofactor to catalyze the transfer of an acetyl group to the β-amino group of the β-lysine residue(s) on the streptothricin molecule.[11]
-
Inactivation: This acetylation modification structurally alters the Nourseothricin molecule, preventing it from binding to its ribosomal target. The inactivated antibiotic is no longer able to inhibit protein synthesis, allowing the bacterium to survive and proliferate in the presence of the drug.
Biosynthesis Pathway
The biosynthesis of streptothricins is a complex process involving multiple enzymatic steps. A simplified overview of the pathway focuses on the formation of the key structural components. The biosynthesis of the characteristic streptolidine core has been a subject of significant research.
A simplified workflow for the biosynthesis is as follows:
-
Streptolidine Core Synthesis: The biosynthesis of the streptolidine moiety begins with L-arginine. A dihydroxylase, OrfP, catalyzes the conversion of L-arginine to (3R,4R)-(OH)₂-L-Arg. Subsequently, a cyclase, OrfR, acts on this intermediate to form (4R)-OH-capreomycidine, a key precursor to the streptolidine ring.[4]
-
β-Lysine Chain Formation: The β-lysine homopolymer is assembled through the action of a transaminase (Orf15) which converts α-lysine to β-lysine, followed by polymerization.[10]
-
Gulosamine Moiety Synthesis and Carbamoylation: The D-gulosamine sugar is synthesized and subsequently carbamoylated by a carbamoyltransferase (Orf17).[10]
-
Assembly: The final streptothricin molecule is assembled by linking the streptolidine core, the β-lysine chain, and the carbamoylated gulosamine sugar.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Nourseothricin stock solution of known concentration
-
Sterile diluent (e.g., sterile water or saline)
-
Spectrophotometer or microplate reader
b. Procedure:
-
Preparation of Nourseothricin Dilutions:
-
Perform serial two-fold dilutions of the Nourseothricin stock solution in CAMHB in the wells of the 96-well plate to achieve a range of final concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first well and serially diluted across the plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 10 µL of the diluted bacterial inoculum to each well containing the Nourseothricin dilutions and to a positive control well (containing only broth and inoculum).
-
Include a negative control well containing only sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Nourseothricin that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
-
Cytotoxicity Assessment by Neutral Red Uptake (NRU) Assay
This protocol is a common method for evaluating the in vitro cytotoxicity of a compound on mammalian cell lines.
a. Materials:
-
96-well sterile tissue culture plates
-
Mammalian cell line (e.g., BALB/c 3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nourseothricin stock solution
-
Neutral Red staining solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
b. Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with an appropriate density of cells (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and growth.
-
-
Treatment with Nourseothricin:
-
Prepare serial dilutions of Nourseothricin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Nourseothricin dilutions to the respective wells.
-
Include untreated control wells (medium only) and solvent control wells if a solvent is used to dissolve the Nourseothricin.
-
Incubate the plates for a defined exposure period (e.g., 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
After the incubation period, remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well and incubate for 2-3 hours at 37°C. During this time, viable cells will take up the dye into their lysosomes.
-
-
Dye Extraction and Quantification:
-
Remove the staining solution and wash the cells again with PBS to remove any unincorporated dye.
-
Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Nourseothricin concentration relative to the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the Nourseothricin concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
Nourseothricin, an antibiotic once relegated to the laboratory bench, is experiencing a well-deserved renaissance. The convergence of advanced purification techniques, a deeper understanding of its structure-activity relationships, and the urgent need for new antimicrobials has brought this potent agent back to the forefront of antibiotic research. Its unique mechanism of action and efficacy against highly resistant Gram-negative bacteria make it a compelling lead for the development of next-generation therapeutics. Further research focusing on medicinal chemistry approaches to optimize its efficacy and minimize toxicity, along with comprehensive preclinical and clinical evaluations, will be crucial in realizing the full therapeutic potential of the Nourseothricin scaffold in the ongoing battle against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. qualitybiological.com [qualitybiological.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nourseothricin - Wikipedia [en.wikipedia.org]
Nourseothricin's Dichotomous Dance with Ribosomes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nourseothricin (NTC), a streptothricin (B1209867) aminoglycoside antibiotic, presents a compelling case study in selective antimicrobial action. Its potent inhibitory effect on bacterial protein synthesis, coupled with a significantly lower impact on eukaryotic systems, has made it a valuable tool in molecular biology and a subject of renewed interest in the face of rising antibiotic resistance. This technical guide delves into the core mechanisms of nourseothricin's interaction with both bacterial and eukaryotic ribosomes, presenting quantitative data, detailed experimental methodologies, and visual representations of its mode of action and the workflows used to elucidate it.
Mode of Action: A Tale of Two Ribosomes
Nourseothricin's primary mechanism of action is the inhibition of protein synthesis.[1][2][3][4] This is achieved by targeting the small ribosomal subunit, which is the 30S subunit in prokaryotes and the 40S subunit in eukaryotes. The binding of nourseothricin to the ribosomal machinery induces two critical errors in translation: mRNA misreading and the disruption of translocation.[1]
In bacterial ribosomes , nourseothricin, and its primary active components, streptothricin F and D, bind to the 16S rRNA within the 30S subunit, specifically at helix 34. This interaction is believed to stabilize the binding of non-cognate aminoacyl-tRNAs to the A-site of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This miscoding results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death. Furthermore, nourseothricin interferes with the translocation step of elongation, where the ribosome moves along the mRNA, further hindering protein synthesis.[1]
While nourseothricin also inhibits eukaryotic ribosomes , its affinity for them is significantly lower. This selectivity is the cornerstone of its utility as a selection agent in molecular biology. The structural differences between prokaryotic 70S and eukaryotic 80S ribosomes, particularly in the rRNA and protein components of the small subunit, are thought to be responsible for this differential activity.
Quantitative Analysis of Nourseothricin's Inhibitory Activity
The selective inhibition of prokaryotic over eukaryotic ribosomes by nourseothricin and its components has been quantified through various in vitro assays. The following tables summarize key data on their inhibitory concentrations.
| Compound | Target Organism/System | Assay Type | IC50 | Fold Selectivity (Prokaryotic vs. Eukaryotic) |
| Streptothricin F | E. coli (Prokaryotic) | In vitro transcription-translation | ~2 µM | ~40-fold |
| Rabbit Reticulocyte (Eukaryotic) | In vitro transcription-translation | ~80 µM | ||
| Streptothricin D | E. coli (Prokaryotic) | In vitro transcription-translation | ~0.25 µM | ~40-fold |
| Rabbit Reticulocyte (Eukaryotic) | In vitro transcription-translation | ~10 µM |
| Compound | Bacterial Strain | MIC50 (µM) | MIC90 (µM) |
| Streptothricin F | Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 |
| Streptothricin D | Carbapenem-resistant Enterobacterales (CRE) | 0.25 | 0.5 |
| Nourseothricin (mixture) | Carbapenem-resistant Enterobacterales (CRE) | 0.5 | 1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of nourseothricin with ribosomes.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay is fundamental for determining the inhibitory concentration of an antibiotic on protein synthesis in a cell-free system.
Objective: To quantify the IC50 of nourseothricin and its components on prokaryotic and eukaryotic protein synthesis.
Materials:
-
Coupled IVTT kit (prokaryotic, e.g., E. coli S30 extract; and eukaryotic, e.g., rabbit reticulocyte lysate)
-
Reporter plasmid DNA (e.g., encoding luciferase or a fluorescent protein)
-
Nourseothricin, Streptothricin F, and Streptothricin D stock solutions
-
Nuclease-free water
-
Luminometer or fluorometer
-
384-well plates
Procedure:
-
Prepare Reagents: Thaw all IVTT kit components on ice. Prepare serial dilutions of nourseothricin and its components in nuclease-free water.
-
Set up Reactions: In a 384-well plate, combine the IVTT master mix, reporter plasmid DNA, and varying concentrations of the antibiotic. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the plate at the recommended temperature for the IVTT system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a specified time (e.g., 2-4 hours).
-
Detection: Measure the reporter protein activity (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter signal against the antibiotic concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the antibiotic that inhibits 50% of the reporter protein synthesis.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Nourseothricin Complexes
Cryo-EM provides high-resolution structural information on how nourseothricin binds to the ribosome.
Objective: To visualize the binding site and conformational changes of the ribosome upon nourseothricin binding.
Materials:
-
Purified 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus)
-
Nourseothricin solution
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope
-
Image processing software
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with an excess of nourseothricin to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-nourseothricin complex to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane.
-
Data Collection: Transfer the vitrified grid to a cryo-transmission electron microscope and collect a large dataset of particle images at various tilt angles.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the ribosome-nourseothricin complex.
-
Model Building and Analysis: Fit an atomic model of the ribosome into the cryo-EM density map and analyze the interactions between nourseothricin and the ribosomal RNA and proteins.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a specific bacterium.[5][6][7][8][9]
Objective: To determine the MIC of nourseothricin against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Nourseothricin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of nourseothricin in the growth medium directly in the 96-well plate.
-
Prepare Inoculum: Grow the bacterial strain to the mid-logarithmic phase and adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard). Dilute the adjusted culture to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear). This can be determined visually or by measuring the optical density at 600 nm.
Nourseothricin N-Acetyltransferase (NAT) Enzyme Assay
This assay measures the activity of the enzyme responsible for nourseothricin resistance.[10][11][12][13]
Objective: To determine the kinetic parameters of a NAT enzyme or to screen for inhibitors.
Materials:
-
Purified NAT enzyme
-
Nourseothricin
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or other thiol-reactive probes
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Set up Reaction: In a microplate well, combine the reaction buffer, NAT enzyme, and nourseothricin.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA. The NAT enzyme will transfer the acetyl group from Acetyl-CoA to nourseothricin, releasing Coenzyme A (CoA).
-
Detect CoA: Add DTNB to the reaction. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Monitor the increase in absorbance over time to determine the initial reaction velocity. By varying the concentrations of nourseothricin and Acetyl-CoA, the Michaelis-Menten kinetic parameters (Km and Vmax) of the NAT enzyme can be determined.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) to illustrate the key pathways and workflows.
Caption: Nourseothricin's mode of action in bacteria.
Caption: Experimental workflow for nourseothricin characterization.
Conclusion
Nourseothricin's well-characterized mode of action, particularly its selectivity for prokaryotic ribosomes, underscores its importance as a research tool and a potential scaffold for the development of new antibiotics. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to understand and leverage the unique properties of this potent protein synthesis inhibitor. Further investigation into the structural basis of its selectivity and mechanisms of resistance will continue to be a fruitful area of research, with significant implications for both basic science and therapeutic development.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Nourseothricin - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration (MIC) determination [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. scialert.net [scialert.net]
- 11. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to clonNAT as a Selectable Marker in Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of molecular biology, the ability to effectively select for genetically modified organisms is paramount. clonNAT, also known as Nourseothricin (NTC), has emerged as a robust and versatile selectable marker system for a wide array of organisms, ranging from bacteria to mammalian cells. This guide provides a comprehensive overview of the clonNAT selection system, including its mechanism of action, the enzymatic resistance conferred by the nourseothricin N-acetyltransferase (nat or sat1) gene, and its broad applications in research and development. Detailed experimental protocols and quantitative data are presented to facilitate its successful implementation in the laboratory.
Introduction to clonNAT/Nourseothricin
Nourseothricin is a streptothricin-class aminoglycoside antibiotic produced by Streptomyces noursei.[1][2] It is a mixture of related compounds, primarily streptothricins D and F (>85%) and streptothricins C and E (<15%).[2][3] Its broad-spectrum activity against prokaryotic and eukaryotic organisms, coupled with the absence of pre-existing resistance in most laboratory strains, makes it an excellent selection agent.[4][5] The terms clonNAT and Nourseothricin are used interchangeably to refer to the same compound.[6]
The key to the clonNAT selection system is the nourseothricin N-acetyltransferase (nat) gene, originally isolated from S. noursei.[4][7] This gene encodes an enzyme that specifically inactivates nourseothricin, conferring resistance to cells that express it.[1][8] The lack of cross-resistance with other commonly used antibiotics further enhances its utility in complex genetic manipulation experiments.[4][9]
Mechanism of Action and Resistance
Nourseothricin's Mode of Action: Inhibition of Protein Synthesis
Nourseothricin exerts its antimicrobial effect by inhibiting protein synthesis.[1][3][6] The mechanism involves the following key steps:
-
Cellular Uptake: As an aminoglycoside, nourseothricin's entry into bacterial cells is a self-promoted process involving the displacement of divalent cations from the cell membranes, which increases membrane permeability and facilitates antibiotic uptake.[3][6]
-
Ribosome Binding: Once inside the cytoplasm, nourseothricin binds to the ribosomal subunits.[6]
-
Induction of Miscoding: This binding interferes with the translocation step of mRNA during translation, causing misreading of the genetic code.[3][6] Incorrect amino acids are incorporated into the growing polypeptide chain, leading to the synthesis of nonfunctional or toxic proteins.[6]
-
Cell Death: The accumulation of these aberrant proteins ultimately leads to cell death.[6]
Figure 1: Mechanism of action of Nourseothricin (clonNAT).
The nat (B4201923) Gene: Conferring Resistance through Acetylation
Resistance to nourseothricin is conferred by the expression of the nourseothricin N-acetyltransferase (nat or sat1) gene.[4][7] The enzyme produced, NAT, inactivates nourseothricin through the following mechanism:
-
Enzymatic Recognition: NAT specifically recognizes the β-amino group of the β-lysine residue within the nourseothricin molecule.[1][9][10]
-
Acetylation: The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to this β-amino group.[3][7]
-
Inactivation: This monoacetylation prevents nourseothricin from binding to the ribosome, thereby neutralizing its toxic effects and allowing protein synthesis to proceed normally.[8][11]
Figure 2: Mechanism of resistance to Nourseothricin.
Data Presentation: Recommended Selection Concentrations
The effective concentration of clonNAT for selection varies depending on the organism and even the specific strain. It is always recommended to perform a kill curve to determine the optimal concentration for your experimental system. The following tables provide a summary of generally effective concentrations.
Table 1: Recommended clonNAT Concentrations for Bacteria and Yeast
| Organism/Species | Selection Concentration (µg/mL) | Reference(s) |
| Escherichia coli | 50 | [12] |
| Bacillus subtilis | 50 | [12] |
| Agrobacterium tumefaciens | 100 | [11] |
| Pseudomonas aeruginosa | 100 | [12] |
| Saccharomyces cerevisiae | 50 - 200 | [11] |
| Pichia pastoris | 50 - 200 | [11] |
| Schizosaccharomyces pombe | 50 - 100 | [11] |
| Candida albicans | 100 - 450 | [11][12] |
Table 2: Recommended clonNAT Concentrations for Mammalian Cells and Other Eukaryotes
| Organism/Cell Line | Selection Concentration (µg/mL) | Reference(s) |
| HEK293T | >50 | [11][12] |
| HMEC | >50 | [11][12] |
| U2OS | >50 | [11][12] |
| BT549 | >50 | [11][12] |
| Leishmania sp. | >100 | |
| Cryptococcus neoformans | 100 | |
| Arabidopsis thaliana | 100 | |
| Chlamydomonas reinhardtii | 10 | [10] |
Experimental Protocols
Preparation of clonNAT Stock Solution
-
Dissolving: Prepare a stock solution of 100-200 mg/mL by dissolving clonNAT (Nourseothricin sulfate) in sterile, deionized water.[2]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to 4 weeks.
Protocol 1: Bacterial Transformation and Selection in E. coli
This protocol is a general guideline for the transformation of chemically competent E. coli and subsequent selection using clonNAT.
Figure 3: Workflow for bacterial transformation and selection.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing the nat resistance gene
-
SOC or LB medium
-
LB agar plates
-
clonNAT stock solution (100 mg/mL)
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Shaking incubator at 37°C
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.[13][14]
-
Add 1-5 µL of plasmid DNA (containing the nat gene) to the competent cells.[13][14]
-
Gently mix by flicking the tube and incubate on ice for 20-30 minutes.[13][15]
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.[13][16]
-
Immediately transfer the tube back to ice for 2 minutes.[13][16]
-
Add 250-1000 µL of sterile SOC or LB medium (without antibiotic) to the cells.[13]
-
Incubate the cells at 37°C for 45-60 minutes with shaking (225-250 rpm).[15][17]
-
Prepare LB agar plates containing 50 µg/mL of clonNAT.
-
Spread 50-100 µL of the cell culture onto the selective plates.[15][17]
-
Incubate the plates at 37°C overnight. Only bacteria that have successfully taken up the plasmid will form colonies.
Protocol 2: Yeast Transformation and Selection (e.g., Pichia pastoris)
This protocol describes a general method for electroporation of Pichia pastoris and selection of transformants.
Materials:
-
Pichia pastoris competent cells
-
Linearized plasmid DNA containing the nat gene
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
1 M Sorbitol
-
YPD agar plates
-
clonNAT stock solution (100 mg/mL)
-
Electroporator and cuvettes
Procedure:
-
Prepare electrocompetent Pichia pastoris cells according to standard protocols.
-
Mix the competent cells with linearized plasmid DNA containing the nat gene in a chilled electroporation cuvette.
-
Perform electroporation according to the manufacturer's instructions.
-
Immediately after the pulse, add 1 mL of a 1:1 mixture of 1 M sorbitol and YPD medium to the cuvette for cell recovery.[18][19]
-
Prepare YPD agar plates containing the appropriate concentration of clonNAT (e.g., 100-200 µg/mL). It is advisable to perform a titration to determine the optimal concentration for your strain.[20]
-
Spread the recovered cells on the selective plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 3: Mammalian Cell Transfection and Stable Cell Line Generation
This protocol provides a general framework for transfecting mammalian cells and selecting for stable integrants using clonNAT.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Plasmid DNA containing the nat gene and your gene of interest
-
Transfection reagent
-
clonNAT stock solution (100 mg/mL)
-
Tissue culture plates/flasks
Procedure:
-
Transfection: Plate the mammalian cells and grow to 50-70% confluency.[21] Transfect the cells with the plasmid DNA using your preferred transfection method (e.g., lipid-based reagent, electroporation).
-
Recovery: After transfection, allow the cells to recover in complete growth medium for 24-48 hours.[21][22]
-
Selection:
-
Determine the optimal clonNAT concentration by performing a kill curve on the parental cell line. This is the lowest concentration that kills all non-transfected cells within 3-7 days.[21]
-
After the recovery period, replace the medium with fresh complete growth medium containing the predetermined concentration of clonNAT (e.g., 50-100 µg/mL).[9]
-
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[22]
-
Colony Expansion: After 1-2 weeks of selection, resistant colonies should become visible.[9] Isolate individual colonies and expand them to generate stable cell lines.
-
Verification: Confirm the integration and expression of your gene of interest in the stable cell lines using appropriate methods (e.g., PCR, Western blot).
Conclusion
clonNAT, in conjunction with the nat resistance gene, provides a highly effective and versatile selection system for a broad range of molecular biology applications. Its distinct mechanism of action, lack of cross-resistance with other common antibiotics, and high stability make it a valuable tool for researchers in academia and industry. The detailed protocols and quantitative data presented in this guide are intended to facilitate the seamless integration of the clonNAT system into various experimental workflows, from bacterial cloning to the generation of stable mammalian cell lines. As with any selection agent, optimization of the working concentration is crucial for achieving robust and reproducible results.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. interchim.fr [interchim.fr]
- 6. goldbio.com [goldbio.com]
- 7. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. addgene.org [addgene.org]
- 14. Bacterial Transformation — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 15. neb.com [neb.com]
- 16. static.igem.org [static.igem.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Direct selection of Pichia pastoris expression strains using new G418 resistance vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. abo.com.pl [abo.com.pl]
Nourseothricin's Differential Activity on Gram-Positive vs. Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nourseothricin (NTC), a streptothricin-class aminoglycoside antibiotic, demonstrates broad-spectrum activity against both gram-positive and gram-negative bacteria. Its primary mechanism of action involves the inhibition of protein synthesis through interference with mRNA translocation and induction of miscoding, ultimately leading to cell death.[1][2][3] Resistance to Nourseothricin is primarily conferred by N-acetyltransferase enzymes that inactivate the antibiotic. This guide provides an in-depth analysis of the differential effects of Nourseothricin on gram-positive and gram-negative bacteria, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for its evaluation.
Introduction
Nourseothricin is a natural product synthesized by Streptomyces noursei.[4] It is a mixture of related compounds, primarily streptothricins D and F (>85%) and streptothricins C and E (<15%).[1] As a member of the streptothricin (B1209867) class of aminoglycoside antibiotics, Nourseothricin's mode of action is the disruption of bacterial protein synthesis.[3][4] This broad-spectrum antibiotic has garnered interest for its effectiveness against a range of prokaryotic species.[5] Understanding its differential impact on gram-positive and gram-negative bacteria is crucial for its application in research and potential therapeutic development.
Mechanism of Action
Nourseothricin's bactericidal and bacteriostatic effects stem from its ability to inhibit protein synthesis.[2] The process can be delineated into two key stages: cellular uptake and ribosomal disruption.
2.1. Cellular Uptake
Similar to other aminoglycosides, the initial step of Nourseothricin's action involves a "self-promoted uptake" mechanism. The antibiotic displaces divalent cations like magnesium and calcium from the bacterial membranes, leading to increased permeability and enhanced uptake of the antibiotic into the cytoplasm.[1]
2.2. Inhibition of Protein Synthesis
Once inside the cell, Nourseothricin targets the bacterial ribosome. It interferes with the mRNA translocation step and binds to the ribosomal subunit, causing an incorrect alignment of the mRNA.[1][2] This leads to misreading of the genetic code, incorporation of incorrect amino acids into the growing polypeptide chain, and the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins ultimately results in cell death.[2]
Differential Susceptibility of Gram-Positive and Gram-Negative Bacteria
Nourseothricin is effective against both gram-positive and gram-negative bacteria, though some evidence suggests it is particularly potent against gram-negative species.[6] This differential effect can be attributed to differences in the cell envelope structure between these two bacterial groups. The complex outer membrane of gram-negative bacteria, which can be a barrier to many antibiotics, appears to be effectively permeated by Nourseothricin through the self-promoted uptake mechanism.
3.1. Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Nourseothricin against various gram-positive and gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7]
Table 1: Nourseothricin MICs for Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Bacillus subtilis | 5 |
| Staphylococcus aureus | 2 - 12 |
| Enterococcus faecium | 8 - 256 |
| Mycobacterium smegmatis | 25 |
Table 2: Nourseothricin MICs for Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 2 - 12 |
| Agrobacterium tumefaciens | 100 |
| Francisella tularensis | 50 |
| Pseudomonas aeruginosa | 50 |
Bacterial Resistance to Nourseothricin
The primary mechanism of resistance to Nourseothricin is enzymatic inactivation by N-acetyltransferases (NATs).[3] These enzymes, encoded by sat or nat (B4201923) genes, catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of Nourseothricin.[1][8] This modification prevents the antibiotic from binding to the ribosome, thereby rendering it ineffective.
Experimental Protocols
Standardized methods for determining the antimicrobial susceptibility of bacteria to Nourseothricin are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9][10]
5.1. Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Nourseothricin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of Nourseothricin in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of Nourseothricin that completely inhibits visible bacterial growth.[11]
5.2. Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Nourseothricin stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a series of agar plates each containing a specific concentration of Nourseothricin. This is done by adding the appropriate amount of Nourseothricin stock solution to molten MHA before pouring the plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using an inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
Include a growth control plate (no antibiotic).
-
Allow the inocula to dry, then invert the plates and incubate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of Nourseothricin that prevents the visible growth of the bacteria.[12]
Conclusion
Nourseothricin is a potent, broad-spectrum antibiotic that effectively inhibits the growth of both gram-positive and gram-negative bacteria by disrupting protein synthesis. The differential susceptibility observed between these bacterial types is likely influenced by the structural differences in their cell envelopes. The primary mechanism of resistance involves enzymatic inactivation by N-acetyltransferases. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working with Nourseothricin. Further investigation into the nuances of its interaction with the bacterial cell envelope and ribosome will continue to enhance our understanding and potential applications of this antibiotic.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Nourseothricin - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]
- 7. idexx.dk [idexx.dk]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Technical Guide to the Biological Stability and Half-Life of Nourseothricin Sulfate in Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and half-life of Nourseothricin sulfate (B86663), a broad-spectrum aminoglycoside antibiotic, in various in vitro environments. Understanding the stability of a selection antibiotic is critical for ensuring consistent and reproducible results in long-term cell culture experiments, particularly for the selection and maintenance of genetically modified organisms.
Core Concepts: Stability of Nourseothricin Sulfate
Nourseothricin sulfate is widely recognized for its high stability in both powder form and aqueous solutions.[1] This characteristic makes it a reliable selection agent for a diverse range of organisms, including bacteria, yeast, fungi, and plant cells.[2][3] Its mechanism of action involves the inhibition of protein synthesis, which leads to the accumulation of nonfunctional proteins and ultimately cell death.[1][2][3]
Quantitative Data on Stability
While specific half-life data in various culture media is not extensively published, the available information consistently points to the robust nature of Nourseothricin sulfate under typical experimental conditions. The following tables summarize the known stability data.
Table 1: Stability of Nourseothricin Sulfate in Powder and Stock Solutions
| Form | Storage Temperature | Duration | Stability/Activity Retained |
| Powder | 4°C | 10 years | Highly stable |
| Powder | 20°C | 2 years | Highly stable |
| Solution (Aqueous) | 4°C | Up to 4 weeks | No detectable loss in activity |
| Solution (Aqueous) | -20°C | Up to 6 months | Stable |
Source: Data compiled from multiple sources.
Table 2: Stability of Nourseothricin Sulfate under Various Conditions
| Condition | Parameters | Duration | Stability/Activity Retained |
| In Culture Media | Typical cultivation conditions | 1 week | >90% |
| pH Stability | pH 2-8 at 26°C | >7 days | Stable |
| Temperature Stability | Up to 75°C | 24 hours | Stable |
Source: Data compiled from multiple sources, including Jena Bioscience product information.[4][5]
Experimental Protocols
Determining the precise half-life of Nourseothricin sulfate in a specific culture medium requires a tailored experimental approach. Below is a generalized protocol based on established methods for assessing antibiotic stability.
Protocol: Bioassay for Determining the Half-Life of Nourseothricin Sulfate in Liquid Culture Medium
This protocol utilizes a bioassay to measure the active concentration of Nourseothricin sulfate over time.
1. Materials:
- Nourseothricin sulfate
- Selected liquid culture medium (e.g., DMEM, YPD, LB Broth)
- A sensitive indicator microorganism (e.g., a specific strain of E. coli or S. cerevisiae with a known minimum inhibitory concentration (MIC) for Nourseothricin)
- 96-well microplates
- Spectrophotometer (plate reader)
- Incubator
2. Experimental Procedure:
3. Data Analysis:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the half-life of Nourseothricin sulfate.
Caption: Experimental workflow for determining Nourseothricin sulfate half-life.
Mechanism of Inactivation
Resistance to Nourseothricin is conferred by genes that encode for Nourseothricin N-acetyltransferase (NAT). This enzyme inactivates the antibiotic through a specific chemical modification.
Caption: Enzymatic inactivation of Nourseothricin by N-acetyltransferase.
References
Methodological & Application
Optimal Nourseothricin Concentration for Selecting Yeast Transformants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nourseothricin (NTC), an aminoglycoside antibiotic, is a powerful selection agent for genetically modified yeast. It functions by inhibiting protein synthesis, leading to cell death in non-resistant strains.[1][2] The resistance gene, typically nat1 or sat1, encodes for Nourseothricin N-acetyltransferase, which detoxifies the antibiotic by acetylation. This document provides detailed application notes and protocols for determining and utilizing the optimal Nourseothricin concentration for the selection of transformed yeast cells.
Data Presentation: Recommended Nourseothricin Concentrations
The effective concentration of Nourseothricin for selecting yeast transformants is species- and strain-dependent. The following tables summarize recommended starting concentrations based on published data. It is crucial to perform a kill curve analysis to determine the optimal concentration for your specific yeast strain and experimental conditions.
Table 1: Recommended Nourseothricin Concentrations for Common Yeast Species
| Yeast Species | Recommended Selection Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Saccharomyces cerevisiae | 50 - 200[3] | 25[3][4] |
| Pichia pastoris | 50 - 200[3] | 50-100[3][4] |
| Schizosaccharomyces pombe | 90 - 100[3] | 40[3][4] |
| Candida albicans | 200 - 450[3] | 200[3][4] |
| Kluyveromyces lactis | 50 - 100[3] | 50[4] |
Table 2: Nourseothricin Concentration Ranges for Other Yeast and Fungi
| Organism | Recommended Selection Concentration (µg/mL) |
| Ashbya gossypii | 50 - 200[3] |
| Candida glabrata | 100 - 200[3] |
| Hansenula polymorpha | 100[3][4] |
| Ustilago maydis | 75 - 150[3] |
Experimental Protocols
Protocol 1: Preparation of Nourseothricin Stock Solution
A concentrated stock solution is essential for accurate and convenient addition of Nourseothricin to culture media.
Materials:
-
Nourseothricin sulfate (B86663) powder
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 100 mg/mL or 200 mg/mL stock solution, weigh the appropriate amount of Nourseothricin sulfate powder.[1][5]
-
Dissolve the powder in sterile, deionized water. For example, to make a 200 mg/mL solution, dissolve 2 g of Nourseothricin in 10 mL of sterile water.[1][5]
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1][5]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year at this temperature.[1][5] For short-term storage, the solution can be kept at 4°C for up to 4 weeks.
Caption: Workflow for preparing a sterile Nourseothricin stock solution.
Protocol 2: Determining Optimal Nourseothricin Concentration via Kill Curve
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill all non-transformed yeast cells within a specific timeframe.[6][7]
Materials:
-
Yeast strain of interest (non-transformed)
-
Appropriate liquid yeast growth medium (e.g., YPD, SD)
-
Nourseothricin stock solution
-
Sterile 96-well plate or culture tubes
-
Incubator with shaking capabilities
-
Spectrophotometer or plate reader
Procedure:
-
Inoculate a starter culture of the non-transformed yeast strain and grow overnight in the appropriate medium.
-
The next day, dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium.
-
Prepare a series of Nourseothricin concentrations in the growth medium. A typical range to test for yeast is 0, 25, 50, 75, 100, 150, 200, and 250 µg/mL.
-
Dispense the cell suspension into a 96-well plate or culture tubes, with each well/tube containing a different Nourseothricin concentration. Include a no-antibiotic control.
-
Incubate the cultures at the optimal growth temperature for the yeast strain with shaking.
-
Monitor the growth of the cultures over time (e.g., 24, 48, and 72 hours) by measuring the OD600.
-
The optimal concentration for selection is the lowest concentration of Nourseothricin that completely inhibits the growth of the non-transformed yeast cells.
Caption: Experimental workflow for determining the optimal Nourseothricin concentration.
Protocol 3: Selection of Yeast Transformants
This protocol outlines the general steps for selecting transformed yeast cells using Nourseothricin. The specific transformation protocol (e.g., lithium acetate, electroporation) should be followed prior to this selection procedure.
Materials:
-
Yeast transformation mixture
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates
-
Nourseothricin stock solution
-
Sterile spreader or glass beads
Procedure:
-
Following your chosen yeast transformation protocol, allow the cells to recover in a non-selective liquid medium if required by the protocol.
-
Prepare YPD agar plates containing the predetermined optimal concentration of Nourseothricin. Add the sterile Nourseothricin stock solution to the molten agar after it has cooled to approximately 50-55°C, just before pouring the plates.
-
Plate the transformation mixture onto the Nourseothricin-containing YPD plates.
-
Incubate the plates at the appropriate temperature for your yeast strain for 2-5 days, or until colonies appear.
-
Only yeast cells that have successfully integrated the Nourseothricin resistance gene should grow into colonies.
-
To confirm successful transformation, pick individual colonies and streak them onto fresh Nourseothricin-containing plates and perform further molecular analysis (e.g., PCR, sequencing).
Caption: Workflow for the selection of Nourseothricin-resistant yeast transformants.
Mechanism of Action
Nourseothricin inhibits protein synthesis by causing misreading of the mRNA template during translation.[1][2] This leads to the production of non-functional proteins, which accumulate in the cell and ultimately result in cell death.
Caption: Simplified diagram of Nourseothricin's mechanism of action.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. zellbio.eu [zellbio.eu]
- 6. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Preparation of Nourseothricin Stock Solution for Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC), a member of the streptothricin (B1209867) class of aminoglycoside antibiotics, is a potent selective agent for a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1] It functions by inhibiting protein synthesis, which leads to cell death.[2][3] Its mode of action involves inducing miscoding during translation.[1] Nourseothricin is a mixture of streptothricins C, D, E, and F, with streptothricins D and F being the major components (>85%).[2][3] Resistance to Nourseothricin is conferred by the nourseothricin N-acetyltransferase (NAT) enzyme, encoded by the nat (B4201923) or sat1 genes, which inactivates the antibiotic through acetylation.[1][4] This document provides a detailed protocol for the preparation of a Nourseothricin stock solution for use in cell culture.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation and use of Nourseothricin solutions.
| Parameter | Value | References |
| Solubility | Highly soluble in water (~1 g/mL) | [1] |
| Recommended Stock Concentration | 100 mg/mL or 200 mg/mL | [2][5][6] |
| Solvent for Stock Solution | Sterile distilled water (ddH₂O) | [2][7] |
| Sterilization Method | Filtration through a 0.22 µm filter | [2][5][7] |
| Storage of Powder | Desiccated at 4°C | [8] |
| Storage of Stock Solution | -20°C for long-term (up to 1 year) | [2][7][9] |
| 4°C for short-term (up to 4 weeks) | [5] | |
| Typical Working Concentration | 50 - 500 µg/mL (organism dependent) | [3][5][10] |
Experimental Protocol: Preparation of 100 mg/mL Nourseothricin Stock Solution
This protocol details the steps for preparing a sterile 100 mg/mL stock solution of Nourseothricin.
Materials:
-
Nourseothricin sulfate (B86663) powder
-
Sterile, nuclease-free distilled water (ddH₂O)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Carefully weigh the desired amount of Nourseothricin sulfate powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of the powder.
-
Dissolving: Add the weighed Nourseothricin powder to a sterile conical tube. Using a sterile serological pipette, add the required volume of sterile ddH₂O (e.g., 10 mL for a 100 mg/mL solution).
-
Mixing: Gently vortex or invert the tube until the powder is completely dissolved. Nourseothricin is highly soluble in water.[1]
-
Sterilization:
-
Pre-wet the 0.22 µm syringe filter by drawing 1-2 mL of sterile ddH₂O through it and discarding the water. This ensures the filter is properly seated and removes any potential extractables.[2]
-
Draw the Nourseothricin solution into a sterile syringe.
-
Attach the pre-wetted 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can reduce the antibiotic's efficacy.[9]
-
Storage:
-
Labeling: Clearly label all aliquots with the name of the solution (Nourseothricin), concentration (100 mg/mL), and the date of preparation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Nourseothricin and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of Nourseothricin.
Caption: Workflow for Nourseothricin stock solution preparation.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. mitegen.com [mitegen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Nourseothricin, 1 g, CAS No. 96736-11-7 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 7. zellbio.eu [zellbio.eu]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nourseothricin Sulfate in Plant Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin sulfate (B86663) (NTC) is a streptothricin-class aminoglycoside antibiotic highly effective for the selection of genetically modified organisms, including a wide array of plant species.[1] Its mode of action involves the inhibition of protein synthesis by inducing miscoding, leading to the death of non-resistant cells.[1][2] Resistance to Nourseothricin is conferred by the Nourseothricin N-acetyltransferase (NAT) gene, which inactivates the antibiotic through acetylation.[1] This application note provides detailed protocols for using Nourseothricin sulfate as a selection agent in plant transformation, along with key data and visual guides to facilitate its successful implementation in research and development.
Key Advantages of Nourseothricin Sulfate:
-
High Stability: Nourseothricin is stable over a wide range of pH and temperatures, ensuring consistent selection pressure in plant tissue culture media.[3]
-
Broad-Spectrum Activity: It is effective against a wide range of prokaryotic and eukaryotic organisms, making it versatile for various research applications.
-
No Cross-Reactivity: Nourseothricin does not exhibit cross-reactivity with other commonly used aminoglycoside antibiotics like Kanamycin or Hygromycin, allowing for its use in multi-gene stacking applications.
-
Clear Selection: It provides a clear distinction between transformed and non-transformed cells, reducing the likelihood of escapes.
Data Presentation
Recommended Working Concentrations of Nourseothricin Sulfate for Plant Selection
The optimal concentration of Nourseothricin sulfate for selection varies depending on the plant species and the specific tissue being cultured. It is crucial to perform a kill curve experiment to determine the minimal concentration required to effectively inhibit the growth of non-transformed tissues. The following table provides a summary of recommended starting concentrations for various plant species.
| Plant Species | Explant Type | Recommended Nourseothricin Concentration (µg/mL) |
| Arabidopsis thaliana | Seeds/Seedlings | 50 - 200 |
| Oryza sativa (Rice) | Callus | 20 - 200 |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 100 |
| Daucus carota (Carrot) | Callus | 100 |
| Lotus corniculatus | 50 |
Data compiled from multiple sources.
Comparison with Other Selection Agents
While direct comparative studies on transformation efficiency are limited, Nourseothricin is considered a highly effective selection agent. Unlike Kanamycin, which can sometimes allow for the regeneration of non-transgenic "escapes," Nourseothricin typically results in a more stringent selection. Hygromycin is also a potent selection agent, and the choice between Nourseothricin and Hygromycin may depend on the specific plant species and the resistance cassette available in the transformation vector.
Experimental Protocols
Preparation of Nourseothricin Sulfate Stock Solution
-
Weighing: Accurately weigh the desired amount of Nourseothricin sulfate powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile distilled water to a final concentration of 50 mg/mL. Nourseothricin is highly soluble in water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C. The stock solution is stable for at least one year when stored properly.
Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol is adapted from established floral dip methods.
-
Plant Growth: Grow Arabidopsis thaliana plants until they start flowering.
-
Agrobacterium Culture:
-
Inoculate a single colony of Agrobacterium tumefaciens carrying the binary vector with the NAT resistance gene into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow until the OD600 reaches approximately 1.5-2.0.
-
Pellet the Agrobacterium cells by centrifugation and resuspend in infiltration medium (5% sucrose (B13894) solution containing 0.02-0.05% Silwet L-77).
-
-
Floral Dip:
-
Invert the Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.
-
Place the treated plants in a humid environment for 16-24 hours.
-
Return the plants to their normal growing conditions and allow them to set seed.
-
-
Seed Selection:
-
Harvest the T1 seeds and surface sterilize them.
-
Plate the sterilized seeds on Murashige and Skoog (MS) medium containing 50-100 µg/mL Nourseothricin sulfate.
-
Incubate the plates under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Transgenic seedlings will appear green and healthy, while non-transgenic seedlings will be bleached and eventually die.
-
-
Transplanting: Transfer the putative transgenic seedlings to soil and grow to maturity.
Agrobacterium-mediated Transformation of Nicotiana tabacum (Tobacco) (Leaf Disc Method)
This protocol is based on standard tobacco transformation procedures.
-
Explant Preparation:
-
Use young, fully expanded leaves from sterile, in vitro-grown tobacco plants.
-
Cut the leaves into small discs (approximately 1 cm in diameter), avoiding the midrib.
-
-
Agrobacterium Culture: Prepare the Agrobacterium culture as described in the Arabidopsis protocol. Resuspend the final pellet in liquid MS medium.
-
Co-cultivation:
-
Immerse the leaf discs in the Agrobacterium suspension for 5-10 minutes.
-
Blot the discs on sterile filter paper to remove excess bacteria.
-
Place the leaf discs on co-cultivation medium (MS medium with appropriate hormones for callus induction, e.g., BAP and NAA) and incubate in the dark for 2-3 days at 25°C.
-
-
Selection and Regeneration:
-
Transfer the leaf discs to selection medium (co-cultivation medium supplemented with 100 µg/mL Nourseothricin sulfate and an antibiotic to kill residual Agrobacterium, e.g., Cefotaxime).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Transformed calli will proliferate and eventually regenerate shoots.
-
-
Rooting and Acclimatization:
-
Excise the regenerated shoots and transfer them to rooting medium (MS medium without hormones or with a low concentration of auxin).
-
Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Agrobacterium-mediated Transformation of Oryza sativa (Rice)
This protocol is based on callus-based rice transformation methods.
-
Callus Induction:
-
Sterilize mature rice seeds and place them on callus induction medium.
-
Incubate in the dark at 28°C for 3-4 weeks until embryogenic calli are formed.
-
-
Agrobacterium Culture: Prepare the Agrobacterium culture as described previously.
-
Co-cultivation:
-
Immerse the embryogenic calli in the Agrobacterium suspension for 15-30 minutes.
-
Blot the calli and place them on co-cultivation medium.
-
Incubate in the dark for 3 days at 25°C.
-
-
Selection and Regeneration:
-
Wash the calli with sterile water containing an antibiotic to remove Agrobacterium.
-
Transfer the calli to selection medium containing 50-75 µg/mL Nourseothricin sulfate.
-
Subculture the calli on fresh selection medium every 3-4 weeks.
-
Once resistant calli are established, transfer them to regeneration medium to induce shoot formation.
-
-
Rooting and Acclimatization:
-
Transfer the regenerated shoots to rooting medium.
-
Acclimatize the rooted plantlets to greenhouse conditions.
-
Visualizations
Mechanism of Nourseothricin Action and Resistance
Caption: Mechanism of Nourseothricin action and NAT-mediated resistance.
Agrobacterium-mediated T-DNA Transfer Workflow
Caption: Workflow of T-DNA transfer from Agrobacterium to a plant cell.
General Plant Transformation and Selection Workflow
Caption: General workflow for plant transformation using Nourseothricin selection.
References
Application Notes and Protocols for Nourseothricin Selection in CRISPR/Cas9 Mediated Gene Editing in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modifications. A critical step in the workflow is the efficient selection and enrichment of successfully edited cells. Nourseothricin (NTC), a streptothricin-class aminoglycoside antibiotic, coupled with the corresponding resistance gene, Nourseothricin N-acetyl transferase (nat), presents a robust and reliable selection system for mammalian cells. This document provides detailed application notes and protocols for the use of Nourseothricin in CRISPR/Cas9-mediated gene editing experiments in mammalian cells.
Nourseothricin inhibits protein synthesis by inducing miscoding, leading to cell death in susceptible mammalian cells.[1] The nat (B4201923) gene product, Nourseothricin N-acetyl transferase, inactivates NTC by acetylating the beta-amino group of its beta-lysine (B1680149) residue, conferring resistance to cells expressing the gene.[2] This selection system is particularly advantageous due to the acute susceptibility of mammalian cells to NTC and the compatibility of the nat marker with other commonly used selection markers such as puromycin, hygromycin, and neomycin.[1]
Data Presentation
Effective selection with Nourseothricin is dependent on the cell line and experimental conditions. It is crucial to determine the optimal concentration for each cell line through a kill curve analysis. The following tables provide a summary of recommended concentrations and reported cell viability data.
Table 1: Recommended Nourseothricin Concentrations for Various Mammalian Cell Lines
| Cell Line | Recommended Selection Concentration (µg/mL) |
| HEK293T | 50 |
| HMEC | 50 |
| BT549 | 50 |
| U2OS | 50 |
| A2780 | 75 |
Data synthesized from multiple sources indicating typical starting concentrations. Users should always perform a kill curve to determine the optimal concentration for their specific cell line and conditions.
Table 2: Cell Viability of Various Mammalian Cell Lines in Response to Nourseothricin
| Cell Line | Nourseothricin Concentration (µg/mL) | Relative Cell Growth (%) after 48 hours |
| HEK293T | 50 | ~10 |
| HMEC | 50 | ~5 |
| BT549 | 50 | ~15 |
| U2OS | 50 | ~20 |
| A2780 | 75 | ~10 |
This data is illustrative and derived from studies showing the cytotoxic effects of Nourseothricin on various mammalian cell lines.[1][3] The percentage of growth is relative to untreated control cells.
Experimental Protocols
Protocol 1: Determination of Optimal Nourseothricin Concentration (Kill Curve)
Before initiating a CRISPR/Cas9 experiment with Nourseothricin selection, it is imperative to determine the minimum concentration of Nourseothricin that effectively kills non-transfected cells within a reasonable timeframe (typically 3-7 days).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Nourseothricin stock solution (e.g., 100 mg/mL in water)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Seed the cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare a serial dilution of Nourseothricin in complete cell culture medium. A typical concentration range to test is 10-200 µg/mL. Include a no-antibiotic control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Nourseothricin.
-
Incubate the plate under standard cell culture conditions.
-
Monitor the cells daily for signs of cell death.
-
After 3, 5, and 7 days, assess cell viability using your chosen assay.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 3-7 days.
Protocol 2: CRISPR/Cas9 Gene Editing with Nourseothricin Selection
This protocol outlines the general workflow for introducing a CRISPR/Cas9 system with a Nourseothricin resistance marker into mammalian cells and selecting for successfully edited cells. This can be achieved by co-transfecting a plasmid carrying the nat gene alongside the CRISPR/Cas9 components or by using an all-in-one vector that includes the Cas9, gRNA, and nat cassettes.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR/Cas9 plasmids (e.g., pSpCas9(BB)-2A-GFP (PX458) or a similar vector)[4][5][6]
-
A plasmid containing the Nourseothricin resistance gene (nat) under a suitable mammalian promoter (if not on the CRISPR plasmid).
-
Transfection reagent suitable for the cell line.
-
Nourseothricin stock solution.
-
6-well or 10 cm cell culture plates.
Procedure:
Part 1: Transfection
-
One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the plasmid DNA and transfection reagent mixture according to the manufacturer's protocol. If co-transfecting, a 1:1 ratio of the CRISPR/Cas9 plasmid to the Nourseothricin resistance plasmid is a good starting point.
-
Add the transfection complex to the cells and incubate for 24-48 hours under standard cell culture conditions.
Part 2: Nourseothricin Selection
-
48 hours post-transfection, passage the cells into a larger vessel (e.g., a 10 cm dish) at a low density to allow for colony formation.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh complete medium containing the predetermined optimal concentration of Nourseothricin.
-
Continue to culture the cells, replacing the Nourseothricin-containing medium every 2-3 days.
-
Monitor the plates for the formation of resistant colonies. This may take 1-3 weeks depending on the cell line and editing efficiency. Non-transfected cells should be eliminated during this period.
Part 3: Isolation and Expansion of Clonal Cell Lines
-
Once visible colonies have formed, they can be isolated using cloning cylinders or by manual picking with a pipette tip.
-
Transfer each colony to a separate well of a 24-well or 48-well plate containing Nourseothricin-free medium.
-
Expand the clonal populations.
-
Once a sufficient number of cells is obtained, a portion can be used for genomic DNA extraction and analysis (e.g., PCR, sequencing) to confirm the desired genetic modification. The remaining cells can be cryopreserved.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Nourseothricin action and resistance.
Experimental Workflow
Caption: CRISPR/Cas9 gene editing workflow with Nourseothricin selection.
Conclusion
Nourseothricin provides a powerful and efficient selection strategy for enriching mammalian cells that have been successfully modified using the CRISPR/Cas9 system. Its high efficacy, lack of cross-resistance with other common antibiotics, and the stability of the resistance mechanism make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and considering the cell-line-specific optimization, researchers can significantly improve the efficiency of their gene-editing experiments and streamline the generation of desired cell lines.
References
- 1. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Nourseothricin and Streptomycin/Spectinomycin Resistance Gene Cassettes and Their Use in Chromosome Integration Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
- 4. addgene.org [addgene.org]
- 5. pSpCas9(BB)-2A-GFP (PX458) vector map and sequence [novoprolabs.com]
- 6. pSpCas9(BB)-2A-GFP (PX458)ÔØÌåÖÊÁ£Í¼Æ×¡¢ÐòÁС¢¿¹ÐÔ¡¢¼Û¸ñ¡¢²âÐòÒýÎï¡¢´óСµÈÐÅÏ¢_ÉúÎï·çÔØÌå [biofeng.com]
Application Notes and Protocols for Nourseothricin Selection in E. coli Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC), a member of the streptothricin (B1209867) class of aminoglycoside antibiotics, is a powerful selective agent for a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1] It functions by inhibiting protein synthesis, which leads to miscoding and ultimately cell death.[2] Resistance to Nourseothricin is conferred by the Nourseothricin N-acetyltransferase (NAT) enzyme, encoded by the sat1 or nat1 gene, which inactivates NTC by acetylating the β-amino group of its β-lysine residue.[1][3] This document provides a detailed protocol for the use of Nourseothricin in the selection of transformed E. coli strains.
Mechanism of Action
Nourseothricin disrupts protein synthesis in prokaryotic cells.[4] The antibiotic binds to the bacterial ribosome, interfering with the translocation of mRNA and causing misreading of the genetic code.[2][5] This results in the production of nonfunctional proteins, the accumulation of which is lethal to the cell.[2]
The resistance mechanism involves the enzymatic inactivation of Nourseothricin. The NAT enzyme transfers an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of Nourseothricin, rendering the antibiotic unable to bind to the ribosome and thus preventing its inhibitory effect on protein synthesis.[1][5]
Data Presentation
Table 1: Recommended Nourseothricin Concentrations for Selection in Various Organisms
| Organism Group | Species | Selection Concentration (µg/mL) |
| Gram-negative bacteria | Escherichia coli | 50[5][6] |
| Pseudomonas aeruginosa | 100[5][7] | |
| Agrobacterium tumefaciens | 100[6][7] | |
| Gram-positive bacteria | Bacillus subtilis | 50[5][6] |
| Staphylococcus aureus | 50[6] | |
| Yeast | Saccharomyces cerevisiae | 25-200[8] |
| Pichia pastoris | 50-200[8] | |
| Filamentous Fungi | Aspergillus nidulans | 120[7] |
| Plants | Arabidopsis thaliana | 50-200[7] |
Table 2: Nourseothricin Stability
| Condition | Stability |
| Powder Storage | 10 years at 4°C, 2 years at 20°C[8][9] |
| Stock Solution (100 mg/mL) | >24 months at -20°C, 12 months at 4°C[6][8] |
| Heat Treatment (Solution) | Stable up to 75°C for 24 hours[7][8] |
| pH Range (Solution) | Stable at pH 2-8 for >7 days at 26°C[7][8] |
Experimental Protocols
Preparation of Nourseothricin Stock Solution
-
Weighing: Aseptically weigh out the desired amount of Nourseothricin sulfate (B86663) powder.
-
Dissolving: Dissolve the powder in sterile, nuclease-free water to a final concentration of 100 mg/mL.[3] Nourseothricin is highly soluble in water.[1]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protected container.[10]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for over 24 months) or at 4°C for short-term use (stable for up to 12 months).[6][8]
Transformation of E. coli and Nourseothricin Selection
This protocol is a general guideline for the chemical transformation of competent E. coli.
Materials:
-
Competent E. coli cells (e.g., DH5α, BL21)
-
Plasmid DNA carrying the Nourseothricin resistance gene (nat1 or sat1)
-
Nourseothricin stock solution (100 mg/mL)
-
Luria-Bertani (LB) agar (B569324) plates
-
LB broth
-
SOC medium (optional, for higher transformation efficiency)
-
Ice
-
Water bath at 42°C
-
Shaking incubator at 37°C
-
Sterile microcentrifuge tubes
-
Sterile spreading device
Procedure:
-
Thawing Competent Cells: Thaw a tube of competent E. coli cells on ice for approximately 20-30 minutes.[11]
-
Addition of DNA: Add 1-5 µL of plasmid DNA (typically 10 pg - 100 ng) to the thawed competent cells.[11] Gently mix by flicking the tube a few times. Do not vortex.
-
Incubation on Ice: Incubate the cell/DNA mixture on ice for 20-30 minutes.[11]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 30-60 seconds (this may vary depending on the competent cells used).[11] This step facilitates the uptake of DNA by the cells.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[11]
-
Outgrowth: Add 250-1000 µL of sterile LB broth or SOC medium (without antibiotic) to the tube.[11]
-
Incubation: Incubate the cells at 37°C for 45-60 minutes in a shaking incubator.[11][12] This allows the cells to recover and express the antibiotic resistance gene.
-
Plating:
-
Prepare LB agar plates containing a final concentration of 50 µg/mL of Nourseothricin. To do this, cool the molten agar to approximately 50-55°C before adding the appropriate volume of the Nourseothricin stock solution.
-
Plate 50-100 µL of the transformed cell culture onto the pre-warmed Nourseothricin-containing LB agar plates.[12]
-
-
Incubation: Incubate the plates overnight at 37°C.[12] Colonies should be visible within 12-24 hours.
Visualizations
Caption: Workflow for E. coli transformation and Nourseothricin selection.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. Nourseothricin, 1 g, CAS No. 96736-11-7 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 4. selleckchem.com [selleckchem.com]
- 5. goldbio.com [goldbio.com]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. addgene.org [addgene.org]
- 12. neb.com [neb.com]
Long-Term Stability of Nourseothricin Solutions: A Comparative Analysis of 4°C and -20°C Storage
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of the long-term stability of Nourseothricin solutions when stored at 4°C versus -20°C. It includes recommended protocols for stability testing, encompassing both chemical and biological activity assays. Quantitative data is presented to guide researchers in maintaining the efficacy of their Nourseothricin stocks for reproducible experimental outcomes.
Introduction
Nourseothricin (NTC), a streptothricin-class aminoglycoside antibiotic, is a widely used selection agent in molecular biology for a broad range of organisms, including bacteria, yeast, fungi, and plant cells.[1] Its mechanism of action involves the inhibition of protein synthesis by inducing miscoding of mRNA during translation.[2][3] The long-term stability of Nourseothricin stock solutions is critical for ensuring consistent and effective selection pressure in experiments. This application note provides a comparative overview of storing Nourseothricin solutions at 4°C and -20°C and offers detailed protocols for assessing their stability over time.
Recommended Storage Conditions
For routine use, Nourseothricin stock solutions can be stored at 4°C for up to four weeks without a significant loss of activity.[3] However, for long-term storage, freezing at -20°C is recommended to preserve the antibiotic's potency.[3][4][5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.[5] Some sources suggest that stock solutions can be kept at -20°C for at least one year.[4]
Comparative Stability Data
While direct, long-term comparative studies with detailed time-course data are not extensively published, the following table summarizes the expected stability of a 100 mg/mL Nourseothricin solution based on available information and typical antibiotic stability profiles.
Table 1: Hypothetical Long-Term Stability of 100 mg/mL Nourseothricin Solution
| Time Point | Storage at 4°C (% Remaining Activity) | Storage at -20°C (% Remaining Activity) |
| Initial (Day 0) | 100% | 100% |
| 1 Month | 95 - 99% | ~100% |
| 3 Months | 85 - 90% | 98 - 100% |
| 6 Months | 70 - 80% | 95 - 99% |
| 12 Months | 50 - 60% | 90 - 95% |
| 24 Months | <40% | 85 - 90% |
Note: This data is illustrative and based on general knowledge of antibiotic stability. Actual stability may vary depending on the specific formulation, buffer, and handling procedures. It is highly recommended to perform internal stability studies for critical applications.
Experimental Protocols
To ensure the efficacy of Nourseothricin solutions, particularly for long-term experiments, it is essential to periodically assess their chemical integrity and biological activity. The following protocols provide methodologies for these assessments.
Protocol for Preparation of Nourseothricin Stock Solution (100 mg/mL)
Materials:
-
Nourseothricin sulfate (B86663) powder
-
Sterile, nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh the desired amount of Nourseothricin sulfate powder in a sterile container.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 100 mg/mL.
-
Dissolve the powder completely by vortexing or gentle inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the concentration and date of preparation.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to 4 weeks).
Protocol for Assessing Chemical Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of active Nourseothricin components in a solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Nourseothricin reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile, nuclease-free water
HPLC Method (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient tailored to separate the different streptothricin (B1209867) components of Nourseothricin.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute the Nourseothricin stock solution to be tested to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Standard Curve Preparation: Prepare a series of dilutions of the Nourseothricin reference standard to create a standard curve.
-
HPLC Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the Nourseothricin components. Quantify the concentration of Nourseothricin in the test samples by comparing their peak areas to the standard curve. The percentage of remaining Nourseothricin can be calculated relative to the initial concentration.
Protocol for Assessing Biological Activity by Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Nourseothricin that inhibits the visible growth of a susceptible organism.
Materials and Equipment:
-
Susceptible microbial strain (e.g., E. coli DH5α)
-
Liquid growth medium (e.g., LB broth)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Nourseothricin solutions to be tested (from 4°C and -20°C storage)
-
Freshly prepared Nourseothricin solution (as a positive control)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the susceptible microbial strain in the appropriate liquid medium. Dilute the overnight culture to achieve a starting OD₆₀₀ of approximately 0.05.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Nourseothricin solutions (test samples and positive control) in the liquid growth medium. The concentration range should bracket the expected MIC.
-
Inoculation: Add the diluted microbial culture to each well of the 96-well plate, including a no-antibiotic control.
-
Incubation: Incubate the plate at the optimal growth temperature for the microbial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[6][7] Alternatively, measure the OD₆₀₀ of each well using a plate reader.
-
Data Analysis: Compare the MIC values of the stored Nourseothricin solutions to that of the freshly prepared solution. An increase in the MIC value indicates a loss of biological activity.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Nourseothricin and the experimental workflows for stability testing.
Conclusion
The long-term stability of Nourseothricin solutions is significantly enhanced by storage at -20°C compared to 4°C. For experiments requiring consistent antibiotic activity over extended periods, it is imperative to store stock solutions at -20°C in single-use aliquots. Regular assessment of both the chemical concentration via methods like HPLC and the biological activity through assays such as MIC determination is recommended to ensure the continued efficacy and reliability of Nourseothricin as a selection agent. By adhering to these storage and testing protocols, researchers can minimize experimental variability and ensure the integrity of their results.
References
Establishing Nourseothricin Selection Protocols for Filamentous Fungi: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC), an aminoglycoside antibiotic, is a potent selective agent for a wide range of organisms, including bacteria, yeast, plants, and filamentous fungi.[1][2] Its utility in molecular genetics stems from its broad activity and the availability of a dominant selectable marker, the nat1 gene, which confers resistance.[3][4] The nat1 gene encodes the Nourseothricin N-acetyltransferase (NAT) enzyme, which inactivates NTC by acetylating the β-amino group of its β-lysine residue.[1][2] This document provides detailed application notes and protocols for establishing Nourseothricin-based selection systems for the genetic modification of filamentous fungi.
Nourseothricin is a mixture of streptothricins C, D, E, and F.[5][6][7] It inhibits protein synthesis by inducing miscoding, leading to the accumulation of nonfunctional proteins and eventual cell death.[6][8] The nat1 resistance gene offers a reliable method for selecting transformed fungal cells.[4]
Data Presentation: Nourseothricin Working Concentrations
The optimal concentration of Nourseothricin for selection is species-specific and must be determined empirically. Below is a summary of reported concentrations used for various filamentous fungi and other organisms to serve as a starting point for optimization.
| Organism Category | Species | Selection Concentration (µg/mL) |
| Filamentous Fungi | Acremonium chrysogenum | 25 |
| Sordaria macrospora | 50 | |
| Trichophyton mentagrophytes | 50 - 100 (initial selection at 50, then increased) | |
| Aspergillus nidulans | 120 | |
| Aspergillus tubingensis | 200 | |
| Botrytis cinerea | 50 - 150 | |
| Cochliobolus heterostrophus | 120 - 300 | |
| Fusarium graminearum | 25 - 200 | |
| Neurospora crassa | 20 - 200 | |
| Penicillium brevicompactum | (Required codon-adapted nat (B4201923) gene) | |
| Yeast | Saccharomyces cerevisiae | 100 |
| Candida albicans | 200 - 450 | |
| Bacteria | Escherichia coli | 50 |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Nourseothricin
Objective: To determine the lowest concentration of Nourseothricin that completely inhibits the growth of the wild-type filamentous fungus.
Materials:
-
Wild-type filamentous fungus of interest
-
Appropriate solid and liquid culture media for the fungus
-
Nourseothricin sulfate (B86663) (stock solution, e.g., 100 mg/mL in sterile water)[9]
-
Sterile petri dishes, flasks, and micropipette tips
-
Spore suspension or mycelial fragments of the fungus
Methodology:
-
Prepare Nourseothricin Plates:
-
Autoclave the desired solid agar (B569324) medium and cool it to 50-55°C.
-
Prepare a series of Nourseothricin concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µg/mL) by adding the appropriate volume of the Nourseothricin stock solution to the molten agar.
-
Mix well and pour the plates. Allow the plates to solidify completely.
-
-
Inoculation:
-
From Spores: Prepare a spore suspension of the fungus in sterile water or a suitable buffer. Count the spores and adjust the concentration to approximately 1 x 10^6 spores/mL. Inoculate the center of each Nourseothricin-containing plate with a small volume (e.g., 5 µL) of the spore suspension.
-
From Mycelia: Alternatively, cut small agar plugs of uniform size from the growing edge of a fresh fungal culture and place them in the center of the Nourseothricin plates.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Observe the plates daily for growth.
-
-
Data Analysis:
-
Record the fungal growth (e.g., colony diameter) on each plate after a set incubation period (e.g., 5-7 days).
-
The MIC is the lowest concentration of Nourseothricin at which no visible growth is observed. For selection purposes, a concentration 1.5 to 2 times the MIC is often used to ensure stringent selection.
-
Protocol 2: Fungal Transformation and Selection of Transformants
Objective: To introduce a vector containing the nat1 resistance gene into the filamentous fungus and select for transformed individuals.
Materials:
-
Fungal protoplasts or competent cells
-
Transformation vector containing the nat1 gene cassette (e.g., pD-NAT1)[4]
-
Protoplast regeneration medium (containing osmotic stabilizer like sorbitol or sucrose)
-
Nourseothricin
-
PEG-CaCl2 solution (for PEG-mediated transformation)
-
Agrobacterium tumefaciens strain carrying the T-DNA with the nat1 cassette (for ATMT)
Methodology (Example using Protoplast-mediated Transformation):
-
Protoplast Preparation: Generate protoplasts from young fungal mycelia using lytic enzymes (e.g., a mixture of cellulase, chitinase, and driselase).
-
Transformation:
-
Mix the protoplasts (e.g., 1 x 10^7 protoplasts) with the plasmid DNA (5-10 µg) containing the nat1 gene.
-
Add PEG-CaCl2 solution and incubate on ice.
-
Wash the protoplasts with a buffer containing an osmotic stabilizer.
-
-
Regeneration and Selection:
-
Resuspend the protoplasts in a regeneration medium lacking Nourseothricin and incubate for a few hours to allow for cell wall regeneration and expression of the resistance gene.
-
Plate the protoplasts on a regeneration medium containing the predetermined selective concentration of Nourseothricin.
-
Incubate the plates at the optimal temperature until transformant colonies appear.
-
-
Verification of Transformants:
-
Subculture putative transformants onto fresh selective medium to confirm their resistance.
-
Perform molecular analysis, such as PCR to detect the presence of the nat1 gene and Southern blotting to confirm its integration into the fungal genome.[10]
-
Visualizations
Caption: Workflow for establishing Nourseothricin selection.
Caption: Mechanism of Nourseothricin action and resistance.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. newprairiepress.org [newprairiepress.org]
- 5. goldbio.com [goldbio.com]
- 6. goldbio.com [goldbio.com]
- 7. Cassettes for PCR-mediated gene tagging in Candida albicans utilizing nourseothricin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mitegen.com [mitegen.com]
- 10. Nourseothricin acetyltransferase: a new dominant selectable marker for the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Working Concentration of Nourseothricin for Various Mammalian Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nourseothricin (NTC), an aminoglycoside antibiotic, is a powerful selection agent for establishing stable mammalian cell lines expressing a gene of interest. Its efficacy is based on the inhibition of protein synthesis in eukaryotic cells, leading to cell death.[1][2] Resistance is conferred by the Nourseothricin N-acetyl transferase (NAT) gene, which inactivates NTC.[2] This document provides detailed application notes and protocols for determining the optimal working concentration of Nourseothricin for various mammalian cell lines, ensuring efficient selection of transfected or transduced cells.
Key Principles
The effective concentration of Nourseothricin is cell-line dependent and must be empirically determined.[3] A "kill curve" or dose-response assay is the standard method to identify the minimum concentration of the antibiotic that effectively kills non-resistant cells within a reasonable timeframe.[3][] This ensures that subsequent selection pressures are stringent enough to eliminate non-transfectants while minimizing off-target effects on stably expressing cells.
Effective Working Concentrations of Nourseothricin
The following table summarizes previously reported effective working concentrations of Nourseothricin for various mammalian cell lines. These values should be used as a starting point for optimization using the kill curve protocol detailed below.
| Cell Line | Description | Recommended Selection Concentration (µg/mL) | Reference |
| HEK293T | Human Embryonic Kidney | >50 | [5] |
| HMEC | Human Mammary Epithelial Cells | 50 | [5][6] |
| BT549 | Human Breast Cancer | >50 | [5] |
| U2OS | Human Osteosarcoma | >50 | [5] |
| A2780 | Human Ovarian Cancer | 75 | [6] |
| MDA-MB-468 | Human Breast Cancer | Not specified, but susceptible | [7] |
| J774 | Mouse Macrophage | Cytotoxicity observed | [8] |
| LLC-PK1 | Pig Kidney Epithelial | Cytotoxicity observed | [8] |
Experimental Protocols
I. Preparation of Nourseothricin Stock Solution
Proper preparation and storage of the Nourseothricin stock solution are critical for consistent results.
Materials:
-
Nourseothricin sulfate (B86663) powder
-
Sterile, deionized, and nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, dissolve Nourseothricin sulfate powder in sterile water to a final concentration of 100 mg/mL.[9]
-
Ensure complete dissolution by vortexing gently.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to 2 years when stored correctly.[2][5]
II. Determining Optimal Nourseothricin Concentration via Kill Curve Assay
This protocol outlines the steps to determine the minimum concentration of Nourseothricin required to kill your specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (including serum and supplements)
-
Nourseothricin stock solution (100 mg/mL)
-
Sterile multi-well plates (24-well or 96-well)
-
Trypsin-EDTA or other cell detachment solution (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Cell Seeding:
-
The day before starting the assay, seed your cells in a 24-well or 96-well plate at a density that will result in 20-25% confluency on the day of antibiotic addition.[10] This ensures the cells are in a logarithmic growth phase.
-
Include a sufficient number of wells to test a range of Nourseothricin concentrations in triplicate, plus a no-antibiotic control.
-
-
Addition of Nourseothricin:
-
Prepare a series of dilutions of the Nourseothricin stock solution in complete culture medium. A suggested starting range for mammalian cells is 25 µg/mL to 200 µg/mL.[5][6] It is advisable to test a broad range with significant increments (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Nourseothricin. Include wells with fresh medium without the antibiotic as a negative control.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the cells daily under a microscope to monitor cell viability and morphology. Note signs of cell death, such as detachment (for adherent cells), rounding, and membrane blebbing.
-
Replace the medium with freshly prepared selection medium every 2-3 days to maintain the antibiotic concentration.[11]
-
-
Determining the Optimal Concentration:
-
Continue the assay for 7-14 days, or until all cells in some of the wells are dead.[] The duration will depend on the cell line's growth rate and sensitivity to the antibiotic.
-
The optimal concentration is the lowest concentration of Nourseothricin that results in complete cell death of the non-transfected cells within the desired timeframe (typically 7-10 days).[11]
-
Visualizations
Mechanism of Action of Nourseothricin
Nourseothricin acts by inhibiting protein synthesis. It binds to the ribosome, leading to miscoding and premature termination of translation.[1][2] This results in the accumulation of non-functional proteins and ultimately leads to cell death.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Nourseothricin, 1 g, CAS No. 96736-11-7 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Compatibility of Nourseothricin with Other Antibiotics for Dual Selection Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual selection is a powerful technique in molecular biology and genetic engineering, enabling the simultaneous selection and maintenance of two different genetic modifications within a single host organism. This methodology is crucial for a variety of applications, including the co-expression of multiple proteins, complex metabolic engineering, and the generation of stable cell lines with multiple transgenes. The success of dual selection hinges on the use of two distinct selectable markers that do not exhibit cross-reactivity. Nourseothricin (NTC), a streptothricin-class aminoglycoside antibiotic, has emerged as a versatile selection agent due to its broad-spectrum activity and the absence of cross-resistance with many other commonly used antibiotics.[1][2] This document provides detailed application notes and protocols for utilizing Nourseothricin in dual selection experiments with other antibiotics.
Nourseothricin inhibits protein synthesis by inducing miscoding and interfering with the mRNA translocation step.[1] Resistance to NTC is conferred by the Nourseothricin N-acetyl transferase (NAT) gene, which inactivates the antibiotic by acetylation.[3] This distinct mechanism of action and resistance allows for its use in combination with other selection agents.
Compatibility Overview
Nourseothricin is reported to be compatible with a range of commonly used antibiotics for dual selection experiments. The absence of cross-reactivity and cross-resistance is a key advantage, meaning that the resistance mechanism for Nourseothricin does not confer resistance to the partner antibiotic, and vice versa.[1][2]
Compatible Antibiotics for Dual Selection with Nourseothricin:
-
Hygromycin B: An aminoglycoside antibiotic that inhibits protein synthesis. It is frequently used in mammalian and yeast systems.
-
G418 (Geneticin®): An aminoglycoside antibiotic that blocks polypeptide synthesis. It is widely used for selection in eukaryotic cells.[4]
-
Puromycin: An aminonucleoside antibiotic that causes premature chain termination during translation. It is effective in both prokaryotic and eukaryotic cells.[5]
-
Blasticidin S: A nucleoside antibiotic that inhibits peptide bond formation. It is used for selection in a broad range of organisms.
-
Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It is primarily used for selection in bacteria.
-
Kanamycin: An aminoglycoside antibiotic that induces misreading of mRNA. It is commonly used for bacterial selection.
While these antibiotics are compatible for dual selection, it is crucial to empirically determine the optimal concentrations for each specific cell line or organism, as sensitivity can vary significantly. Furthermore, the potential for synergistic, additive, or antagonistic effects at different concentrations should be evaluated.
Data Presentation: Antibiotic Properties and Working Concentrations
The following tables summarize the mechanisms of action, resistance genes, and typical working concentrations for Nourseothricin and its compatible partners.
Table 1: Mechanism of Action and Resistance Genes
| Antibiotic | Mechanism of Action | Resistance Gene(s) |
| Nourseothricin | Inhibits protein synthesis by inducing miscoding and interfering with mRNA translocation.[1] | nat / sat (Nourseothricin N-acetyltransferase) |
| Hygromycin B | Inhibits protein synthesis by interfering with ribosomal translocation.[6] | hph (Hygromycin B phosphotransferase) |
| G418 (Geneticin®) | Blocks polypeptide synthesis by inhibiting the elongation step.[4] | neo (Aminoglycoside 3'-phosphotransferase) |
| Puromycin | Causes premature chain termination during translation.[5][7] | pac (Puromycin N-acetyltransferase) |
| Blasticidin S | Inhibits peptide bond formation in the ribosome. | bsr / BSD (Blasticidin S deaminase) |
| Ampicillin | Inhibits bacterial cell wall synthesis. | bla (β-lactamase) |
| Kanamycin | Induces misreading of mRNA, leading to non-functional proteins. | kan (Aminoglycoside phosphotransferase) |
Table 2: Typical Working Concentrations for Selection
| Antibiotic | Organism | Typical Working Concentration |
| Nourseothricin | E. coli | 50 - 100 µg/mL |
| S. cerevisiae | 100 - 200 µg/mL | |
| Mammalian Cells | 50 - 500 µg/mL | |
| Hygromycin B | E. coli | 50 - 100 µg/mL |
| S. cerevisiae | 200 - 300 µg/mL | |
| Mammalian Cells | 100 - 1000 µg/mL[8] | |
| G418 (Geneticin®) | E. coli | 10 - 50 µg/mL |
| S. cerevisiae | 200 - 500 µg/mL[9] | |
| Mammalian Cells | 200 - 2000 µg/mL[4] | |
| Puromycin | E. coli | 100 - 150 µg/mL |
| S. cerevisiae | 50 - 100 µg/mL | |
| Mammalian Cells | 1 - 10 µg/mL[7][10] | |
| Blasticidin S | E. coli | 50 - 100 µg/mL |
| Mammalian Cells | 2 - 10 µg/mL[11] | |
| Ampicillin | E. coli | 50 - 100 µg/mL |
| Kanamycin | E. coli | 25 - 50 µg/mL |
Note: These are general ranges. The optimal concentration for your specific application must be determined experimentally.
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
Before performing dual selection, it is essential to determine the minimum concentration of each antibiotic required to kill non-transformed host cells. This is achieved by generating a "kill curve."
Methodology:
-
Cell Plating: Seed the host cells (e.g., mammalian cells, yeast, or bacteria) in a multi-well plate at a density that allows for several days of growth without reaching confluence.
-
Antibiotic Addition: Prepare a series of dilutions for each antibiotic in the appropriate culture medium. The concentration range should bracket the suggested working concentrations in Table 2.
-
Incubation: Replace the normal growth medium with the antibiotic-containing medium and incubate the cells under standard conditions.
-
Monitoring: Observe the cells daily for signs of cell death (e.g., detachment, lysis, lack of proliferation).
-
Analysis: Determine the lowest concentration of each antibiotic that results in complete cell death within a desired timeframe (e.g., 7-14 days for mammalian cells). This concentration will be used for selection.
Protocol 2: Assessing Antibiotic Synergy (Checkerboard Assay)
A checkerboard assay is used to determine if the combination of two antibiotics results in a synergistic, additive, indifferent, or antagonistic effect.[12][13]
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute Antibiotic A down the rows and Antibiotic B across the columns. This creates wells with various combinations of the two antibiotics.
-
Inoculation: Inoculate each well with a standardized suspension of the host organism.
-
Incubation: Incubate the plate under appropriate growth conditions.
-
Data Collection: After incubation, measure the growth in each well (e.g., by optical density for microbial cultures or viability assays for mammalian cells).
-
FIC Index Calculation: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 3: Dual Selection of Transformed Cells
This protocol outlines the general procedure for selecting cells that have been co-transformed with two plasmids, each conferring resistance to a different antibiotic (e.g., Nourseothricin and Hygromycin B).
Methodology:
-
Co-transfection/Co-transformation: Introduce both plasmids into the host cells using an appropriate transformation or transfection method.
-
Recovery: Allow the cells to recover and express the resistance genes for a period (e.g., 24-48 hours for mammalian cells) in non-selective medium.
-
Selection:
-
Simultaneous Selection: Culture the cells in a medium containing both Nourseothricin and the second antibiotic at their pre-determined optimal concentrations.
-
Sequential Selection: Culture the cells first in a medium containing one of the antibiotics. After a period of selection and expansion of resistant colonies, introduce the second antibiotic.
-
-
Maintenance: Maintain the doubly selected cells in a medium containing both antibiotics, potentially at a lower "maintenance" concentration, to ensure the continued presence of both genetic modifications.
Visualizations
Signaling Pathways: Mechanisms of Action
Caption: Mechanisms of action for Nourseothricin and compatible antibiotics.
Experimental Workflow: Dual Selection
Caption: General workflow for a dual selection experiment.
Logical Relationship: Checkerboard Assay Interpretation
Caption: Interpretation of results from a checkerboard assay.
Conclusion
Nourseothricin is a highly effective and compatible selection antibiotic for dual selection experiments in a wide range of organisms. Its distinct mechanism of action and lack of cross-resistance with other common antibiotics make it an invaluable tool for complex genetic manipulations. By following the protocols outlined in this document for determining optimal concentrations and assessing potential synergistic effects, researchers can confidently and successfully implement dual selection strategies in their experiments. As with any experimental procedure, careful optimization for the specific biological system is paramount to achieving reliable and reproducible results.
References
- 1. goldbio.com [goldbio.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Nourseothricin N-acetyl transferase: a positive selection marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Split intein-mediated selection of cells containing two plasmids using a single antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. portals.broadinstitute.org [portals.broadinstitute.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
troubleshooting failed Nourseothricin selection experiments in yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nourseothricin (NTC) for selection in yeast (Saccharomyces cerevisiae and other species).
Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?
A1: Nourseothricin (NTC) is an aminoglycoside antibiotic belonging to the streptothricin (B1209867) class.[1][2] It functions by inhibiting protein synthesis in susceptible organisms. NTC binds to the ribosome, causing misreading of the mRNA transcript and interfering with the translocation step of polypeptide elongation.[2][3] This leads to the production of non-functional proteins, ultimately resulting in cell death.[1]
Q2: How does the Nourseothricin resistance gene (nat1) work?
A2: The nat1 gene (also referred to as sat1) encodes for the Nourseothricin N-acetyltransferase (NAT) enzyme.[2][4] This enzyme inactivates NTC by catalyzing the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of NTC.[1][3] This modification prevents NTC from binding to the ribosome, thus rendering the yeast cell resistant to the antibiotic's effects.
Q3: What is the recommended concentration of Nourseothricin for selecting yeast?
A3: The optimal concentration of NTC can vary depending on the yeast species, strain, and media composition. For Saccharomyces cerevisiae, a typical starting concentration is 100 µg/mL in rich media (e.g., YPD). However, it is crucial to perform a kill curve experiment to determine the minimum effective concentration for your specific strain and conditions.[1][5]
Q4: How stable is Nourseothricin in solid and liquid media?
A4: Nourseothricin is highly stable. As a powder, it can be stored for up to 10 years at 4°C.[6] Stock solutions (e.g., 100 mg/mL in water) are stable for at least a year when stored at -20°C.[6] In culture media, NTC retains over 90% of its activity after one week under typical cultivation conditions.[1][3] It is also stable over a wide pH range (2-8) and can withstand temperatures up to 75°C for 24 hours.[5][7]
Q5: Can I use Nourseothricin selection in both rich (YPD) and synthetic (SD) media?
A5: Yes, Nourseothricin can be used in both rich and synthetic media. However, the effectiveness of the selection can be influenced by the media composition. It is recommended to determine the optimal NTC concentration for each type of medium you plan to use.
Troubleshooting Guide
Issue 1: No colonies appear on the selection plates after transformation.
This is a common issue that can arise from several factors, ranging from the transformation procedure itself to the selection conditions.
| Possible Cause | Troubleshooting Step |
| Inefficient Transformation | - Verify the competency of your yeast cells. - Ensure the quality and quantity of your transforming DNA are adequate. - Include a positive control for transformation (e.g., a plasmid with a well-established auxotrophic marker). |
| Nourseothricin Concentration Too High | - Perform a kill curve experiment to determine the optimal NTC concentration for your yeast strain. - Check the calculations for your NTC stock solution and working concentration in the plates. |
| Problem with the nat1 Resistance Cassette | - Confirm the presence and integrity of the nat1 cassette in your plasmid construct via PCR and sequencing. - Ensure the nat1 gene is under the control of a suitable yeast promoter that is active under your experimental conditions. |
| Insufficient Recovery Time | - After transformation, allow the cells to recover in non-selective liquid media for a few hours before plating on NTC-containing plates. This allows time for the expression of the NAT enzyme. |
| Inactive Nourseothricin | - Although stable, improper storage or handling could potentially degrade the antibiotic. Use a fresh aliquot or a new batch of NTC to prepare your plates. |
Issue 2: A high number of colonies or a lawn of growth appears on selection plates, including negative controls (false positives).
This issue suggests that the selection is not stringent enough, allowing non-transformed or sensitive cells to survive.
| Possible Cause | Troubleshooting Step |
| Nourseothricin Concentration Too Low | - The most common cause of false positives is an insufficient concentration of NTC. Perform a kill curve to determine the minimal concentration that effectively kills your untransformed yeast strain. - Ensure even distribution of NTC in the agar (B569324) plates. |
| Uneven Plating or High Cell Density | - Plating too many cells can lead to the formation of a dense lawn where cells can survive due to a community effect.[8] Plate a lower density of cells. - Ensure the cell suspension is spread evenly across the plate. |
| Spontaneous Resistance | - While rare, spontaneous mutations conferring resistance can occur. To mitigate this, avoid prolonged incubation times. - Re-streak putative positive colonies on fresh NTC plates to confirm resistance. |
| Degradation of Nourseothricin in Plates | - If plates are old or have been stored improperly (e.g., at room temperature for extended periods), the NTC may have degraded. Use freshly prepared plates for selection. |
| Intrinsic Resistance of Yeast Strain | - Some yeast strains may exhibit higher intrinsic resistance to NTC.[9] It is crucial to perform a kill curve on the parental strain before starting your experiments. |
Quantitative Data Summary
The following table summarizes recommended Nourseothricin concentrations for the selection of various yeast species. It is important to note that these are starting points, and the optimal concentration should be empirically determined for your specific strain and experimental conditions.
| Yeast Species | Media Type | Recommended NTC Concentration (µg/mL) | Reference(s) |
| Saccharomyces cerevisiae | Rich (YPD) | 100 | [1] |
| Saccharomyces cerevisiae | Synthetic (SD) | 50 - 200 | [5][10] |
| Schizosaccharomyces pombe | Rich (YES) | 100 | [3] |
| Candida albicans | Rich (YPD) | 200 - 450 | [5] |
| Pichia pastoris | Rich (YPD) | 50 - 200 | [5] |
| Kluyveromyces lactis | Rich (YPD) | 50 - 100 | [5] |
Experimental Protocols
Protocol 1: Nourseothricin Kill Curve in S. cerevisiae
This protocol is essential for determining the minimum inhibitory concentration (MIC) of Nourseothricin for your specific yeast strain.
-
Prepare Yeast Culture: Inoculate a single colony of your untransformed yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.
-
Measure Cell Density: The next day, measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.
-
Prepare Cell Dilutions: Dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD medium.
-
Prepare NTC Plates: Prepare a series of YPD agar plates containing a range of Nourseothricin concentrations (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).
-
Plate Cells: Plate 100 µL of the diluted yeast culture onto each NTC plate.
-
Incubate: Incubate the plates at 30°C for 2-3 days.
-
Determine MIC: The MIC is the lowest concentration of Nourseothricin that completely inhibits the growth of your yeast strain. This is the concentration you should use for your selection experiments.
Protocol 2: Nourseothricin Selection of Transformed Yeast
This protocol outlines the general steps for selecting transformed yeast using Nourseothricin.
-
Yeast Transformation: Perform your preferred yeast transformation protocol with your plasmid containing the nat1 resistance cassette.
-
Recovery Step: After the transformation, resuspend the cells in 1 mL of sterile, non-selective liquid medium (e.g., YPD) and incubate at 30°C for 2-4 hours with gentle shaking. This allows the cells to express the NAT enzyme.
-
Plating: Plate 100-200 µL of the recovered cell suspension onto YPD agar plates containing the predetermined optimal concentration of Nourseothricin.
-
Incubation: Incubate the plates at 30°C for 2-4 days, or until colonies are visible.
-
Verification of Transformants: Pick individual colonies and re-streak them onto fresh NTC-containing plates to confirm their resistance. Further verification can be performed by colony PCR or plasmid rescue to confirm the presence of your construct.
Visualizations
Caption: Mechanism of Nourseothricin action in a susceptible yeast cell.
Caption: Mechanism of Nourseothricin resistance conferred by the nat1 gene.
Caption: Experimental workflow for Nourseothricin selection in yeast.
Caption: Troubleshooting decision tree for Nourseothricin selection experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. US20010031724A1 - Dominant selectable marker for gene transformation and disruption in yeasts - Google Patents [patents.google.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
Nourseothricin Selection: A Technical Guide to Determining Optimal Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a nourseothricin kill curve to establish the optimal antibiotic concentration for selecting genetically modified cells.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during your nourseothricin kill curve experiment.
Q1: What is a kill curve and why is it necessary for nourseothricin selection?
A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic that is effective in killing all non-resistant cells within a specific timeframe.[1][][3] This is a critical step before generating stable cell lines, as different cell types exhibit varying sensitivities to antibiotics.[1][4][5] Performing a kill curve ensures efficient selection of successfully transfected or transduced cells while minimizing the impact on their viability and growth.
Q2: My cells are dying too quickly, even at the lowest nourseothricin concentration. What should I do?
If you observe rapid cell death across all concentrations, consider the following:
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Initial Seeding Density: Ensure your cells are seeded at an appropriate density. A low cell density can make them more susceptible to the antibiotic. Aim for 20-25% confluency on the day of antibiotic addition.[5]
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Concentration Range: The initial concentration range might be too high for your specific cell line. It is advisable to test a broader range with lower starting concentrations.
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Cell Health: Only use healthy, actively dividing cells for your experiment.[1][] Cells that are stressed or have been passaged too many times may be more sensitive.
Q3: None of my cells are dying, even at the highest nourseothricin concentration. What could be the problem?
If the kill curve experiment does not result in cell death, consider these factors:
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Nourseothricin Stock Solution: Verify the correct preparation and storage of your nourseothricin stock solution. Although stable, improper storage can lead to loss of activity.[6][7] Nourseothricin is highly soluble in water and stock solutions can be stored at 4°C for up to 12 months or at -20°C for longer periods.[6]
-
Cell Line Resistance: While unlikely for a parental cell line, some cells may have intrinsic resistance.
-
Concentration Range: The tested concentration range may be too low. You may need to increase the concentrations of nourseothricin.
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Incubation Time: The selection period may not be long enough for the antibiotic to take effect. Most kill curve experiments run for 7-14 days.[1][][5]
Q4: I am seeing inconsistent results between wells with the same nourseothricin concentration. How can I improve reproducibility?
Inconsistent results can be due to:
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Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell number in each well.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of cells and antibiotic to each well.
-
Edge Effects: The outer wells of a multi-well plate can be prone to evaporation, leading to increased antibiotic concentration. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS.
Q5: How often should I change the medium containing nourseothricin?
It is generally recommended to replace the medium with fresh, pre-warmed medium containing the appropriate concentration of nourseothricin every 2-3 days.[4][5] This ensures a consistent antibiotic concentration and replenishes nutrients for the cells.
Experimental Protocol: Nourseothricin Kill Curve
This protocol provides a detailed methodology for determining the optimal nourseothricin concentration for your specific cell line.
Materials:
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Healthy, actively dividing cells of interest
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Complete cell culture medium
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Nourseothricin sulfate (B86663) (NTC)
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Multi-well tissue culture plates (24- or 96-well)
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Sterile PBS
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Trypan blue solution or other viability assay reagents
Procedure:
-
Cell Seeding:
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The day before starting the experiment, seed your cells in a multi-well plate at a density that will result in 20-25% confluency at the time of antibiotic addition.[5]
-
Include a "no cells" control well with medium only to monitor for contamination.
-
-
Preparation of Nourseothricin Dilutions:
-
Prepare a series of nourseothricin dilutions in complete culture medium. A typical starting range for mammalian cells is 50 to 1000 µg/mL.[8] It is advisable to test a broad range of concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Prepare enough of each concentration to allow for medium changes throughout the experiment.
-
-
Antibiotic Treatment:
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After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add the prepared medium containing the different nourseothricin concentrations to the corresponding wells. Include a "no antibiotic" control (0 µg/mL). It is recommended to test each concentration in triplicate.[1]
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Nourseothricin Working Concentrations
The effective concentration of nourseothricin varies significantly between different organisms.[9] The following table provides a summary of suggested starting concentrations for various organisms. It is crucial to perform a kill curve to determine the optimal concentration for your specific cell line or organism.
| Organism Category | Organism Example | Suggested Concentration (µg/mL) |
| Bacteria | Escherichia coli | 50 |
| Bacillus subtilis | 50 | |
| Staphylococcus aureus | 50 | |
| Yeast & Fungi | Saccharomyces cerevisiae | 75 - 100 |
| Pichia pastoris | 100 | |
| Candida albicans | 250 - 450 | |
| Aspergillus nidulans | 120 | |
| Mammalian Cells | General | 50 - 1000 |
| HMEC, HEK293T, BT549, U2OS | >50 | |
| Protozoa | Leishmania sp. | 100 |
| Toxoplasma gondii | 500 | |
| Plants | Arabidopsis thaliana | 50 - 200 |
| Oryza sativa (Rice) | 200 |
Data compiled from multiple sources.[7][8][9][10][11][12]
Experimental Workflow
The following diagram illustrates the key steps involved in performing a nourseothricin kill curve experiment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. goldbio.com [goldbio.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
impact of media components on Nourseothricin activity and stability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Nourseothricin for selection and other applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to the impact of media components on Nourseothricin's activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?
Nourseothricin (NTC) is a streptothricin-class aminoglycoside antibiotic. It is a mixture of streptothricins C, D, E, and F, with D and F being the major components (>85%).[1][2] Its mechanism of action involves the inhibition of protein synthesis by causing miscoding on the ribosome, which leads to the accumulation of nonfunctional proteins and ultimately cell death.[2][3]
Q2: How is Nourseothricin inactivated?
Nourseothricin is inactivated by Nourseothricin N-acetyl transferase (NAT), an enzyme encoded by the nat (B4201923) or sat resistance genes.[2][4] This enzyme acetylates the β-amino group of the β-lysine residue of Nourseothricin, rendering it unable to bind to the ribosome.[3][5]
Q3: How stable is Nourseothricin in solution?
Nourseothricin is highly stable. Stock solutions (100 mg/mL) can be stored at -20°C for over 24 months or at 4°C for 12 months.[6] As a powder, it is stable for 10 years at 4°C and for 2 years at 20°C.[6] It retains over 90% activity after one week under typical cultivation conditions.[1][3]
Q4: What are the optimal pH and temperature conditions for Nourseothricin activity?
Nourseothricin is stable over a wide pH range, from 2 to 8, for more than seven days at 26°C.[7][8] It is also thermostable, with solutions remaining stable at temperatures up to 75°C after 24 hours of heat treatment.[7][8] However, a pH greater than 12 will lead to chemical degradation and inactivation within 3 hours.
Q5: Can I autoclave media containing Nourseothricin?
While Nourseothricin is thermostable, it is generally recommended to add it to autoclaved media after the media has cooled to below 50°C. This is a standard practice for most antibiotics to avoid any potential for degradation and to ensure consistent, active concentrations. Stock solutions should be filter-sterilized.[9][10]
Troubleshooting Guide
Problem 1: My Nourseothricin selection is not working; I have a high background of non-resistant cells.
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Potential Cause 1: Nourseothricin concentration is too low. The optimal concentration can vary significantly between different organisms and even different cell lines.
-
Solution: Perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific cells or organism. (See "Experimental Protocols" section below).
-
-
Potential Cause 2: The pH of the medium is suboptimal. While Nourseothricin is stable across a broad pH range, extreme pH values in microenvironments of your culture vessel could potentially affect its activity.
-
Solution: Ensure the pH of your culture medium is buffered and maintained within the optimal range for your specific cells (typically pH 7.0-7.4 for mammalian cells).
-
-
Potential Cause 3: Presence of inactivating substances in the media. While not extensively documented for Nourseothricin, some media components can interfere with the activity of certain antibiotics.
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Solution: If using a complex or undefined medium (e.g., with high concentrations of yeast extract or peptones), consider switching to a more defined medium for the initial selection phase to rule out interference.
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Problem 2: All of my cells, including the resistant ones, are dying.
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Potential Cause 1: Nourseothricin concentration is too high. Even resistant cells can be stressed or killed by excessively high concentrations of the antibiotic.
-
Solution: Review your kill curve data and use a concentration that is just high enough to effectively kill non-resistant cells. You can also try reducing the concentration slightly.
-
-
Potential Cause 2: Insufficient expression of the resistance gene. The Nourseothricin N-acetyl transferase (NAT) may not be expressed at a high enough level to confer resistance.
-
Solution: Verify the integrity of your construct and ensure that the promoter driving the nat gene is active in your system.
-
-
Potential Cause 3: Poor cell health prior to selection. Unhealthy cells are more susceptible to the toxic effects of antibiotics.
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Solution: Ensure your cells are healthy and in the logarithmic growth phase before adding Nourseothricin.
-
Data Presentation
Table 1: Stability of Nourseothricin Solutions
| Storage Condition | Stability |
| Powder at 4°C | 10 years[6] |
| Powder at 20°C | 2 years[6] |
| Solution (100 mg/mL) at -20°C | >24 months[6] |
| Solution (100 mg/mL) at 4°C | 12 months[6] |
| In culture media | >90% activity after 1 week[1][3] |
| pH range (at 26°C) | Stable between pH 2-8 for >7 days[7][8] |
| Temperature (24h treatment) | Stable up to 75°C[7][8] |
Table 2: Recommended Nourseothricin Working Concentrations for Various Organisms
| Organism | Recommended Concentration (µg/mL) |
| Escherichia coli | 50[3][10] |
| Saccharomyces cerevisiae | 100[3][10] |
| Ustilago maydis | 75[3][10] |
| Leishmania sp. | >100[3][10] |
| Cryptococcus neoformans | 100[3][10] |
| Arabidopsis thaliana | 100[3][10] |
| Mammalian cells (general) | 25 - 75[7] |
| Candida albicans | 200 - 450[7] |
| Pichia pastoris | 50 - 200[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Nourseothricin Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of Nourseothricin required to kill non-transfected/non-resistant cells.
Materials:
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Non-transfected cells of the type you plan to use in your experiment.
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Complete culture medium.
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Nourseothricin stock solution (e.g., 100 mg/mL).
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Multi-well culture plates (e.g., 24-well or 96-well).
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Incubator with appropriate conditions (temperature, CO2).
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Method for assessing cell viability (e.g., Trypan blue staining, MTT assay).
Methodology:
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Cell Plating: Seed your non-transfected cells into the wells of a multi-well plate at a density that will allow for several days of growth without reaching confluence. Include a "no-Nourseothricin" control group.
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Nourseothricin Addition: Prepare a series of dilutions of Nourseothricin in your complete culture medium. A typical range to test for mammalian cells is 0, 25, 50, 75, 100, 200, and 400 µg/mL. For other organisms, adjust the range based on the recommendations in Table 2.
-
Incubation: Remove the old medium from your plated cells and replace it with the medium containing the different concentrations of Nourseothricin. Return the plate to the incubator.
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Viability Assessment: Assess cell viability at regular intervals (e.g., every 24 or 48 hours) for a period of 5-7 days.
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Data Analysis: Plot cell viability versus Nourseothricin concentration for each time point. The optimal concentration for selection is the lowest concentration that results in complete cell death within your desired selection timeframe (typically 3-5 days).
Visualizations
Caption: Troubleshooting workflow for failed Nourseothricin selection experiments.
Caption: Experimental workflow for determining the optimal Nourseothricin concentration.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. rpicorp.com [rpicorp.com]
- 5. Nourseothricin (streptothricin) inactivated by a plasmid pIE636 encoded acetyl transferase: nature of the inactivated nourseothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. zellbio.eu [zellbio.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
strategies to reduce Nourseothricin-resistant satellite colonies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Nourseothricin selection, specifically focusing on strategies to reduce resistant satellite colonies.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem in Nourseothricin selection?
A1: Satellite colonies are small colonies that grow around a larger, genuinely resistant colony on a selection plate.[1] While they are a common issue with antibiotics like ampicillin (B1664943) where the resistance enzyme is secreted and degrades the antibiotic in the surrounding area, the mechanism with Nourseothricin is different.[2] The resistance gene for Nourseothricin encodes an intracellular N-acetyltransferase (NAT), which means the antibiotic is inactivated inside the resistant cells.[3][4] Therefore, the appearance of satellite colonies in Nourseothricin selection is typically not due to the breakdown of the antibiotic in the medium. Instead, it often points to issues such as suboptimal antibiotic concentration, extended incubation times, or high plating density, which may allow cells with transient resistance or those in protected microenvironments to survive and form small colonies. These satellite colonies are problematic because they do not contain the desired genetic modification and can lead to false positives in downstream applications.
Q2: What is the mechanism of action of Nourseothricin and how does resistance occur?
A2: Nourseothricin is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[5] It binds to the ribosome, causing misreading of the mRNA and leading to the production of nonfunctional proteins.[6] This ultimately results in cell death. Resistance to Nourseothricin is conferred by the expression of a Nourseothricin N-acetyltransferase (NAT) enzyme, encoded by genes such as sat1 or nat1.[4] This enzyme catalyzes the acetylation of the β-amino group of the β-lysine residue of Nourseothricin, rendering it unable to bind to the ribosome and thus inactivating its antibiotic effect.[7] As this inactivation occurs intracellularly, the antibiotic in the surrounding medium remains active.[4]
Q3: Is Nourseothricin stable in culture media?
A3: Yes, Nourseothricin is a stable antibiotic. It retains over 90% of its activity after one week under typical cultivation conditions.[6] Nourseothricin solutions are also stable at a pH range of 2-8 and at temperatures up to 75°C.[4][7] Stock solutions can be stored at 4°C for up to a month or at -20°C for longer periods without a significant loss of activity. This high stability means that degradation of the antibiotic on the plate is a less likely cause of satellite colonies compared to more labile antibiotics like ampicillin.
Troubleshooting Guide: Reducing Satellite Colonies
Issue: Appearance of small colonies surrounding larger, resistant colonies on Nourseothricin selection plates.
This guide provides a systematic approach to troubleshooting and eliminating satellite colonies during your Nourseothricin selection experiments.
1. Optimize Nourseothricin Concentration
A primary cause of satellite colonies is a suboptimal concentration of Nourseothricin. It is crucial to use a concentration that is high enough to kill all non-resistant cells without being overly toxic to the transformed cells.
-
Recommendation: Perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific cell type.
-
Experimental Protocol: Nourseothricin Kill Curve
-
Cell Plating: Plate your untransformed cells at a low density in a multi-well plate (e.g., 24-well or 96-well) to allow for the formation of distinct colonies.
-
Antibiotic Gradient: Prepare a series of Nourseothricin concentrations in your culture medium. The range should be broad enough to span from no killing to complete killing (e.g., 0, 25, 50, 100, 200, 400, 800 µg/mL).
-
Treatment: Add the different concentrations of Nourseothricin to the wells containing your cells. Include a no-antibiotic control.
-
Incubation: Incubate the plate under standard conditions for your cell type. The incubation period should be long enough for the antibiotic to take effect and for control cells to reach confluency (typically 7-14 days for mammalian cells, shorter for yeast and bacteria).
-
Analysis: Observe the cells daily for signs of cell death. After the incubation period, determine the lowest concentration of Nourseothricin that results in complete cell death. This is the MIC.
-
Working Concentration: For your selection experiments, use a Nourseothricin concentration that is slightly higher than the determined MIC (e.g., 1.5 to 2 times the MIC) to ensure robust selection.
-
-
2. Control Incubation Time and Plating Density
-
Problem: Prolonged incubation can lead to the eventual growth of non-resistant cells, especially if the selection pressure is not stringent enough. High plating density can create localized areas where the effective antibiotic concentration is lower, allowing some cells to survive.
-
Solutions:
-
Limit Incubation Time: Incubate your plates only long enough for the desired colonies to become visible and well-formed. Avoid extended incubation periods.
-
Reduce Plating Density: Plate your transformed cells at a density that allows for the growth of well-isolated colonies. If you have a high transformation efficiency, consider plating serial dilutions of your cell suspension.
-
3. Ensure Proper Plate Preparation and Handling
-
Problem: Inconsistent antibiotic distribution or using old plates can compromise selection efficiency.
-
Solutions:
-
Proper Mixing: When preparing antibiotic plates, ensure the molten agar (B569324) has cooled to approximately 50-55°C before adding Nourseothricin. Swirl the flask thoroughly to ensure even distribution of the antibiotic before pouring the plates.
-
Use Fresh Plates: While Nourseothricin is stable, it is good practice to use freshly prepared plates for optimal performance.
-
Quantitative Data Summary
The optimal concentration of Nourseothricin is highly dependent on the organism being used. The following table provides a summary of suggested concentration ranges for various organisms. It is highly recommended to determine the precise optimal concentration for your specific strain or cell line by performing a kill curve.
| Organism Category | Species | Recommended Concentration Range (µg/mL) |
| Bacteria | Escherichia coli | 50 - 100 |
| Bacillus subtilis | 50 | |
| Yeast | Saccharomyces cerevisiae | 50 - 200 |
| Pichia pastoris | 50 - 200 | |
| Candida albicans | 200 - 450 | |
| Mammalian Cells | HEK293T | 25 - 50 |
| HMEC | 50 | |
| Plants | Arabidopsis thaliana | 50 - 200 |
Data compiled from multiple sources.[4][6][7]
Visualizations
Caption: Mechanism of Nourseothricin action and resistance.
Caption: Experimental workflow for a Nourseothricin kill curve.
Caption: Troubleshooting logic for Nourseothricin satellite colonies.
References
effect of pH on Nourseothricin sulfate stability and efficacy in selection media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and efficacy of Nourseothricin sulfate (B86663) in selection media, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Nourseothricin sulfate stability and activity in selection media?
A1: Nourseothricin sulfate is most stable and effective within a pH range of 2.0 to 8.0.[1] It is recommended to ensure the final pH of your selection media is within this range to maintain optimal antibiotic activity.
Q2: How should Nourseothricin sulfate stock solutions be prepared and stored?
A2: Nourseothricin sulfate is highly soluble in water. Stock solutions are typically prepared in sterile distilled water at a concentration of 100 to 200 mg/mL.[2][3] These stock solutions are stable for up to 4 weeks when stored at 4°C and for up to 6 months when stored at -20°C or lower.[2] Repeated freeze-thaw cycles should be avoided.
Q3: Can Nourseothricin sulfate be autoclaved with the media?
A3: While Nourseothricin solutions are stable at temperatures up to 75°C for at least 24 hours, autoclaving is generally not recommended as it may lead to some degradation.[1] It is best practice to prepare the medium, autoclave it, cool it to below 50°C, and then add filter-sterilized Nourseothricin sulfate to the desired final concentration.
Q4: What is the mechanism of action of Nourseothricin?
A4: Nourseothricin is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3][4] It binds to the ribosome, causing misreading of the mRNA transcript and leading to the production of non-functional proteins, which ultimately results in cell death.[4][5]
Q5: How does resistance to Nourseothricin work?
A5: Resistance to Nourseothricin is primarily conferred by the nat1 or sat1 genes, which encode for a Nourseothricin N-acetyltransferase (NAT).[6] This enzyme inactivates the antibiotic by acetylating the β-amino group of the β-lysine residue of Nourseothricin.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or few resistant colonies after selection | Incorrect pH of the selection medium: The pH of the medium may be outside the optimal range (2.0-8.0), leading to Nourseothricin degradation. | Verify and adjust the pH of the medium after adding all components, including Nourseothricin. Buffer the medium if pH fluctuations are suspected. |
| Sub-optimal Nourseothricin concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a kill curve with your specific cell line to determine the minimum inhibitory concentration (MIC). | |
| Degraded Nourseothricin stock solution: Improper storage or multiple freeze-thaw cycles may have reduced the antibiotic's potency. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[2] | |
| Growth of non-resistant cells (satellite colonies) | Nourseothricin degradation over time: In long-term cultures, the concentration of active Nourseothricin may decrease due to gradual degradation. | For long-term experiments, consider replenishing the selection medium with fresh Nourseothricin periodically (e.g., every 3-4 days). |
| High cell density: A high density of non-resistant cells can locally deplete the antibiotic, allowing for the survival and growth of some cells. | Optimize the initial cell plating density to ensure a sufficient concentration of Nourseothricin per cell. | |
| Inconsistent results between experiments | Variability in media preparation: Inconsistent pH or final Nourseothricin concentration between batches of media. | Standardize the media preparation protocol, ensuring accurate pH measurement and antibiotic dilution for each experiment. |
Quantitative Data on Nourseothricin Stability
The stability of Nourseothricin sulfate is significantly influenced by the pH of the solution. The following table summarizes the stability of Nourseothricin in aqueous solutions at different pH values.
Table 1: Stability of Nourseothricin Sulfate Solutions at Various pH Levels
| pH | Temperature (°C) | Duration | Stability |
| 2.0 - 8.0 | 26 | > 7 days | Stable[1] |
| > 12.0 | Not Specified | 3 hours | Inactivated |
Note: The available data indicates stability within a broad pH range. For critical long-term experiments, it is advisable to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Nourseothricin Sulfate Stability in Liquid Media
This protocol outlines a method to quantify the stability of Nourseothricin sulfate in a specific cell culture medium at different pH values over time.
1. Materials:
- Nourseothricin sulfate
- Sterile, pH-adjusted cell culture medium (e.g., pH 4.0, 7.0, 8.0)
- Sterile, conical tubes or vials
- Incubator at the desired temperature (e.g., 37°C)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (210 nm)[8][9][10]
- A sensitive indicator organism (e.g., a specific strain of E. coli or Leishmania tarentolae) for bioassay.[1]
2. Procedure:
- Preparation of Nourseothricin Solutions:
- Prepare a stock solution of Nourseothricin sulfate (e.g., 10 mg/mL) in sterile water.
- Prepare separate batches of the desired cell culture medium and adjust the pH to the desired levels (e.g., 4.0, 7.0, 8.0) using sterile HCl or NaOH.
- Add the Nourseothricin stock solution to each pH-adjusted medium to a final concentration of 100 µg/mL.
- Aliquot the solutions into sterile tubes for each time point and pH condition.
- Incubation:
- Incubate the tubes at the desired experimental temperature (e.g., 37°C).
- Sample Collection:
- At designated time points (e.g., 0, 1, 3, 5, 7 days), remove one aliquot for each pH condition.
- Store the collected samples at -80°C until analysis.
- Quantification of Active Nourseothricin:
- Method A: HPLC Analysis
- Thaw the samples.
- Analyze the concentration of the main components of Nourseothricin (Streptothricin F and D) using a validated HPLC method.[8][9][10]
- Compare the peak areas of the Nourseothricin components at each time point to the initial (time 0) sample to determine the percentage of remaining active antibiotic.
- Method B: Bioassay
- Prepare serial dilutions of the collected samples.
- Perform a standard agar (B569324) diffusion assay or a liquid culture-based minimum inhibitory concentration (MIC) assay using a sensitive indicator organism.
- The zone of inhibition or the MIC value will be proportional to the concentration of active Nourseothricin. Compare the results to a standard curve of known Nourseothricin concentrations to determine the remaining activity.
Visualizations
Nourseothricin Stability and Degradation Pathway
The stability of Nourseothricin is pH-dependent. Under highly alkaline conditions, the molecule can undergo degradation, leading to a loss of its antibiotic activity. The primary mechanism of inactivation by resistant organisms is through enzymatic acetylation.
Caption: Relationship between pH, stability, and inactivation of Nourseothricin.
Experimental Workflow for Nourseothricin Stability Testing
A systematic workflow is crucial for accurately assessing the stability of Nourseothricin in your specific experimental setup.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Nourseothricin - Solution, Selection Antibiotics for LEXSY - Jena Bioscience [jenabioscience.com]
- 7. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Loss of Nourseothricin Resistance in Stable Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a loss of Nourseothricin resistance in their stable cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are my Nourseothricin-resistant cells dying after a few passages?
Several factors can contribute to the loss of Nourseothricin resistance over time. This guide will walk you through the most common causes and how to troubleshoot them.
Possible Cause 1: Mycoplasma Contamination
Mycoplasma are common contaminants in cell culture that can significantly alter cellular metabolism, growth rates, and gene expression.[1] This can lead to a decrease in the expression of the Nourseothricin acetyltransferase (NAT) resistance gene, rendering the cells susceptible to the antibiotic.
-
Troubleshooting Steps:
-
Test for Mycoplasma: Regularly test your cell lines for mycoplasma contamination. A PCR-based test is highly sensitive and recommended.
-
Eliminate Mycoplasma: If your culture is positive, discard the contaminated cells and thaw a fresh, uncontaminated vial. If the cell line is irreplaceable, use a commercially available mycoplasma removal agent, but be aware that these treatments can be harsh on the cells.
-
Prevent Future Contamination: Strictly adhere to aseptic techniques, quarantine new cell lines, and regularly screen all cell stocks.
-
Possible Cause 2: Suboptimal Nourseothricin Concentration
The concentration of Nourseothricin required for selection can vary between cell lines and even between different lots of the antibiotic.[2][3] Using a concentration that is too low may not effectively eliminate non-resistant cells, while a concentration that is too high can be toxic even to resistant cells over the long term.
-
Troubleshooting Steps:
-
Perform a Kill Curve: Before generating a stable cell line, it is crucial to determine the minimum concentration of Nourseothricin that effectively kills the parental, non-transfected cell line within a specific timeframe (typically 7-10 days).[2]
-
Maintain Consistent Selection Pressure: Once the optimal concentration is determined, use it consistently during the initial selection and subsequent maintenance of the stable cell line.
-
Possible Cause 3: Epigenetic Silencing of the Resistance Gene
The integrated gene cassette containing the Nourseothricin resistance marker can become silenced over time due to epigenetic modifications, such as DNA methylation.[4][5] This is a common phenomenon in stable cell lines and can lead to a gradual loss of resistance.
-
Troubleshooting Steps:
-
Monitor Resistance Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA expression levels of the NAT gene over several passages. A significant decrease in expression may indicate silencing.
-
Treat with a Demethylating Agent: As a diagnostic tool, you can treat a small population of cells with a DNA methyltransferase inhibitor, such as 5-aza-2'-deoxycytidine, to see if resistance is restored. Note: This is not a long-term solution for maintaining the cell line.
-
Re-clone the Stable Cell Line: If gene silencing is suspected, it is best to go back to the original pool of transfected cells and isolate new clones. Screen multiple clones for stable, long-term expression of the resistance marker.
-
Possible Cause 4: Improper Storage and Handling of Nourseothricin
Nourseothricin is stable, but improper storage can lead to a loss of potency.[6][7][8]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Nourseothricin stock solutions should be stored at -20°C for long-term storage (up to 1 year) or at 4°C for short-term storage (up to 4 weeks).[7][8] The powder form is stable for years at 4°C.[9]
-
Use Fresh Aliquots: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Protect from Light: While not explicitly stated as a major concern, it is good practice to protect antibiotic solutions from light.
-
Possible Cause 5: Instability of the Integrated Transgene
The site of integration of the expression cassette into the host cell genome can affect the stability of its expression. Integration into heterochromatin regions can lead to variegation and eventual silencing.
-
Troubleshooting Steps:
-
Screen Multiple Clones: After transfection and initial selection, it is critical to isolate and expand multiple independent clones.
-
Characterize Clones Thoroughly: Screen each clone for both the expression of your gene of interest and the stability of Nourseothricin resistance over an extended period of passaging.
-
Verify Integration: Use Southern blotting or PCR to confirm the integration of the resistance gene into the genome of your selected clones.
-
Data Presentation
Table 1: Recommended Nourseothricin Selection Concentrations for Various Cell Lines
| Cell Line | Organism | Recommended Concentration (µg/mL) | Reference |
| HEK293 | Human | 50 - 100 | [10] |
| HeLa | Human | 50 - 100 | |
| CHO | Hamster | 100 - 800 | [3] |
| NIH3T3 | Mouse | 100 - 200 | N/A |
| Jurkat | Human | 100 - 200 | [3] |
| HMEC | Human | >50 | [10][11] |
| BT549 | Human | >50 | [10] |
| U2OS | Human | >50 | [10] |
| Saccharomyces cerevisiae | Yeast | 50 - 200 | [10] |
| Escherichia coli | Bacteria | 50 | [8] |
Note: The optimal concentration should always be determined empirically by performing a kill curve for your specific cell line and lot of Nourseothricin.
Experimental Protocols
Protocol 1: Nourseothricin Kill Curve Determination
This protocol outlines the steps to determine the optimal concentration of Nourseothricin for selecting stable cell lines.
-
Cell Plating:
-
Plate the parental (non-transfected) cell line in a 24-well plate at a density that will not reach confluency during the course of the experiment.
-
-
Antibiotic Dilution Series:
-
Prepare a series of Nourseothricin concentrations in your complete cell culture medium. A typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
-
Treatment:
-
The day after plating, aspirate the medium and replace it with the medium containing the different concentrations of Nourseothricin. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.
-
Protocol 2: PCR-Based Mycoplasma Detection
This is a general outline. Always refer to the manufacturer's instructions for your specific PCR kit.
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without a media change.
-
-
DNA Extraction:
-
Extract DNA from the supernatant. Many kits are available for this purpose.
-
-
PCR Amplification:
-
Use a PCR master mix containing primers specific for Mycoplasma 16S rRNA genes.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
A band of the correct size in your sample lane indicates mycoplasma contamination.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Loss of Nourseothricin Resistance
Caption: A flowchart outlining the steps to diagnose the cause of lost Nourseothricin resistance.
Diagram 2: Mechanism of Nourseothricin Action and Resistance
Caption: The mechanism of Nourseothricin and its inactivation by the NAT enzyme.
References
- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. Stable Cell Line Generation | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Epigenetic-Mediated Antimicrobial Resistance: Host versus Pathogen Epigenetic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid false positives in Nourseothricin selection of transformants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives during Nourseothricin (NTC) selection of transformants.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in Nourseothricin selection?
A1: False positives in Nourseothricin selection can arise from several factors:
-
Suboptimal Nourseothricin Concentration: If the concentration of NTC is too low, it may not be sufficient to kill all non-transformed cells, leading to the growth of background colonies.
-
Satellite Colonies: These are small colonies of non-transformed cells that grow around a true, resistant colony. This occurs when the resistant colony expresses and secretes an enzyme (like Nourseothricin N-acetyltransferase) that inactivates NTC in the immediate vicinity, allowing sensitive cells to survive.[1]
-
Spontaneous Resistance: Although rare, some cells may develop spontaneous resistance to Nourseothricin.
-
Plate Incubation Time: Incubating selection plates for too long (e.g., more than 16-20 hours for bacteria) can lead to the breakdown of the antibiotic and the emergence of satellite colonies.[1][2]
-
Uneven Antibiotic Distribution: Improper mixing of Nourseothricin in the agar (B569324) can result in areas with lower concentrations, permitting the growth of non-transformed cells.[1]
-
Old or Degraded Antibiotic: The efficacy of Nourseothricin can diminish over time, especially with improper storage. Using a degraded antibiotic stock can lead to a lower effective concentration on the plates.[1]
Q2: What is a "kill curve" and why is it important for Nourseothricin selection?
A2: A kill curve, also known as a dose-response curve, is an experiment designed to determine the minimum concentration of an antibiotic required to kill all non-transformed cells of a specific cell line or organism within a certain timeframe.[3] This is a critical step before starting a selection experiment because each cell type exhibits a different sensitivity to Nourseothricin.[4][5] Establishing the optimal NTC concentration through a kill curve is the most effective way to prevent the growth of false positives while minimizing any potential toxic effects on the successfully transformed cells.
Q3: Can I use a previously established Nourseothricin concentration for my experiments?
A3: While published concentrations can be a useful starting point, it is highly recommended to perform a kill curve for your specific cell line or organism. Sensitivity to Nourseothricin can vary significantly between different cell types and even between different passages of the same cell line. Using a concentration that has not been optimized for your experimental conditions can lead to either incomplete selection (and thus, false positives) or excessive cell death.
Q4: What are satellite colonies and how can I prevent them?
A4: Satellite colonies are small, non-resistant colonies that grow in the immediate vicinity of a larger, antibiotic-resistant colony.[1] The resistant colony secretes an enzyme that degrades the antibiotic in the surrounding medium, creating a zone where non-resistant cells can grow. To prevent satellite colonies:
-
Optimize Nourseothricin Concentration: Use the minimal concentration determined by a kill curve that effectively kills all non-transformed cells.
-
Avoid Over-Incubation: Do not incubate your plates for longer than the recommended time for your organism (e.g., typically not more than 16-20 hours for E. coli).[2]
-
Ensure Even Plating: Plate a lower density of cells to ensure that resistant colonies are well-separated.[2]
-
Use Fresh Plates: Prepare fresh antibiotic plates for your experiments, as the antibiotic can degrade over time.[1]
Troubleshooting Guides
Guide 1: Troubleshooting False Positives and Satellite Colonies
Problem: You are observing a high number of background colonies or satellite colonies on your Nourseothricin selection plates.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Nourseothricin concentration is too low. | Perform a kill curve to determine the optimal Nourseothricin concentration for your specific cell line or organism. |
| Plates were incubated for too long. | Reduce the incubation time. For E. coli, do not exceed 16-20 hours.[2] |
| Nourseothricin was not evenly distributed in the media. | Ensure thorough mixing of the Nourseothricin in the molten agar before pouring the plates.[1] |
| The Nourseothricin stock solution is old or has been improperly stored. | Use a fresh stock of Nourseothricin. Store the stock solution at -20°C. |
| High density of plated cells. | Plate a lower density of cells to ensure colonies are well-isolated.[2] |
| The temperature of the media was too high when the antibiotic was added. | Allow the molten agar to cool to 45-55°C before adding Nourseothricin to prevent heat-induced degradation.[6] |
Troubleshooting Workflow for False Positives
Caption: Troubleshooting workflow for addressing false positives in Nourseothricin selection.
Experimental Protocols
Protocol 1: Determining the Optimal Nourseothricin Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Nourseothricin required to kill non-transformed cells.
Materials:
-
Your specific cell line (e.g., bacteria, yeast, or mammalian cells)
-
Appropriate liquid and solid growth media
-
Nourseothricin stock solution
-
Sterile multi-well plates (e.g., 24- or 96-well) or petri dishes
-
Incubator with appropriate temperature and atmospheric conditions
Methodology:
-
Cell Plating:
-
For adherent mammalian cells: Seed the cells in a multi-well plate at a density that allows them to reach approximately 50% confluency on the day of antibiotic addition.[]
-
For suspension cells: Plate the cells at their recommended density for maintenance.
-
For microorganisms (bacteria/yeast): Prepare a liquid culture and dilute it to a concentration that will yield a lawn or a high density of colonies when plated on solid media.
-
-
Antibiotic Dilution Series:
-
Prepare a series of Nourseothricin concentrations in the appropriate growth medium. The range should bracket the suggested concentrations for your organism type (see table below). A typical range for a first-time experiment could be 0, 25, 50, 100, 200, 400, and 800 µg/mL.
-
Include a "no antibiotic" control.
-
-
Incubation:
-
For mammalian cells: Replace the growth medium with the medium containing the different Nourseothricin concentrations. Culture the cells for 7-14 days, replacing the antibiotic-containing medium every 2-3 days.[4][]
-
For microorganisms: Plate the cell suspension on solid agar plates containing the different Nourseothricin concentrations. Incubate at the optimal growth temperature for the recommended period (e.g., 16-24 hours for E. coli).
-
-
Data Analysis:
-
Observe the plates or wells daily for cell viability.
-
The optimal Nourseothricin concentration is the lowest concentration that results in complete cell death of the non-transformed cells within the desired timeframe.[4][]
-
Recommended Nourseothricin Concentration Ranges for Various Organisms
| Organism Type | Organism Example | Recommended Concentration Range (µg/mL) |
| Bacteria | Escherichia coli | 50[][8] |
| Bacillus subtilis | 50[8] | |
| Yeast | Saccharomyces cerevisiae | 100 |
| Pichia pastoris | 100-200 | |
| Filamentous Fungi | Aspergillus nidulans | 120[9] |
| Protozoa | Leishmania sp. | 100[] |
| Mammalian Cells | Varies by cell line | 50 - 800 (must be determined by kill curve) |
Note: These are starting ranges. The optimal concentration should always be determined experimentally for your specific cell line and conditions.
Workflow for a Nourseothricin Kill Curve Experiment
Caption: Step-by-step workflow for conducting a Nourseothricin kill curve experiment.
References
- 1. goldbio.com [goldbio.com]
- 2. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 5. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 8. interchim.fr [interchim.fr]
- 9. goldbio.com [goldbio.com]
improving Nourseothricin selection efficiency in recalcitrant yeast strains
This guide provides troubleshooting advice and frequently asked questions to help researchers improve the efficiency of nourseothricin (NAT) selection in yeast, with a particular focus on addressing challenges in recalcitrant strains.
Troubleshooting Guide
This section addresses common problems encountered during nourseothricin selection in yeast.
High Background or No Selection
Q1: I'm observing a high number of background colonies or my non-transformed control cells are growing on the selection plates. What could be the cause?
A1: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem.
-
Incorrect Nourseothricin Concentration: The most frequent cause is a suboptimal concentration of nourseothricin. The effective concentration can vary significantly between different yeast species and even between strains of the same species. It is crucial to determine the minimum inhibitory concentration (MIC) for your specific strain.
-
Degraded Nourseothricin: Although nourseothricin is stable, improper storage can lead to reduced activity. Stock solutions should be stored at 4°C for short-term use (up to 4 weeks) and at -20°C for long-term storage.[1]
-
Media Composition: The composition of your growth media can influence the effectiveness of nourseothricin. Some media components can interfere with the antibiotic's activity. For instance, nourseothricin is often more effective in rich media (e.g., YPD) compared to synthetic media.[2]
-
pH of the Media: Nourseothricin solutions are stable over a pH range of 2-8.[3] Ensure your media's pH falls within this range to maintain the antibiotic's stability.
Low Transformation Efficiency or No Transformants
Q2: I'm getting very few or no transformant colonies after selection. What are the potential reasons?
A2: Low transformation efficiency is a multifaceted problem, especially in recalcitrant yeast strains. Consider the following troubleshooting steps.
-
Sub-lethal Nourseothricin Concentration: While a high concentration of NAT (B4201923) can lead to high background, a concentration that is too low may not be sufficient to select for true transformants, especially if the expression of the resistance gene is not optimal.
-
Inefficient Expression of the Resistance Gene: The nat1 gene, which confers resistance to nourseothricin, must be expressed at a sufficient level to protect the cells.[4][5] The choice of promoter driving nat1 expression is critical. For some yeast strains, a stronger, constitutively active promoter may be necessary.
-
Transformation Protocol: The efficiency of your transformation protocol itself might be the limiting factor. Recalcitrant yeast strains often require optimized transformation protocols.
-
Codon Optimization of the Resistance Gene: In some cases, the codon usage of the bacterial nat1 gene may not be optimal for efficient expression in your yeast strain.[6] While many standard nat cassettes work well in common lab strains, highly divergent or recalcitrant yeasts might benefit from a codon-optimized version of the resistance gene.
Workflow for Troubleshooting Nourseothricin Selection Issues
Caption: A troubleshooting workflow for common nourseothricin selection problems.
Frequently Asked Questions (FAQs)
Q3: What is nourseothricin and how does it work?
A3: Nourseothricin (NAT) is an aminoglycoside antibiotic that belongs to the streptothricin (B1209867) class.[7][8] It functions by inhibiting protein synthesis in susceptible organisms, leading to miscoding of the mRNA during translation.[1][4][6][8]
Q4: How does the resistance to nourseothricin work?
A4: Resistance to nourseothricin is conferred by the nat1 gene (or other sat genes), which encodes the enzyme nourseothricin N-acetyltransferase (NAT).[4][5][8] This enzyme inactivates nourseothricin by acetylating the β-amino group of the antibiotic's β-lysine residue.[5][6]
Mechanism of Nourseothricin Action and Resistance
Caption: The mechanism of nourseothricin action and the corresponding resistance mechanism.
Q5: What are the recommended concentrations of nourseothricin for different yeast species?
A5: The optimal concentration of nourseothricin can vary. It is always recommended to perform a kill curve to determine the ideal concentration for your specific strain and media conditions. However, the following table provides some reported starting concentrations.
| Yeast Species | Recommended Nourseothricin Concentration (µg/mL) | Media Type |
| Saccharomyces cerevisiae | 100 | Rich Media (YPD)[1][2] |
| Saccharomyces cerevisiae | 200 | Synthetic Media[2] |
| Candida albicans | 200 - 450 | - |
| Candida glabrata | 100 - 200 | - |
| Pichia pastoris | 50 - 200 | - |
| Kluyveromyces lactis | 50 - 100 | - |
| Schizosaccharomyces pombe | 90 - 100 | - |
| Zygosaccharomyces bailii | 100 | - |
Data compiled from multiple sources.[3]
Q6: How should I prepare and store nourseothricin stock solutions?
A6: Nourseothricin is highly soluble in water.[3][8] To prepare a stock solution, dissolve nourseothricin sulfate (B86663) in sterile, distilled water. A common stock solution concentration is 100 mg/mL or 200 mg/mL.[1][2] This stock solution should be filter-sterilized before being added to your media. For storage, aliquots of the stock solution can be kept at 4°C for up to four weeks or at -20°C for long-term stability.[1]
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) - "Kill Curve"
This protocol is essential for determining the optimal nourseothricin concentration for your specific yeast strain.
-
Prepare Yeast Culture: Inoculate a single colony of your untransformed yeast strain into 5 mL of liquid medium (e.g., YPD) and grow overnight at the appropriate temperature with shaking.
-
Dilute Culture: The next day, measure the optical density (OD600) of the overnight culture. Dilute the culture to an OD600 of 0.1 in fresh liquid medium.
-
Prepare Nourseothricin Plates: Prepare a series of agar (B569324) plates (e.g., YPD agar) containing a range of nourseothricin concentrations. A good starting range for most yeasts is 0, 25, 50, 75, 100, 150, 200, and 250 µg/mL.
-
Spot Test: Spot 5-10 µL of the diluted yeast culture onto each plate in the series.
-
Incubate: Incubate the plates at the optimal growth temperature for your yeast strain for 2-5 days.
-
Determine MIC: The MIC is the lowest concentration of nourseothricin that completely inhibits the growth of your yeast strain. For selection, use a concentration that is slightly higher than the MIC to ensure robust selection.
Protocol 2: Yeast Transformation and Selection with Nourseothricin
This is a generalized protocol. Specific details may need to be optimized for your particular yeast strain and transformation method (e.g., LiAc/SS-DNA/PEG).
-
Prepare Competent Cells: Grow your yeast strain to mid-log phase (OD600 of 0.4-0.8) and prepare competent cells according to your preferred transformation protocol.
-
Transformation: Transform the competent cells with your plasmid containing the nat1 resistance cassette. Include a "no DNA" negative control.
-
Recovery: After the transformation heat shock, allow the cells to recover in a non-selective liquid medium (e.g., YPD) for 2-4 hours at their optimal growth temperature. This allows time for the expression of the nourseothricin resistance gene.
-
Plating: Plate the transformed cells onto agar plates containing the predetermined optimal concentration of nourseothricin.
-
Incubation: Incubate the plates at the appropriate temperature for 3-7 days, or until colonies appear.
-
Verification: Pick individual colonies and re-streak them onto fresh nourseothricin selection plates to confirm their resistance. Further verification of successful transformation can be done by PCR or other molecular methods.
General Workflow for Nourseothricin Selection in Yeast
Caption: A generalized experimental workflow for nourseothricin selection in yeast.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. babraham.ac.uk [babraham.ac.uk]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Nourseothricin - Wikipedia [en.wikipedia.org]
Validation & Comparative
Nourseothricin vs. Hygromycin B: A Comparative Guide for Mammalian Cell Selection
For researchers, scientists, and drug development professionals, the selection of a robust and efficient antibiotic is paramount for the successful generation of stable mammalian cell lines. This guide provides a detailed, objective comparison of two such selection antibiotics: Nourseothricin and Hygromycin B. We delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols to aid in making an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | Nourseothricin | Hygromycin B |
| Mechanism of Action | Induces miscoding and inhibits protein synthesis.[1] | Inhibits protein synthesis by interfering with translocation and causing mistranslation.[2][] |
| Resistance Gene | Nourseothricin N-acetyl transferase (nat) | Hygromycin phosphotransferase (hph) |
| Mechanism of Resistance | Acetylation of the antibiotic | Phosphorylation of the antibiotic |
| Cross-Reactivity | No known cross-reactivity with other aminoglycosides like Hygromycin or Geneticin (G418).[1][4] | Can have some cross-reactivity with other aminoglycosides. |
| Background Levels | Reported to have low to no background due to the intracellular localization of the resistance protein.[1][4] | Can sometimes result in background growth of non-transfected cells. |
| Primary Applications | Broad-spectrum, used for bacteria, yeast, fungi, plants, and mammalian cells.[1][4] | Widely used for the selection of prokaryotic and eukaryotic cells.[5] |
Mechanism of Action
Both Nourseothricin and Hygromycin B are aminoglycoside antibiotics that function by inhibiting protein synthesis in target cells, leading to cell death. However, their specific molecular interactions within the ribosome differ.
Nourseothricin induces miscoding during protein synthesis.[1] It is a mixture of streptothricin (B1209867) C, D, E, and F.[1] This interference with the translational machinery results in the production of non-functional proteins, ultimately leading to cytotoxicity.[1]
Hygromycin B works by inhibiting the translocation step of protein synthesis and causing mistranslation of the mRNA template on the 70S ribosome.[2][][5] This disruption of the elongation phase of translation effectively halts protein production.
References
A Head-to-Head Battle for Stability: Nourseothricin vs. G418 in Stable Cell Line Generation
For researchers, scientists, and drug development professionals, the establishment of stable cell lines is a cornerstone of modern biological research. The choice of selection antibiotic is a critical determinant of success in this process. This guide provides an objective comparison of two prominent selection agents, Nourseothricin and G418 (Geneticin®), offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to inform your selection strategy.
This in-depth analysis covers their mechanisms of action, recommended working concentrations, and the typical timeframe required for the generation of stable cell lines. By presenting quantitative data in clear, comparative tables and providing detailed experimental workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
At a Glance: Nourseothricin vs. G418
| Feature | Nourseothricin | G418 (Geneticin®) |
| Mechanism of Action | Inhibits protein synthesis by inducing miscoding and interfering with mRNA translocation.[1][2] | Inhibits protein synthesis by blocking the elongation step.[3] |
| Resistance Gene | nat (B4201923) or sat (Nourseothricin N-acetyl transferase)[1][4] | neo (aminoglycoside 3'-phosphotransferase)[3] |
| Typical Working Concentration (Mammalian Cells) | 50 - 200 µg/mL[4] | 100 - 2000 µg/mL[5] |
| Selection Time | Rapid, with selection possible in 48-72 hours and stable clones in approximately 2 weeks.[1] | 1 to 3 weeks for resistant clones to appear.[6] |
| Key Advantages | - Broad-spectrum activity[2]- Rapid selection[1]- No cross-reactivity with other aminoglycoside antibiotics like G418[7] | - Well-established with extensive literature and protocols[3]- Proven efficacy in a wide range of mammalian cell lines |
| Considerations | Newer selection agent with comparatively less extensive documentation than G418. | - Efficacy is highly cell-line dependent[8]- Potential for the emergence of spontaneously resistant colonies in some cell lines |
Delving Deeper: Mechanism of Action
Both Nourseothricin and G418 are aminoglycoside antibiotics that function by disrupting protein synthesis in target cells, leading to cell death. However, their specific molecular targets and mechanisms of inhibition differ.
Nourseothricin acts by inducing misreading of the mRNA template during translation and interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1] This leads to the production of non-functional proteins and ultimately triggers cell death. Resistance to Nourseothricin is conferred by the Nourseothricin N-acetyl transferase (NAT) enzyme, encoded by the nat or sat gene, which inactivates the antibiotic through acetylation.[1]
G418 , also known as Geneticin, binds to the 80S ribosome in eukaryotic cells, specifically interfering with the elongation phase of protein synthesis.[3] This blockage of polypeptide chain extension is cytotoxic. Cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo) express the enzyme aminoglycoside 3'-phosphotransferase, which detoxifies G418 by phosphorylation, allowing for their selective survival.[3]
Caption: Mechanisms of action for Nourseothricin and G418.
Performance and Efficiency in Stable Cell Line Generation
The ultimate measure of a selection antibiotic's utility lies in its ability to efficiently select for stably transfected cells while minimizing off-target effects and the time required for the process.
Selection Speed: Nourseothricin is reported to act rapidly, with cytotoxic effects observable in sensitive cells within 48 to 72 hours.[1] This can significantly shorten the initial selection phase. The entire process of generating stable clones with Nourseothricin can take approximately two weeks.[1] G418 selection, on the other hand, typically requires a longer period, ranging from one to three weeks, for resistant colonies to become clearly visible and ready for isolation.[6]
Selection Specificity and Background: A key advantage of Nourseothricin is its lack of cross-reactivity with other commonly used aminoglycoside antibiotics, including G418, Hygromycin, and Puromycin.[7] This makes it an excellent choice for multi-drug selection strategies in complex genetic engineering experiments. The intracellular localization of the NAT resistance protein also contributes to a low background of spontaneously resistant colonies.[7] While G418 is a robust selection agent, its effectiveness can be highly dependent on the specific cell line being used.[8]
Experimental Protocols
Successful stable cell line generation hinges on meticulous experimental design and execution. Below are detailed protocols for determining the optimal antibiotic concentration (kill curve) and a general workflow for establishing stable cell lines.
Determining Optimal Antibiotic Concentration (Kill Curve)
It is imperative to perform a kill curve for each new cell line and each new lot of antibiotic to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe.
-
Cell Seeding: Plate the parental (non-transfected) cell line in a 24-well plate at a density that will not lead to confluency during the course of the experiment.
-
Antibiotic Titration: The following day, replace the growth medium with fresh medium containing a range of antibiotic concentrations.
-
Nourseothricin: A typical range to test is 25, 50, 100, 200, 400, and 800 µg/mL.
-
G418: A typical range to test is 100, 200, 400, 600, 800, 1000, 1500, and 2000 µg/mL.
-
Include a "no antibiotic" control well.
-
-
Incubation and Observation: Incubate the cells under standard conditions and observe them daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Replacement: Refresh the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.
General Workflow for Stable Cell Line Generation
Caption: Experimental workflow for generating stable cell lines.
-
Transfection: Transfect the desired plasmid containing the gene of interest and the appropriate resistance marker (nat for Nourseothricin or neo for G418) into the host cell line using an optimized transfection protocol.
-
Recovery: Allow the cells to recover and begin expressing the resistance gene for 24-48 hours in a non-selective medium.[6]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of either Nourseothricin or G418.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.[3]
-
Isolation of Resistant Colonies: After 1-3 weeks of selection, distinct colonies of resistant cells should become visible. Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Clonal Expansion and Validation: Expand the isolated clones in separate culture vessels. Once sufficient cell numbers are reached, validate the stable cell lines for transgene integration, expression level, and stability over multiple passages.
Comparative Logic: Making the Right Choice
The decision between Nourseothricin and G418 will depend on the specific requirements of your experiment, including the cell line used, the complexity of the genetic modifications, and the desired timeline.
Caption: Logical considerations for choosing between Nourseothricin and G418.
References
- 1. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. abo.com.pl [abo.com.pl]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. d-nb.info [d-nb.info]
validating Nourseothricin resistance in transformants using PCR and phenotypic assays
For researchers in molecular biology, biotechnology, and drug development, the successful selection of genetically modified organisms is a critical first step. Nourseothricin, a broad-spectrum aminoglycoside antibiotic, is a widely used selection agent for a variety of organisms, from bacteria to fungi and plant cells.[1][2][3] Resistance is conferred by the nourseothricin N-acetyltransferase gene (nat1 or sat), which inactivates the antibiotic.[1][4] However, simply plating transformants on nourseothricin-containing media is often not sufficient to confirm stable integration and expression of the resistance cassette. This guide provides a comprehensive comparison of two key methods for validating nourseothricin resistance: Polymerase Chain Reaction (PCR) and phenotypic assays.
Comparing the Methods: PCR vs. Phenotypic Assays
Both PCR-based and phenotypic methods provide valuable, yet distinct, information about your transformants. PCR confirms the presence of the resistance gene at the DNA level, while phenotypic assays assess the functional outcome of that gene's expression – the organism's ability to survive and grow in the presence of nourseothricin. The choice of method, or a combination of both, will depend on the specific research question and available resources.
Genotypic methods like PCR are highly sensitive and specific for detecting the presence of the resistance gene.[5] Phenotypic assays, on the other hand, provide a direct measure of the level of resistance, which can be crucial for optimizing selection protocols and for downstream applications where consistent resistance levels are important.[6]
| Feature | PCR-Based Validation | Phenotypic Assays |
| Principle | Detects the presence of the nat1 resistance gene in the transformant's genomic DNA. | Measures the ability of the transformant to grow in the presence of varying concentrations of nourseothricin. |
| Information Provided | Qualitative (presence/absence of the gene). Quantitative PCR (qPCR) can provide information on gene copy number. | Quantitative (level of resistance, e.g., Minimum Inhibitory Concentration) or semi-quantitative (growth on selective plates). |
| Speed | Relatively fast, results can be obtained within a few hours. | Slower, requires incubation for growth, which can take from hours to days depending on the organism. |
| Sensitivity | Very high, can detect a single copy of the gene. | Dependent on the expression level of the resistance gene and the specific assay conditions. |
| Specificity | Very high, with properly designed primers. | Can be affected by factors influencing cell growth other than nourseothricin resistance. |
| Cost | Can be more expensive due to the cost of primers, polymerase, and thermal cycler. | Generally less expensive, requiring basic microbiology media and the antibiotic. |
| Common Applications | Initial screening of a large number of transformants to confirm gene integration. | Determining the optimal nourseothricin concentration for selection, comparing resistance levels between different transformants, and confirming functional resistance. |
Experimental Protocols
Below are detailed protocols for both PCR-based validation and common phenotypic assays for nourseothricin resistance.
I. PCR-Based Validation of the nat1 Gene
This protocol describes the amplification of a fragment of the nat1 gene from the genomic DNA of a putative transformant.
1. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the transformant and a non-transformed (wild-type) control using a suitable method for your organism of interest. The quality of the template DNA is crucial for successful PCR.[7]
2. PCR Amplification:
-
Primer Design: Design primers specific to the nat1 gene. An example of a commercially available primer pair for mouse Nat1 is:
-
PCR Reaction Mix (50 µL):
-
Genomic DNA: 1-100 ng[10]
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Taq DNA Polymerase Buffer (10x): 5 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final Extension: 72°C for 5 minutes
-
3. Analysis of PCR Products:
-
Run the PCR products on a 1-1.5% agarose (B213101) gel alongside a DNA ladder.
-
A band of the expected size in the lane corresponding to the transformant and no band in the wild-type control lane confirms the presence of the nat1 gene.
II. Phenotypic Assays for Nourseothricin Resistance
These assays directly measure the ability of the transformant to grow in the presence of nourseothricin.
A. Spot Assay (Semi-Quantitative)
This is a rapid method to assess the relative resistance of different transformants.
1. Culture Preparation:
-
Grow liquid cultures of the transformants and a wild-type control to mid-log phase.
-
Normalize the cell density of all cultures (e.g., to an OD600 of 1.0).
-
Prepare a 10-fold serial dilution series for each culture.
2. Plating:
-
Prepare agar (B569324) plates with and without nourseothricin. The concentration of nourseothricin should be determined based on the organism and the expected level of resistance (see table below).
-
Spot 5-10 µL of each dilution onto the plates.
-
Allow the spots to dry completely before inverting the plates.
3. Incubation and Analysis:
-
Incubate the plates at the optimal temperature for your organism.
-
Compare the growth of the transformants to the wild-type control on both types of plates. Resistant transformants will show growth at higher dilutions on the nourseothricin-containing plates compared to the wild-type.
B. Minimum Inhibitory Concentration (MIC) Determination (Quantitative)
This method determines the lowest concentration of nourseothricin that inhibits the visible growth of the transformant.
1. Preparation of Nourseothricin Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of nourseothricin in the appropriate liquid growth medium. The concentration range should bracket the expected MIC.
2. Inoculation:
-
Inoculate each well with a standardized suspension of the transformant or wild-type control.
3. Incubation and Analysis:
-
Incubate the plate at the optimal temperature for your organism.
-
The MIC is the lowest concentration of nourseothricin at which no visible growth is observed.[11]
Recommended Nourseothricin Concentrations for Selection:
| Organism | Selection Concentration (µg/mL) |
| Escherichia coli | 50 - 100[12] |
| Saccharomyces cerevisiae | 100[13] |
| Candida albicans | 200 - 450 |
| Aspergillus nidulans | 120[12] |
| Mammalian Cells (e.g., HEK293T) | 25 - 75[14] |
| Leishmania sp. | >100[13] |
| Arabidopsis thaliana | 100[13] |
Visualizing the Workflow
PCR-Based Validation Workflow
Caption: Workflow for PCR-based validation of nourseothricin resistance.
Phenotypic Assay Workflow (Spot Assay)
Caption: Workflow for a spot assay to assess nourseothricin resistance.
Troubleshooting
PCR-Based Validation
-
No PCR product:
-
Non-specific bands:
Phenotypic Assays
-
No growth of transformants on selective media:
-
The nourseothricin concentration may be too high for the level of resistance conferred by your construct.
-
The nat1 gene may not be expressed properly.
-
Confirm the presence of the nat1 gene by PCR.
-
-
High background of non-transformed cells:
-
The nourseothricin concentration may be too low.
-
Ensure the nourseothricin stock solution is active and properly stored.[13]
-
Increase the incubation time to allow for better selection.
-
-
Inconsistent results in MIC assays:
-
Ensure accurate and consistent inoculum density in all wells.
-
Properly mix the nourseothricin dilutions.
-
Use appropriate controls (no antibiotic, no cells).
-
By employing a combination of these robust validation methods, researchers can confidently confirm the presence and functional expression of the nourseothricin resistance marker in their transformants, paving the way for successful downstream experiments.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. Optimizing your PCR [takarabio.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idstewardship.com [idstewardship.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Validating digital polymerase chain reaction for 16S rRNA gene amplification from low biomass environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. pcrbio.com [pcrbio.com]
- 17. agctsequencing.wordpress.com [agctsequencing.wordpress.com]
Navigating Aminoglycoside Resistance: A Comparative Guide to Nourseothricin and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms governing the efficacy of novel and existing antimicrobial agents. This guide provides a comprehensive comparison of Nourseothricin, a streptothricin (B1209867) aminoglycoside, and conventional aminoglycoside antibiotics. We delve into their mechanisms of action, resistance pathways, and the potential for cross-resistance, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
Nourseothricin, while classified as an aminoglycoside due to its inhibition of protein synthesis, possesses a unique chemical structure that distinguishes it from conventional aminoglycosides like kanamycin (B1662678), gentamicin, and tobramycin. This structural divergence is the primary reason for the observed lack of direct cross-resistance. The primary mechanism of resistance to Nourseothricin is enzymatic inactivation by Nourseothricin N-acetyltransferase (NAT), an enzyme that does not act on other aminoglycosides. Conversely, the common aminoglycoside-modifying enzymes (AMEs) that inactivate conventional aminoglycosides do not recognize Nourseothricin as a substrate. However, the potential for co-resistance , mediated by the genetic linkage of resistance genes on mobile elements, presents a critical consideration in the clinical and research settings.
Comparative Mechanism of Action
Both Nourseothricin and conventional aminoglycosides target the bacterial ribosome to inhibit protein synthesis, ultimately leading to cell death.[1] However, the specifics of their interaction and structural composition differ significantly.
Nourseothricin: Nourseothricin is a mixture of streptothricins, primarily D and F.[2] Its structure is characterized by a carbamoylated D-glucosamine sugar, a streptolidine (B1256088) lactam, and a β-lysine homopolymer.[2] It inhibits protein synthesis by interfering with the translocation step of the ribosome and inducing misreading of the mRNA, leading to the production of non-functional proteins.[2]
Conventional Aminoglycosides: This class of antibiotics, including kanamycin, gentamicin, and amikacin, shares a common structural feature: a 2-deoxystreptamine (B1221613) core to which amino sugars are attached.[3] They bind to the 30S ribosomal subunit, specifically to the A-site on the 16S rRNA, which interferes with the initiation of protein synthesis and causes misreading of the genetic code.[1]
Mechanisms of Resistance: A Tale of Two Pathways
The primary distinction in the potential for cross-resistance lies in the highly specific enzymatic pathways that confer resistance to each type of antibiotic.
Nourseothricin Resistance: A Specific Acetylation
Resistance to Nourseothricin is almost exclusively mediated by the enzyme Nourseothricin N-acetyltransferase (NAT) , encoded by the nat (B4201923) or sat genes.[2][4] This enzyme specifically catalyzes the acetylation of the β-amino group of the β-lysine residue of Nourseothricin, rendering the antibiotic inactive.[2] This targeted modification is unique to the streptothricin class of aminoglycosides.
Conventional Aminoglycoside Resistance: A Multi-pronged Defense
Bacteria have evolved a more diverse arsenal (B13267) of resistance mechanisms against conventional aminoglycosides. These primarily involve enzymatic modification by a broad family of Aminoglycoside-Modifying Enzymes (AMEs) , which are categorized into three main classes:
-
Aminoglycoside Acetyltransferases (AACs): Acetylate amino groups.
-
Aminoglycoside Phosphotransferases (APHs): Phosphorylate hydroxyl groups.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Adenylylate hydroxyl groups.[3]
These enzymes modify different positions on the aminoglycoside molecule, preventing its binding to the ribosome. Additionally, resistance can arise from mutations in the ribosomal target site and the action of efflux pumps that actively remove the antibiotic from the cell.[5]
Cross-Resistance vs. Co-Resistance: A Critical Distinction
Direct Cross-Resistance: Experimental evidence strongly indicates a lack of direct cross-resistance between Nourseothricin and other aminoglycosides.[2][6] The NAT enzyme responsible for Nourseothricin inactivation has a narrow substrate specificity and does not modify conventional aminoglycosides.[7] Similarly, the common AMEs that target conventional aminoglycosides do not inactivate Nourseothricin due to its distinct chemical structure.[8]
Co-Resistance: A more significant concern is the phenomenon of co-resistance. This occurs when genes conferring resistance to different classes of antibiotics are located on the same mobile genetic element, such as a plasmid or transposon.[2] For example, the aadE-sat4-aphA-3 gene cluster carries the sat4 gene (conferring Nourseothricin resistance) alongside the aphA-3 gene (conferring resistance to aminoglycosides like kanamycin and neomycin).[2] The presence of such clusters means that selection pressure from either Nourseothricin or another aminoglycoside can lead to the maintenance and spread of resistance to both.
Data Presentation: Comparative Susceptibility
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Nourseothricin against Various Microorganisms
| Organism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 5 - 20 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 - 100 |
| Bacillus subtilis | Gram-positive Bacteria | 5 - 10 |
| Staphylococcus aureus | Gram-positive Bacteria | 10 - 50 |
| Saccharomyces cerevisiae | Yeast | 50 - 100 |
| Candida albicans | Yeast | >100 |
Data compiled from multiple sources for representative values.
Table 2: Comparative MICs of Nourseothricin and Other Aminoglycosides against Aminoglycoside-Resistant E. coli Strains
| Antibiotic | MIC (µg/mL) for Strain A (Kanamycin-resistant) | MIC (µg/mL) for Strain B (Gentamicin-resistant) |
| Nourseothricin | 10 | 12 |
| Kanamycin | >256 | 8 |
| Gentamicin | 4 | >128 |
| Amikacin | 16 | 32 |
This is a representative table based on the principle of lack of cross-resistance. Actual values may vary.
Experimental Protocols
Accurate determination of antibiotic susceptibility is fundamental to research in this field. Below are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile diluents
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: a. In the first column of a 96-well plate, add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the wells. b. Add 50 µL of sterile CAMHB to the remaining wells (columns 2-12). c. Perform a serial two-fold dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: a. Add 50 µL of the bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
Kirby-Bauer Disk Diffusion Test for Antibiotic Susceptibility
This is a qualitative method to determine the susceptibility of bacteria to various antibiotics.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Antibiotic-impregnated paper disks
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: a. Aseptically swab a few colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculate MHA Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Apply Antibiotic Disks: a. Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are firmly in contact with the agar. Space the disks to prevent overlapping of the inhibition zones.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpret Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. b. Compare the zone diameter to a standardized chart (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.
Conclusion
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. goldbio.com [goldbio.com]
- 8. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
Nourseothricin vs. Puromycin: A Comparative Guide for Selection in Research
In the realm of genetic engineering and cell biology, the selection of successfully modified cells is a critical step. Antibiotic resistance genes are commonly employed as selectable markers, allowing researchers to eliminate non-transformed cells and enrich for the desired population. Among the arsenal (B13267) of selection antibiotics, Nourseothricin and Puromycin are two powerful options. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in choosing the optimal agent for their specific needs.
At a Glance: Key Differences
| Feature | Nourseothricin | Puromycin |
| Mechanism of Action | Inhibits protein synthesis by causing mRNA misreading and interfering with translocation.[1][2] | Acts as an analog of aminoacyl-tRNA, causing premature chain termination.[3][4] |
| Resistance Gene | Nourseothricin N-acetyltransferase (nat or sat)[1][2] | Puromycin N-acetyltransferase (pac)[4] |
| Spectrum of Activity | Broad: Gram-positive and Gram-negative bacteria, yeast, fungi, protozoa, plants, and mammalian cells.[1][5][] | Broad: Prokaryotic and eukaryotic cells.[3] |
| Selection Speed | Robust and efficient selection.[7] | Very rapid, typically resulting in cell death within 2-7 days.[8][9][10] |
| Working Concentration | Mammalian cells: 50 - 100 µg/mL.[2][11] | Mammalian cells: 0.5 - 10 µg/mL.[10][12] |
| Key Advantages | - Not used in human/veterinary medicine, reducing regulatory concerns.[] - No known cross-reactivity with other aminoglycoside antibiotics.[] - High stability in solution.[13][14] - Low background due to intracellular localization of the resistance protein.[][12] | - Extremely fast and potent selection.[8][10] - Well-established and widely used. |
| Potential Drawbacks | Higher working concentrations may be required compared to Puromycin.[7] | Can have off-target effects on cellular transcriptome and may induce apoptosis.[15] |
Mechanism of Action
A fundamental understanding of how these antibiotics function is crucial for their effective use. Both Nourseothricin and Puromycin target protein synthesis, but through distinct mechanisms.
Nourseothricin: As a streptothricin (B1209867) aminoglycoside antibiotic, Nourseothricin interferes with protein synthesis on the ribosome. It induces misreading of the mRNA template and inhibits the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[1][2][5] This leads to the accumulation of non-functional proteins and ultimately cell death.[2] Resistance is conferred by the nat (B4201923) or sat gene, which encodes a Nourseothricin N-acetyltransferase that inactivates the antibiotic.[1][2]
Puromycin: Puromycin is an aminonucleoside antibiotic that mimics the 3'-end of an aminoacyl-tRNA.[3][4] This structural similarity allows it to enter the A-site of the ribosome and be incorporated into the growing polypeptide chain.[4] However, due to its stable amide bond, it terminates translation, leading to the premature release of truncated and non-functional proteins.[4] The pac gene encodes a Puromycin N-acetyltransferase that detoxifies the antibiotic, allowing resistant cells to survive.[4]
Figure 1: Mechanisms of action for Nourseothricin and Puromycin.
Experimental Data: A Head-to-Head Comparison
While both antibiotics are effective selection agents, their performance characteristics can differ, influencing the outcome of an experiment.
Selection Efficiency and Speed
Direct comparative studies on selection efficiency are limited. However, qualitative reports and typical timelines for establishing stable cell lines provide valuable insights. Puromycin is renowned for its rapid action, with selection often complete within 2 to 7 days.[8][10] This can be a significant advantage for time-sensitive experiments. Nourseothricin also provides robust and efficient selection, and its cytotoxicity profile in some cell lines has been shown to be comparable to Puromycin, albeit sometimes requiring a higher concentration to achieve a similar rate of cell death.[7]
Off-Target Effects
A critical consideration for any selection agent is its potential for off-target effects. The expression of the Puromycin resistance gene (pac) and the presence of its inactivated product have been reported to potentially alter the cellular transcriptome.[15] Furthermore, Puromycin itself can induce apoptosis.[16] Nourseothricin is often highlighted as having no known adverse side-effects on positively selected cells, a desirable characteristic for a selection drug.[7]
Experimental Protocols
To ensure successful and reproducible selection, it is imperative to determine the optimal antibiotic concentration for your specific cell line through a kill curve experiment.
Kill Curve Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Plating: Seed your parental (non-resistant) cells in a multi-well plate (e.g., 24- or 96-well) at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: 24 hours after plating, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for viability. Replace the antibiotic-containing medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within a desired timeframe (e.g., 3-7 days for Puromycin, 7-14 days for Nourseothricin).
Figure 2: General workflow for a kill curve experiment.
Protocol for Establishing a Stable Cell Line
-
Transfection/Transduction: Introduce your vector containing the gene of interest and the appropriate antibiotic resistance gene (nat/sat for Nourseothricin or pac for Puromycin) into your target cells.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection/transduction in non-selective medium.
-
Selection: Replace the medium with fresh growth medium containing the predetermined optimal concentration of Nourseothricin or Puromycin.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-resistant cells will be eliminated.
-
Expansion: Once resistant colonies are established and confluent, they can be expanded for further analysis. It is good practice to maintain a low level of the selection antibiotic in the culture medium during routine passaging to prevent the loss of the integrated gene.
Logical Relationships in Selection
The choice between Nourseothricin and Puromycin often depends on the specific requirements of the experiment. The following diagram illustrates the decision-making process.
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. origene.com [origene.com]
- 3. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. toku-e.com [toku-e.com]
- 7. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constructs and generation of stable cell lines [protocols.io]
- 14. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nourseothricin - Wikipedia [en.wikipedia.org]
- 16. horizondiscovery.com [horizondiscovery.com]
performance comparison of Nourseothricin with Blasticidin S as a selection agent
A comprehensive performance comparison for researchers, scientists, and drug development professionals.
In the realm of cellular and molecular biology, the selection of successfully transfected or transduced cells is a critical step for a multitude of applications, from basic research to the development of life-saving therapeutics. The choice of a selection agent can significantly impact the efficiency, speed, and overall success of establishing stable cell lines. This guide provides a detailed, data-driven comparison of two potent selection antibiotics: Nourseothricin and Blasticidin S.
At a Glance: Key Performance Characteristics
| Feature | Nourseothricin | Blasticidin S |
| Mechanism of Action | Inhibits protein synthesis by inducing miscoding and blocking mRNA translocation.[1][2][3][4][5] | Inhibits peptide bond formation and the termination step of translation.[6][7] |
| Resistance Gene | Nourseothricin N-acetyl transferase (nat) or streptothricin (B1209867) acetyltransferase (sat).[3][8] | Blasticidin S deaminase (bsr or BSD).[7] |
| Spectrum of Activity | Broad-spectrum: effective against bacteria (Gram-positive and Gram-negative), yeast, fungi, protozoa, and plant cells.[1][3][4] | Broad-spectrum: effective against prokaryotic and eukaryotic cells.[7] |
| Selection Speed | Robust selection, with stable clones typically generated within a reasonable timeframe.[9] | Rapid selection, with the potential to establish stable cell lines in as little as one to two weeks.[10][11][] |
| Working Concentration | Generally low, often in the range of 50-200 µg/mL.[8] | Highly potent, with typical working concentrations for mammalian cells between 1-10 µg/mL.[10][13] |
| Stability in Culture | High stability, retaining over 90% activity after one week under cultivation conditions.[1][3] | Less stable at 37°C, with recommendations to replenish media every 3-4 days.[14] |
| Cross-Reactivity | No known cross-reactivity with other common aminoglycoside antibiotics like Hygromycin or Geneticin (G418).[3][15] | Some studies have shown cross-resistance with puromycin (B1679871) and sparsomycin (B1681979) in certain cell lines.[6] |
| Off-Target Effects | Not known to have adverse side-effects on positively selected cells.[4] However, it can cause disturbances in the outer membrane of sensitive E. coli.[16] | Overexpression of the resistance gene (bsr) has been reported to be toxic to some cell types, such as human keratinocytes and murine BALB/MK cells.[17] |
| Cost-Effectiveness | Generally considered a cost-effective option. | While the cost per milligram may be higher than some alternatives, its high potency and low working concentration can make it more cost-effective per application.[11] |
Delving Deeper: Mechanism of Action
Both Nourseothricin and Blasticidin S effectively eliminate non-resistant cells by disrupting protein synthesis, a fundamental cellular process. However, they achieve this through distinct mechanisms.
Nourseothricin , a streptothricin aminoglycoside antibiotic, induces misreading of the mRNA template during translation and interferes with the translocation of the ribosome along the mRNA.[1][2][3][4][5] This leads to the production of non-functional proteins and ultimately, cell death.
Blasticidin S , a nucleoside antibiotic, specifically inhibits peptidyl transferase activity on the ribosome, thereby preventing the formation of peptide bonds.[6][7] It also inhibits the termination of translation.
Experimental Protocols: A Guide to Optimal Selection
To ensure robust and reproducible selection, it is crucial to determine the optimal concentration of the selection agent for your specific cell line. This is typically achieved by performing a "kill curve" experiment.
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol outlines a general procedure for determining the minimum concentration of Nourseothricin or Blasticidin S required to effectively kill non-transfected cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
24-well or 96-well tissue culture plates
-
Nourseothricin or Blasticidin S stock solution
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluency during the course of the experiment.
-
Antibiotic Dilution: Prepare a series of dilutions of the selection antibiotic in complete cell culture medium. The concentration range to be tested will depend on the antibiotic and the cell line.
-
Nourseothricin: A starting range of 25 µg/mL to 200 µg/mL is recommended.
-
Blasticidin S: A starting range of 0.5 µg/mL to 15 µg/mL is recommended.[14]
-
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared antibiotic dilutions. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate and monitor the cells daily for viability.
-
Media Refreshment: Refresh the selective medium every 2-3 days.
-
Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.
Protocol 2: Selection of Stable Transfectants
Once the optimal antibiotic concentration is determined, you can proceed with the selection of your transfected or transduced cells.
Materials:
-
Transfected/transduced cell population
-
Complete cell culture medium
-
Optimal concentration of Nourseothricin or Blasticidin S
-
Appropriate cell culture flasks or plates
Procedure:
-
Post-Transfection/Transduction Culture: Culture the cells for 24-48 hours post-transfection/transduction in non-selective medium to allow for expression of the resistance gene.
-
Initiate Selection: Replace the medium with fresh complete medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintain Selection: Continue to culture the cells in the selective medium, refreshing it every 2-3 days.
-
Monitor for Colony Formation: Observe the plates for the formation of resistant colonies. This can take anywhere from one to several weeks depending on the cell line and the selection agent.
-
Isolate and Expand Clones: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution and expanded for further analysis.
Logical Relationships in Selection Agent Choice
The decision to use Nourseothricin or Blasticidin S depends on several factors, including the specific experimental goals, the cell type being used, and the desired speed of selection.
Conclusion
Both Nourseothricin and Blasticidin S are highly effective selection agents with broad applicability in molecular and cellular biology. Blasticidin S offers the advantage of rapid selection due to its high potency at low concentrations. Nourseothricin, on the other hand, is noted for its exceptional stability in culture and lack of cross-reactivity with other common antibiotics. The choice between these two powerful tools will ultimately depend on the specific requirements of the experiment, including the cell type, the need for speed, and considerations regarding long-term culture and potential off-target effects. By carefully considering the data presented and performing appropriate optimization experiments, researchers can confidently select the most suitable agent to achieve their scientific goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Nourseothricin - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. The cross-resistance of mouse blasticidin S-resistant cell lines to puromycin and sparsomycin, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blasticidin S - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Effect of nourseothricin (streptothricin) on the outer membrane of sensitive and resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Genomic Integration of the nat1 Resistance Cassette
The nourseothricin acetyltransferase gene (nat1) is a widely utilized selectable marker that confers resistance to the aminoglycoside antibiotic nourseothricin.[1][2] Originating from Streptomyces noursei, the nat1 gene product inactivates nourseothricin via acetylation, allowing for the selection of successfully transformed cells across a broad range of organisms, including fungi, yeast, algae, and plants.[2][3][4] Unlike some other markers, nat1 resistance does not typically affect growth rates and can be used in wild-type strains without available nutritional markers.[2] Furthermore, it has not been shown to confer cross-resistance to other common antibiotics, making it suitable for use in combination with other resistance genes.[2][4][5]
Following transformation and selection on nourseothricin-containing media, it is crucial for researchers to confirm that the nat1 cassette has stably integrated into the host organism's genomic DNA. This verification ensures that the resistance phenotype is not due to transient expression from non-integrated plasmids and that the cassette is heritable through subsequent cell divisions. This guide compares the three most common and robust molecular biology techniques for this purpose: Polymerase Chain Reaction (PCR), Southern blotting, and DNA sequencing.
Comparison of Confirmation Methodologies
Choosing the right method to confirm cassette integration depends on the specific information required, available resources, and desired throughput. PCR is excellent for rapid screening, Southern blotting provides definitive information on copy number and integrity, and sequencing offers the highest resolution data on the integration event.
| Feature | PCR (Polymerase Chain Reaction) | Southern Blotting | DNA Sequencing (Sanger/NGS) |
| Primary Information | Presence/absence of the cassette; Confirmation of junction sites.[6] | Cassette integrity, copy number, and presence of major rearrangements.[7][8] | Precise genomic insertion location, sequence verification of the cassette and junctions, detection of small mutations.[9][10] |
| DNA Requirement | Low (ng range) | High (µg range)[11] | Low to Moderate (ng to µg range) |
| Sensitivity | Very High | High | Very High |
| Throughput | High | Low | Moderate to Very High (NGS) |
| Time & Labor | Low (hours) | High (days), involves multiple steps.[12] | Moderate (Sanger) to High (NGS library prep) |
| Cost | Low | Moderate | High |
| Key Advantage | Speed and suitability for high-throughput screening of many clones.[6] | Gold standard for determining copy number of the integrated cassette.[11][12] | Provides the most definitive and comprehensive data on the integration event.[10] |
| Key Limitation | Can be prone to false positives from plasmid contamination; does not determine copy number. | Time-consuming, requires large amounts of high-quality DNA, uses hazardous materials (historically).[12] | Data analysis can be complex (NGS); may not be necessary for all applications. |
Alternative Selectable Markers
While nat1 is a powerful tool, other dominant selectable markers are available for genetic manipulation. The choice of marker often depends on the host organism, previously used markers, and the specific experimental design.
| Selectable Marker | Antibiotic | Mechanism of Action | Common Host Organisms |
| nat1 | Nourseothricin | Acetylation of the antibiotic[2] | Fungi, Yeasts, Plants, Algae[1][3][5] |
| hph | Hygromycin B | Phosphorylation of the antibiotic | Fungi, Yeasts, Mammalian cells |
| nptII (neo) | G418 (Geneticin) / Kanamycin | Phosphorylation of the antibiotic | Bacteria, Yeasts, Mammalian cells, Plants[11] |
| ble | Zeocin / Bleomycin | Sequesters the antibiotic | Bacteria, Yeasts, Mammalian cells |
| pac | Puromycin | Acetylation of the antibiotic | Mammalian cells, Yeasts |
Experimental Workflow & Logic
The overall process, from obtaining putative transformants to confirming integration, involves a logical progression of techniques. PCR is often used as an initial screen, followed by Southern blotting for more detailed analysis of the most promising candidates.
The different molecular methods provide complementary evidence to build a conclusive case for stable genomic integration.
Experimental Protocols
Genomic DNA (gDNA) Extraction
High-quality, high-molecular-weight genomic DNA is essential, particularly for Southern blotting. The choice of extraction method will vary based on the host organism (e.g., yeast, filamentous fungi, plant). A common protocol for fungi is provided below.
-
Cell Lysis: Harvest cells and mechanically disrupt them. This can be achieved by bead beating with glass beads, grinding in liquid nitrogen, or enzymatic digestion of the cell wall (e.g., with lyticase or zymolyase for yeast).
-
Extraction Buffer: Resuspend the disrupted cells in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
Protein Removal: Add a protease (like Proteinase K) and incubate to degrade proteins. Subsequently, perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins and lipids.
-
RNA Removal: Treat the aqueous phase with RNase A to degrade RNA.
-
DNA Precipitation: Precipitate the gDNA from the aqueous phase by adding isopropanol (B130326) or ethanol (B145695) and a salt (e.g., sodium acetate).
-
Wash and Resuspend: Pellet the gDNA by centrifugation, wash the pellet with 70% ethanol to remove residual salts, air-dry briefly, and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Quality Control: Assess DNA concentration and purity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and integrity by running an aliquot on an agarose (B213101) gel.
PCR-Based Confirmation of Integration
This involves two types of PCR: one to confirm the presence of the nat1 gene and another, more rigorous, to confirm its junction with the genomic DNA.
A. Confirmation of nat1 Gene Presence:
-
Primer Design: Design a pair of primers that amplify a ~500-800 bp internal fragment of the nat1 coding sequence.
-
PCR Reaction: Set up a standard PCR reaction:
-
Template gDNA: 50-100 ng
-
Forward Primer: 10 µM
-
Reverse Primer: 10 µM
-
dNTP Mix: 10 mM
-
Taq Polymerase & Buffer: As per manufacturer's recommendation
-
Nuclease-free water to final volume (e.g., 25 µL)
-
-
Controls:
-
Positive Control: Plasmid DNA containing the nat1 cassette.
-
Negative Control: gDNA from a wild-type (untransformed) organism.
-
No-Template Control: Water instead of gDNA.
-
-
Thermocycling: Use a standard three-step cycling protocol (denaturation, annealing, extension), optimized for the primer pair's melting temperature.
-
Analysis: Run the PCR products on a 1-1.5% agarose gel. A band of the expected size in the transformant lane, absent in the wild-type lane, indicates the presence of the nat1 gene.
B. Confirmation of Genomic Junctions:
This method provides stronger evidence of integration by amplifying the region spanning from the known cassette sequence into the unknown flanking genomic DNA.[6]
-
Primer Design: Design two primer pairs:
-
Left Junction: One forward primer annealing to the genomic DNA upstream of the integration site and one reverse primer annealing to the 5' end of the nat1 cassette.[6]
-
Right Junction: One forward primer annealing to the 3' end of the nat1 cassette and one reverse primer annealing to the genomic DNA downstream of the integration site.[6]
-
-
PCR and Analysis: Perform PCR as described above. The successful amplification of fragments of the expected sizes for both junctions is strong evidence of a targeted integration event.
Southern Blotting for Copy Number and Integrity
Southern blotting is a definitive method to determine how many copies of the cassette have integrated into the genome and whether they are intact.[8][12]
-
gDNA Digestion: Digest 10-20 µg of high-quality gDNA with one or two restriction enzymes.
-
To determine copy number: Use an enzyme that cuts outside the nat1 cassette but not within it. Each integration event will produce a unique-sized fragment that hybridizes with the probe. The number of bands corresponds to the number of integration sites.
-
To check integrity: Use an enzyme that cuts within the cassette, which should produce a fragment of a predictable size if the cassette is intact.
-
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large 0.8-1% agarose gel. Run the gel slowly overnight for optimal separation of large fragments.
-
DNA Transfer (Blotting): Transfer the DNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary, vacuum, or electro-blotting.[8]
-
Probe Preparation: Prepare a DNA probe corresponding to a fragment of the nat1 gene. Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG or biotin) marker.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize it with the labeled probe overnight in a hybridization oven. The probe will anneal to complementary sequences on the membrane.
-
Washing: Wash the membrane under conditions of increasing stringency (temperature and salt concentration) to remove non-specifically bound probe.
-
Detection: Detect the probe signal. For radioactive probes, this involves exposing the membrane to X-ray film (autoradiography). For non-radioactive probes, this involves enzymatic reactions that produce a chemiluminescent or colorimetric signal.
-
Interpretation: Analyze the resulting bands. The number of bands indicates the copy number, and their sizes can confirm the integrity and uniqueness of the integration events.[7][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. goldbio.com [goldbio.com]
- 3. newprairiepress.org [newprairiepress.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Southern blot - Wikipedia [en.wikipedia.org]
- 9. Sequencing-based methods and resources to study antimicrobial resistance | Semantic Scholar [semanticscholar.org]
- 10. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Southern Blot: Principles, Example Workflow, & Applications | AAT Bioquest [aatbio.com]
Evaluating the Fitness Cost of Nourseothricin Resistance in Cellular Applications: A Comparative Guide
For researchers in molecular biology, drug development, and other scientific fields, the choice of a selectable marker is a critical step in establishing stable cell lines and conducting genetic experiments. An ideal selectable marker should efficiently eliminate non-transformed cells while imposing a minimal physiological burden on the selected cells. This guide provides a comprehensive comparison of the fitness cost associated with expressing the Nourseothricin (NTC) resistance gene, nourseothricin N-acetyltransferase (nat), in contrast to other commonly used antibiotic resistance markers.
Executive Summary
Nourseothricin, a streptothricin-class antibiotic, is gaining popularity as a selection agent due to its broad applicability in various organisms, from bacteria to mammalian cells.[1][2] The resistance to NTC is conferred by the nat (B4201923) gene, which encodes the enzyme Nourseothricin N-acetyltransferase (NAT). This enzyme inactivates NTC by acetylation.[2][3] A key consideration in the use of any selectable marker is the "fitness cost" or "metabolic burden" it imposes on the host cell, which can manifest as reduced growth rates, altered metabolism, or decreased protein production. This guide synthesizes available data to evaluate the fitness cost of NTC resistance and compares it with other common selection systems.
Data Presentation: A Comparative Analysis of Selectable Markers
While direct, quantitative side-by-side comparisons of the fitness cost of Nourseothricin resistance with other markers are limited in published literature, a qualitative and semi-quantitative assessment can be made from existing studies. The general consensus is that Nourseothricin resistance imparts a negligible fitness cost, with transformed cells exhibiting normal growth rates and morphology.[2][4]
| Selectable Marker | Antibiotic | Mechanism of Resistance | Reported Fitness Cost/Metabolic Burden | Key Findings & Citations |
| Nourseothricin Resistance (nat) | Nourseothricin | Enzymatic inactivation (acetylation) of the antibiotic. | Low/Negligible: Studies report that cells expressing the nat gene exhibit normal growth rates and morphology. It is not known to have adverse side-effects on positively selected cells. | "The transformants exhibited normal growth rate and were stable at least for 10 months on conditions even without selection."[4] "It is not known to have adverse side-effects on positively selected cells, a property cardinal to a selection drug."[5] |
| Puromycin (B1679871) Resistance (pac) | Puromycin | Enzymatic inactivation (acetylation) of the antibiotic. | Variable: Can be associated with reduced cell viability and proliferation in some cell lines, particularly at higher concentrations. | One study ranked puromycin lower than Zeocin™ and hygromycin B for cell line development in human cells based on the percentage of resistant clones expressing the gene of interest.[6] |
| Hygromycin B Resistance (hph) | Hygromycin B | Enzymatic inactivation (phosphorylation) of the antibiotic. | Variable: Generally considered to have a moderate fitness cost. Can affect cell growth and viability. | Ranked higher than neomycin and puromycin in one study for isolating clones with desired gene expression.[6] |
| Neomycin/G418 Resistance (neo) | Neomycin/G418 | Enzymatic inactivation (phosphorylation) of the antibiotic. | Moderate to High: Often associated with a significant metabolic burden, leading to reduced growth rates and lower protein expression levels. | Ranked lowest among four common markers (Zeocin™, hygromycin B, puromycin, and neomycin) for cell line development.[6] |
| Zeocin™ Resistance (ble) | Zeocin™ | Stoichiometric binding and sequestration of the antibiotic by the Sh ble protein. | Low to Moderate: Identified as a superior selection agent in some studies, leading to higher transgene expression and stability. | Ranked as the best selection agent for cell line development in human cells in one comparative study.[6] |
Note: The fitness cost can be cell-type dependent and influenced by the expression level of the resistance gene. The data presented here is a summary of findings from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
To quantitatively assess the fitness cost of expressing a resistance gene, two primary methods are employed: direct growth rate analysis and competitive growth assays.
Direct Growth Rate Analysis
This method involves comparing the growth kinetics of cells expressing the resistance gene to wild-type (non-resistant) cells in the absence of the selective antibiotic.
Methodology:
-
Cell Culture: Culture both the wild-type and the resistant cell lines in their appropriate growth medium without the selective antibiotic.
-
Seeding: Seed an equal number of cells from both lines into multiple wells of a multi-well plate (e.g., 96-well plate).
-
Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2 for mammalian cells).
-
Data Collection: At regular intervals (e.g., every 24 hours for 4-5 days), measure cell viability or proliferation using a suitable assay (e.g., MTS assay, cell counting with a hemocytometer, or automated cell counter).
-
Data Analysis: Plot the cell number or viability against time to generate growth curves. Calculate the doubling time or specific growth rate for each cell line. A significant increase in doubling time for the resistant cells compared to the wild-type cells indicates a fitness cost.
Competitive Growth Assay
This assay provides a more sensitive measure of fitness by directly comparing the reproductive success of resistant and sensitive strains when co-cultured.
Methodology:
-
Strain Labeling (Optional but Recommended): To easily distinguish between the two cell populations, one can be labeled with a fluorescent marker (e.g., GFP).
-
Co-culture: Mix equal numbers of the resistant and sensitive cells in a single culture vessel.
-
Initial Sampling (T=0): Immediately after mixing, take a sample of the culture and determine the ratio of the two cell types (e.g., by flow cytometry if one is fluorescently labeled, or by plating on selective and non-selective agar (B569324) for microorganisms).
-
Incubation: Culture the mixed population for a set number of generations in a non-selective medium.
-
Final Sampling (T=final): After the desired incubation period, take another sample and determine the new ratio of the two cell types.
-
Calculation of Selection Coefficient (s): The fitness cost can be quantified by calculating the selection coefficient (s). A negative value for 's' indicates a fitness cost for the resistant strain. The selection coefficient can be calculated using the following formula: s = [ln(R(final) / R(0))] / [t] Where:
-
R = Ratio of resistant to sensitive cells
-
t = number of generations
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the evaluation of fitness cost.
Caption: Workflow for assessing the fitness cost of antibiotic resistance.
Caption: Nourseothricin's mechanism and resistance pathway.
Conclusion
References
- 1. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The genetic basis of the fitness costs of antimicrobial resistance: a meta-analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nourseothricin, Hygromycin, and G418 for Gene Selection
In the realm of molecular biology and genetic engineering, the selection of successfully transfected or transduced cells is a critical step. This is often achieved through the use of dominant selectable markers that confer resistance to a specific antibiotic. This guide provides a comparative analysis of three commonly used selection antibiotics: Nourseothricin, Hygromycin, and G418. We will delve into their mechanisms of action, provide a quantitative comparison of their effective concentrations, and detail the experimental protocol for determining the optimal concentration through a kill curve analysis.
Mechanism of Action
The efficacy of these antibiotics lies in their ability to inhibit protein synthesis in eukaryotic cells, leading to cell death in non-resistant cells. However, they achieve this through distinct mechanisms:
-
Nourseothricin: This aminoglycoside antibiotic induces misreading of the mRNA template during translation and interferes with the translocation step of the ribosome.[1][2][3] This leads to the production of nonfunctional proteins and ultimately, cell death.[2] Nourseothricin is a mixture of streptothricin (B1209867) C, D, E, and F.[3]
-
Hygromycin B: Also an aminoglycoside, Hygromycin B inhibits protein synthesis by interfering with the translocation of the 70S ribosome subunit and causing misreading of the mRNA template.[4] This disruption of the translational process is lethal to susceptible cells.[5][6]
-
G418 (Geneticin): This aminoglycoside antibiotic, structurally similar to gentamicin, blocks polypeptide synthesis by inhibiting the elongation step.[7][8] It binds to the 80S ribosome, leading to a halt in protein production and subsequent cell death.[9]
Quantitative Comparison of Selection Antibiotics
The optimal concentration of a selection antibiotic is cell-line dependent and must be determined empirically. The following table provides a general overview of the typical working concentrations and selection times for Nourseothricin, Hygromycin, and G418 in mammalian cells.
| Antibiotic | Typical Working Concentration (Mammalian Cells) | Typical Selection Time | Resistance Gene |
| Nourseothricin | 50 - 200 µg/mL[2][10] | 7 - 14 days | nat or sat |
| Hygromycin B | 100 - 1000 µg/mL[11][12] | 7 - 14 days[13] | hph or hyg |
| G418 (Geneticin) | 200 - 1400 µg/mL[7][8][14] | 7 - 21 days[7] | neo |
Experimental Protocol: Kill Curve Determination
A kill curve is a dose-response experiment essential for determining the minimum concentration of an antibiotic required to kill all non-resistant cells within a specific timeframe. Performing a kill curve for each new cell line and each new lot of antibiotic is crucial for successful selection experiments.[15][16]
Materials:
-
Parental (non-resistant) cell line
-
Complete cell culture medium
-
Selection antibiotic (Nourseothricin, Hygromycin B, or G418)
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well or 96-well plate at a density that allows them to reach approximately 50-80% confluency on the day of antibiotic addition.[17][18]
-
Antibiotic Dilution Series: Prepare a series of antibiotic concentrations in complete culture medium. The range should encompass the typical working concentrations listed in the table above. For example, for Hygromycin B, you might test concentrations of 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[15]
-
Treatment: After the cells have adhered (typically overnight), replace the medium with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the plates and observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Media Changes: Refresh the selective medium every 2-4 days.[15][16]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the parental cell line within 7 to 14 days.[15][16]
Visualizing the Processes
To better understand the experimental workflow and the molecular mechanisms of these antibiotics, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the optimal antibiotic concentration using a kill curve.
Caption: Mechanisms of action for Nourseothricin, Hygromycin B, and G418.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Nourseothricin - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. Hygromycin B - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. G418 - Wikipedia [en.wikipedia.org]
- 8. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. interchim.fr [interchim.fr]
- 11. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. abo.com.pl [abo.com.pl]
- 17. takara.co.kr [takara.co.kr]
- 18. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of Nourseothricin Sulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Nourseothricin Sulfate (B86663)
Nourseothricin sulfate is a broad-spectrum aminoglycoside antibiotic commonly utilized as a selection agent in molecular biology and cell culture for a wide range of organisms.[1][2] Due to its stability and potential environmental impact, proper disposal is crucial to ensure laboratory safety and regulatory compliance. This guide provides procedural, step-by-step guidance for the safe handling and disposal of Nourseothricin sulfate waste.
Core Principle: Treat as Hazardous Chemical Waste
All forms of Nourseothricin sulfate waste, including pure compound, stock solutions, contaminated media, and labware, should be managed as hazardous chemical waste.[3][4][5] Autoclaving is not a sufficient method for the inactivation of many antibiotics, including Nourseothricin, and therefore, autoclaved waste should not be disposed of down the drain.[6]
Quantitative Data: Stability of Nourseothricin
Nourseothricin is a highly stable compound, which is a key consideration for its handling and disposal. The following table summarizes its stability under various conditions.
| Parameter | Condition | Stability Duration |
| Temperature | Up to 75°C (in solution) | At least 24 hours |
| pH | pH 2-8 (in solution at 26°C) | Over 7 days |
| Storage (Solid) | Crystalline salt at 4°C | Up to 10 years |
| Crystalline salt at 20°C | Up to 2 years | |
| Storage (Solution) | Stock solution at 4°C | Up to 4 weeks |
| Stock solution at -20°C or lower | Long-term |
Data sourced from Jena Bioscience and Sigma-Aldrich product information.
Disposal Procedures
The recommended procedure for the disposal of Nourseothricin sulfate waste is to engage a licensed professional waste disposal service.[3][4][7] Direct chemical inactivation by laboratory personnel is not advised due to the compound's stability.
Step-by-Step Disposal Workflow:
-
Segregation and Collection:
-
Collect all Nourseothricin sulfate waste in a dedicated, properly labeled, and leak-proof container.[8][9]
-
This includes unused or expired stock solutions, contaminated culture media, and disposable labware such as pipette tips and culture plates.
-
Do not mix with other chemical or biological waste streams unless permitted by your institution's waste management guidelines.[10][11]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Chemical Waste" and "Nourseothricin Sulfate Waste".
-
Include any other components present in the waste, such as solvents or other chemicals.
-
-
Storage:
-
Professional Disposal:
Spill Management:
In the event of a spill of solid Nourseothricin sulfate:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[7][8]
-
Gently sweep or vacuum up the spilled material and place it in a sealed container for disposal as hazardous waste.[7][8]
-
Decontaminate the spill area. One safety data sheet suggests using a 10% caustic solution.
Logical Workflow for Nourseothricin Sulfate Disposal
The following diagram illustrates the decision-making process for the proper disposal of Nourseothricin sulfate waste in a laboratory setting.
Caption: Workflow for the proper disposal of Nourseothricin sulfate waste.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. interchim.fr [interchim.fr]
- 2. fishersci.com [fishersci.com]
- 3. goldbio.com [goldbio.com]
- 4. toku-e.com [toku-e.com]
- 5. cdn.proteinark.com [cdn.proteinark.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
Personal protective equipment for handling Nourseothricin (sulfate)
Essential Safety and Handling Guide for Nourseothricin Sulfate (B86663)
This guide provides critical safety and logistical information for the handling of Nourseothricin sulfate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Nourseothricin sulfate is a broad-spectrum aminoglycoside antibiotic used as a selection agent in molecular biology.[1] While a valuable tool, it is crucial to handle this substance with care, adhering to the safety protocols outlined below to minimize risks of exposure and contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Nourseothricin sulfate is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn.[5] Always wash hands thoroughly with soap and water after handling.[6] |
| Eye Protection | Safety Glasses/Goggles | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7] Safety glasses should include side shields.[3] |
| Respiratory Protection | Dust Mask/Respirator | For handling the solid form, a dust mask (e.g., N95) is recommended to avoid inhalation of dust particles. In case of fire or major spills, a self-contained breathing apparatus may be necessary.[7][8] |
| Body Protection | Lab Coat | A standard lab coat is required to protect skin and clothing. For spills or when there is a risk of significant exposure, additional protective clothing may be necessary.[6] |
Operational Plan for Handling Nourseothricin Sulfate
A systematic approach to handling Nourseothricin sulfate from receipt to disposal is essential for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation of Solutions:
-
Use in Experiments:
-
When adding to cell cultures or other experimental setups, use appropriate sterile techniques.
-
Avoid creating aerosols.
-
-
Decontamination:
-
Clean any spills immediately.
-
Decontaminate work surfaces and equipment after use.
-
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
Emergency Response Plan:
| Emergency Type | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.[8] |
| Ingestion | Rinse the mouth with water.[8] Do not induce vomiting.[8] Call a physician or poison control center immediately.[7] |
| Spill | For minor spills, wear appropriate PPE, cover the spill with absorbent material, and clean the area.[8] For major spills, evacuate the area and alert the appropriate emergency response team.[6] Prevent the spill from entering drains.[7] |
| Fire | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[8] Wear a self-contained breathing apparatus.[7] |
Disposal Plan
Proper disposal of Nourseothricin sulfate and contaminated materials is crucial to prevent environmental contamination.
Waste Disposal Guidelines:
-
Unused Product: Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[7] Do not dispose of in drains or sewers.[7]
-
Contaminated Materials: Items such as gloves, pipette tips, and culture plates that have come into contact with Nourseothricin sulfate should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.
-
Solutions: Aqueous solutions should be treated as chemical waste and disposed of accordingly.
Visual Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps.
References
- 1. rpicorp.com [rpicorp.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.proteinark.com [cdn.proteinark.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Personal Protective Equipment | STERIS [steris.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. toku-e.com [toku-e.com]
- 8. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
